6-Hydroxy-3-methylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
6-hydroxy-3-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-10-8-3-2-6(12)4-7(8)9(11)13/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAARRMOBNGVINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648741 | |
| Record name | 6-Hydroxy-3-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19181-69-2 | |
| Record name | 6-Hydroxy-3-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-3-methyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 6-Hydroxy-3-methylquinazolin-4(3H)-one
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy-3-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and clinically approved drugs.[1][2] These heterocyclic systems exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, this compound. By integrating established synthetic strategies with detailed characterization protocols, this document serves as a practical resource for researchers engaged in drug discovery and development, offering both the procedural steps and the scientific rationale behind them.
Strategic Approach to Synthesis
The synthesis of 4(3H)-quinazolinones is a well-established area of organic chemistry, with several reliable methods available.[6][7] A highly effective and common strategy begins with anthranilic acid or its derivatives.[7][8][9] This approach typically involves an initial acylation, followed by cyclization and reaction with a primary amine to form the N3-substituted quinazolinone ring.
For the target molecule, this compound, a logical retrosynthetic analysis points to 2-amino-5-hydroxybenzoic acid as the ideal starting material. The synthesis plan involves a two-step sequence:
-
Formation of a Benzoxazinone Intermediate: The starting 2-amino-5-hydroxybenzoic acid is first cyclized. A common and efficient method for this transformation is reaction with an acylating agent followed by dehydration, often achieved using acetic anhydride, to yield a benzoxazinone.[8][9]
-
Amination and Ring Transformation: The benzoxazinone intermediate is then reacted with methylamine. The amine acts as a nucleophile, opening the oxazinone ring and subsequently closing to form the more stable pyrimidine ring of the quinazolinone scaffold. This step introduces the required methyl group at the N-3 position.
This strategy is chosen for its efficiency, use of readily available starting materials, and high yields, which are frequently reported for analogous syntheses.[9]
Logical Workflow for Synthesis
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method adapted from established procedures for the synthesis of similar quinazolinone derivatives.[8][9][10]
Step 1: Synthesis of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-hydroxybenzoic acid (10.0 g, 65.3 mmol).
-
Reaction Initiation: To the flask, add acetic anhydride (50 mL). The use of acetic anhydride serves as both the acylating agent and the dehydrating agent for the cyclization.
-
Thermal Conditions: Gently heat the mixture to reflux using a heating mantle. Maintain the reflux for approximately 3 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Purification: Filter the solid product using a Büchner funnel. Wash the solid with cold diethyl ether to remove residual acetic anhydride. Dry the product under vacuum to yield 6-hydroxy-2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve the benzoxazinone intermediate from Step 1 (e.g., 10.0 g, 56.4 mmol) in ethanol (100 mL).
-
Amine Addition: While stirring, add an aqueous solution of methylamine (40% w/v) in slight excess (e.g., 1.2 equivalents). The primary amine is crucial for the ring-opening and re-closure mechanism that forms the quinazolinone.[8]
-
Thermal Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction completion by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting solid precipitate is the crude product.
-
Final Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a solid.
Comprehensive Characterization
Confirming the identity, structure, and purity of the synthesized compound is a critical step. A multi-technique approach is employed for unambiguous characterization.
Characterization Workflow
Caption: Standard workflow for the analytical characterization of the final product.
A. Spectroscopic Data
The molecular structure of this compound is C₉H₈N₂O₂ with a molecular weight of 176.17 g/mol .[11]
i. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a solvent like DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.5 - 10.5 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and often appears as a broad singlet. |
| ~7.90 | Singlet | 1H | H-2 | Proton on the imine carbon (C2) of the quinazolinone ring. |
| ~7.45 | Doublet | 1H | H-5 | Aromatic proton ortho to the carbonyl group, showing coupling to H-7. |
| ~7.10 | Doublet of doublets | 1H | H-7 | Aromatic proton meta to the hydroxyl and ortho to H-5 and H-8. |
| ~7.00 | Doublet | 1H | H-8 | Aromatic proton ortho to the hydroxyl group. |
| ~3.40 | Singlet | 3H | N-CH₃ | Protons of the methyl group attached to the nitrogen at position 3. |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165.0 | C=O (C4) | Carbonyl carbon of the quinazolinone ring. |
| ~155.0 | C-OH (C6) | Aromatic carbon attached to the hydroxyl group. |
| ~148.0 | C4a | Quaternary carbon at the ring junction. |
| ~145.0 | C2 | Imine carbon in the heterocyclic ring. |
| ~135.0 | C8a | Quaternary carbon at the ring junction. |
| ~128.0 | C5 | Aromatic CH carbon. |
| ~122.0 | C7 | Aromatic CH carbon. |
| ~108.0 | C8 | Aromatic CH carbon shielded by the -OH group. |
| ~30.0 | N-CH₃ | Methyl carbon attached to the nitrogen. |
Note: The exact chemical shifts can vary based on solvent and experimental conditions. The predictions are based on standard values for similar structures.[12][13]
ii. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Weak | C-H Stretch | Aliphatic C-H (N-CH₃) |
| ~1680 | Strong | C=O Stretch | Amide carbonyl (in quinazolinone ring) |
| ~1610 | Medium-Strong | C=N Stretch | Imine in the heterocyclic ring |
| 1600 - 1450 | Medium | C=C Stretch | Aromatic ring |
Reference data for similar compounds confirms these characteristic peaks.[12][14]
iii. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) is common.
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z Value | Ion Type | Formula | Calculated Mass |
|---|---|---|---|
| 177.06 | [M+H]⁺ | C₉H₉N₂O₂⁺ | 177.0659 |
| 199.05 | [M+Na]⁺ | C₉H₈N₂O₂Na⁺ | 199.0478 |
| 175.05 | [M-H]⁻ | C₉H₇N₂O₂⁻ | 175.0513 |
The monoisotopic mass of the neutral molecule is 176.0586 Da.[15]
B. Chromatographic and Physical Data
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity sample should exhibit a single major peak under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water with formic acid).
-
Melting Point (MP): A sharp melting point range is a strong indicator of high purity. The value should be recorded and compared against any available literature values.
-
Appearance: The physical state, such as "white crystalline solid," should be recorded.
Field Insights: Significance and Applications
The this compound molecule is not merely a synthetic target; it is a valuable scaffold for drug discovery. The quinazolinone core is a key pharmacophore with a proven track record.[1][3]
-
Anticancer Potential: Numerous quinazolinone derivatives have been developed as anticancer agents, notably as tyrosine kinase inhibitors.[3] The substitution pattern, including the hydroxyl group at position 6, can be crucial for modulating activity and selectivity against specific cancer cell lines.[16][17]
-
Scaffold for Further Derivatization: The phenolic hydroxyl group at the C6 position is a prime site for further chemical modification. It can be alkylated or esterified to generate a library of new compounds, enabling extensive Structure-Activity Relationship (SAR) studies. This functional handle significantly increases the compound's value as a versatile building block for creating more complex molecules with potentially enhanced biological profiles.[18]
-
Epigenetic Modulation: Research on the closely related 6-methylquinazolin-4(3H)-one scaffold has identified potent and selective binders for the BRD9 bromodomain, an emerging target in cancer therapy.[19][20] This suggests that the 6-substituted quinazolinone core is well-suited for targeting epigenetic reader proteins.
By mastering the synthesis and characterization of this core molecule, researchers are well-equipped to explore its therapeutic potential and contribute to the development of next-generation pharmaceuticals.
References
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC, National Institutes of Health (NIH). Available at: [Link]
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Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
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Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC, National Institutes of Health (NIH). Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]
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Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. MDPI. Available at: [Link]
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Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online. Available at: [Link]
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(PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Available at: [Link]
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Synthetic strategies for preparation of 4‐quinazolinone derivatives. ResearchGate. Available at: [Link]
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(PDF) The Medicinal Functionality of Quinazolines. ResearchGate. Available at: [Link]
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Quinazolinones, the Winning Horse in Drug Discovery. PMC, PubMed Central. Available at: [Link]
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available at: [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health (NIH). Available at: [Link]
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Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. ResearchGate. Available at: [Link]
-
One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. Available at: [Link]
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Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Research Square. Available at: [Link]
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Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. The Royal Society of Chemistry. Available at: [Link]
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A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]
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An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]
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H₂O₂-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega. Available at: [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]
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6-hydroxy-3-methyl-3,4-dihydroquinazolin-4-one. PubChem. Available at: [Link]
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6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. Available at: [Link]
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Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. ResearchGate. Available at: [Link]
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Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis. PMC, National Institutes of Health (NIH). Available at: [Link]
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Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica. Available at: [Link]
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This compound. Amerigo Scientific. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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(PDF) Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 6-Hydroxy-3-methylquinazolin-4(3H)-one by NMR
Abstract
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 6-Hydroxy-3-methylquinazolin-4(3H)-one. The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for a wide array of biological activities.[1][2] Accurate structural elucidation is paramount in the development of novel therapeutic agents, and NMR spectroscopy serves as the cornerstone for unambiguous molecular characterization. Due to the limited availability of published experimental spectra for this specific analogue, this guide leverages established spectroscopic principles and data from closely related structures to present a detailed, predictive analysis of the ¹H and ¹³C NMR spectra. We will explore the rationale behind chemical shift assignments, coupling patterns, and the influence of the compound's unique electronic environment. This document is intended for researchers, chemists, and drug development professionals who require a foundational understanding of how to interpret the NMR data for this class of molecules.
Introduction: The Quinazolinone Core in Drug Discovery
The quinazolin-4(3H)-one ring system is a privileged structure in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and capacity for diverse substitutions allow for fine-tuning of its pharmacological profile, leading to applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] The title compound, this compound, combines this key scaffold with a phenolic hydroxyl group—a common pharmacophore known to influence solubility, metabolism, and receptor binding, often through hydrogen bonding.
Given its potential as a synthetic intermediate or a bioactive molecule itself, a comprehensive understanding of its structural features is essential. NMR spectroscopy provides the most powerful and definitive method for this purpose, offering precise insights into the molecular framework in solution.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the standardized IUPAC numbering for the quinazolinone ring system is used throughout this guide. The structure below illustrates this convention.
Figure 1: Molecular Structure of this compound.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides detailed information about the proton environment within a molecule. The predicted spectrum for this compound is analyzed below, assuming DMSO-d₆ as the solvent, which is common for this class of compounds due to its excellent solubilizing power and its ability to reveal exchangeable protons like those from hydroxyl groups.
Rationale for Chemical Shift and Multiplicity Predictions
-
Aromatic Region (7.0 - 8.5 ppm): The benzene portion of the quinazolinone ring contains three protons (H-5, H-7, H-8), and the pyrimidinone ring has one (H-2).
-
H-2: This proton is adjacent to two nitrogen atoms, placing it in an electron-deficient environment. It is expected to appear as a sharp singlet significantly downfield, typically in the range of δ 8.0–8.3 ppm.
-
H-8: This proton is ortho to the ring fusion and experiences the anisotropic effect of the C4-carbonyl group, leading to deshielding. It is coupled only to H-7, and should appear as an ortho-coupled doublet (J ≈ 8.5–9.0 Hz) around δ 7.7 ppm.
-
H-7: This proton is ortho to H-8 and meta to H-5. It will therefore be split into a doublet of doublets by these two protons (ortho coupling, J ≈ 8.5–9.0 Hz; meta coupling, J ≈ 2.0–2.5 Hz). Its chemical shift is influenced by the electron-donating hydroxyl group at C-6, placing it around δ 7.4 ppm.
-
H-5: This proton is ortho to the electron-donating hydroxyl group, which results in significant shielding. It is only coupled to H-7 via a small meta-coupling (J ≈ 2.0–2.5 Hz) and should appear as a doublet. It is expected to be the most upfield of the aromatic protons, around δ 7.2 ppm.
-
-
N-Methyl Group (≈ 3.5 ppm): The three protons of the methyl group attached to N-3 are chemically equivalent and have no adjacent protons to couple with. They will therefore appear as a sharp singlet at approximately δ 3.5 ppm.
-
Hydroxyl Proton (> 9.0 ppm): The phenolic proton at C-6 is acidic. In DMSO-d₆, hydrogen bonding with the solvent typically results in a sharp singlet that is well downfield, often observed above δ 9.5 ppm. Its chemical shift can be concentration-dependent.
Summary of Predicted ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for this compound.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ~9.8 | s (broad) | - | 6-OH |
| ~8.1 | s | - | H-2 |
| ~7.7 | d | J = 8.7 | H-8 |
| ~7.4 | dd | J = 8.7, 2.3 | H-7 |
| ~7.2 | d | J = 2.3 | H-5 |
| ~3.5 | s | - | N-CH₃ |
| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The analysis is based on typical chemical shifts for quinazolinones and the electronic effects of the substituents.[3][4][5]
Rationale for Chemical Shift Predictions
-
Carbonyl Carbon (C-4): The amide carbonyl carbon is characteristically deshielded and is expected to appear around δ 161 ppm.
-
Aromatic Carbons:
-
C-6 (C-OH): The carbon directly attached to the hydroxyl group is significantly deshielded by the oxygen atom and will likely appear near δ 157 ppm.
-
C-2 & C-8a: These carbons are bonded to two nitrogen atoms (C-2) or are at a ring junction next to a nitrogen (C-8a). They are found in the deshielded region of the aromatic spectrum, typically between δ 145–150 ppm.
-
C-4a: This quaternary carbon is located at the fusion of the two rings. It is expected around δ 122 ppm.
-
C-5, C-7, C-8: These are protonated aromatic carbons. Their shifts are influenced by the substituents. C-5 and C-7, being ortho and para to the electron-donating -OH group, will be shielded and appear more upfield (δ 110–125 ppm) compared to C-8 (δ ~127 ppm).
-
-
N-Methyl Carbon: The N-CH₃ carbon is aliphatic and will appear significantly upfield, around δ 33 ppm.
Summary of Predicted ¹³C NMR Data
The following table summarizes the expected ¹³C NMR spectral data.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | C-4 (C=O) |
| ~157.0 | C-6 |
| ~149.5 | C-8a |
| ~147.0 | C-2 |
| ~127.5 | C-8 |
| ~124.0 | C-7 |
| ~122.0 | C-4a |
| ~110.5 | C-5 |
| ~33.0 | N-CH₃ |
| Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for compounds like this compound, a standardized experimental protocol is essential. This protocol represents a self-validating system for structural confirmation.
Sample Preparation
-
Weighing: Accurately weigh 5–10 mg of the solid this compound sample.
-
Solvation: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).
-
Dissolution: Cap the NMR tube and vortex gently until the sample is fully dissolved. Mild heating or sonication may be applied if necessary to aid dissolution.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.
Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tuning and Matching: Insert the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal signal sensitivity.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Set a spectral width of approximately 240 ppm, centered around 110 ppm.
-
Acquisition Time: ~1.1 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance than ¹H.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas.
Visualization of Experimental Workflow
The logical flow from sample preparation to final data analysis can be visualized to ensure clarity and reproducibility.
Caption: A flowchart of the standard workflow for NMR analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for understanding the ¹H and ¹³C NMR spectra of this compound. The analysis demonstrates how the interplay of electronic effects from the fused heterocyclic system, the N-methyl group, and the phenolic hydroxyl group gives rise to a unique and interpretable spectral fingerprint. The predicted chemical shifts, multiplicities, and coupling constants serve as a robust reference for scientists working on the synthesis and characterization of this compound and its derivatives. Adherence to the detailed experimental protocol will ensure the acquisition of high-fidelity data, enabling confident structural verification and paving the way for further investigation into the biological potential of this important class of molecules.
References
-
Vertex AI Search result citing supporting information for a chemistry publication.[3]
-
Vertex AI Search result citing supporting information for a chemistry publication, detailing NMR data for related compounds.[6]
-
ResearchGate article showing a ¹H-NMR spectrum for a related quinazolinone derivative.[7]
-
MDPI article, "Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives...", providing ¹³C NMR data for similar scaffolds.[4]
-
ACG Publications article on the synthesis of dihydroquinazolin-4(1H)-ones, with spectral data.[8]
-
Patel, et al. "Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives", providing ¹³C NMR data for various quinazolinones.[5]
-
Chemical Methodologies article on the synthesis and characterization of heterocyclic compounds from quinazolinone.[9]
-
NIH article on quinazolin-4(3H)-one derivatives, discussing NMR spectral signals.[10]
-
Semantic Scholar article on new quinazolin-4(3H)-one derivatives, including NMR data.[11]
-
PubChem entry for 6-hydroxy-3-methyl-3,4-dihydroquinazolin-4-one.[12]
-
The Royal Society of Chemistry article on the synthesis of quinazolin-4(3H)-one.[13]
-
Eshboev, F., & Azimova, S. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. [Source details incomplete in search results]
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MDPI article, "Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents".[1]
-
PubChem entry for 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.[14]
-
The Journal of Organic Chemistry article on the synthesis of dihydroquinazolines and quinazolin-4(3H)-ones.[15]
-
ResearchGate article, "Synthesis and characterization of new quinazoline-4(3H)-one Schiff bases".[16]
-
International Journal of Pharmaceutical Sciences and Research article on the synthesis and characterization of a related impurity.[17]
-
PubChem entry for 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one.[18]
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Tiwari, A. K., et al. (2007). Synthesis and biological properties of 4-(3H)-quinazolone derivatives. European Journal of Medicinal Chemistry, 42(9), 1234-8.[2]
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The In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Hydroxy-3-methylquinazolin-4(3H)-one
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 6-Hydroxy-3-methylquinazolin-4(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its fragmentation, offering field-proven insights and detailed methodologies.
Introduction
This compound belongs to the quinazolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The structural elucidation and metabolic profiling of such compounds are critical in the drug discovery pipeline, where mass spectrometry stands as an indispensable analytical tool. Understanding the fragmentation pattern of this compound is paramount for its unambiguous identification in complex matrices, for metabolite identification, and for quality control during synthesis.
This guide will explore the predicted fragmentation pathways of this compound under common ionization techniques, such as Electrospray Ionization (ESI), based on the established fragmentation patterns of analogous quinazolinone derivatives.[1][2]
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be primarily dictated by the stable quinazolinone core, with the hydroxyl and methyl substituents influencing the formation of specific product ions. The primary ionization in ESI-MS is the formation of the protonated molecule, [M+H]⁺, with a predicted m/z of 177.06586.[3]
Key Fission Points and Proposed Mechanisms
The core fragmentation of the protonated this compound is anticipated to involve several key pathways:
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of many carbonyl-containing compounds, the loss of CO (28 Da) from the quinazolinone ring is a highly probable event. This would lead to the formation of a stable, resonance-delocalized product ion.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the N-methyl bond can result in the loss of a methyl radical (15 Da), leading to a prominent fragment ion.
-
Retro-Diels-Alder (RDA) Reaction: The quinazolinone ring system can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring and the formation of specific fragment ions.
-
Sequential Losses: Following the initial fragmentation events, sequential losses of small neutral molecules, such as HCN, are also plausible.
The following diagram illustrates the proposed major fragmentation pathways for protonated this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocol for Mass Spectrometric Analysis
This section outlines a detailed, self-validating protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: For analysis of the compound in a biological matrix (e.g., plasma), employ a protein precipitation method. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
II. Liquid Chromatography Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
III. Mass Spectrometry Conditions (Positive ESI Mode)
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition Mode: Full scan (m/z 50-300) and product ion scan of m/z 177.
IV. Workflow Diagram
Caption: Experimental workflow for LC-MS/MS analysis.
Data Presentation and Interpretation
The acquired mass spectral data should be processed to identify the precursor ion and its characteristic product ions. The relative abundances of these ions can provide insights into the stability of the fragments and the preferred fragmentation pathways.
Table of Predicted Fragment Ions
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted m/z |
| 177.07 | [M+H-CO]⁺ | CO (28.01 Da) | 149.06 |
| 177.07 | [M+H-CH₃]⁺ | •CH₃ (15.02 Da) | 162.05 |
| 149.06 | [M+H-CO-HCN]⁺ | HCN (27.01 Da) | 122.05 |
Note: The exact m/z values may vary slightly depending on the instrument's mass accuracy.
Trustworthiness and Self-Validation
The robustness of this analytical approach is ensured by several key factors:
-
Use of a Stable Isotope-Labeled Internal Standard: This compensates for variations in sample preparation and instrument response.
-
Chromatographic Separation: The use of liquid chromatography ensures the separation of the analyte from potential isomers and matrix interferences, enhancing the specificity of the detection.
-
Tandem Mass Spectrometry (MS/MS): The selection of a specific precursor ion and the monitoring of its characteristic product ions provide a high degree of confidence in the identification and quantification of the target compound.
Authoritative Grounding and Comprehensive References
The proposed fragmentation mechanisms are based on established principles of mass spectrometry and studies on structurally related quinazolinone compounds.[1][2] For further in-depth understanding of fragmentation mechanisms, consulting specialized literature is recommended. Computational tools, such as Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) and Density Functional Theory (DFT) calculations, can also be employed to predict and rationalize mass spectra.[4][5]
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One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
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Allen, F., Pon, A., Wilson, M., Greiner, R., & Wishart, D. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Analytical Chemistry, 88(15), 7689-7697. Retrieved from [Link]
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Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2015). Journal of Mass Spectrometry. Retrieved from [Link]
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Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. (2016). ResearchGate. Retrieved from [Link]
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Physical and chemical properties of 6-Hydroxy-3-methylquinazolin-4(3H)-one
An In-Depth Technical Guide to 6-Hydroxy-3-methylquinazolin-4(3H)-one
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone core, a bicyclic heterocycle comprising a benzene ring fused to a pyrimidine ring, is a privileged structure in medicinal chemistry.[1] Its derivatives are found in both natural products and synthetic compounds, exhibiting a remarkable breadth of pharmacological activities.[2][3] This structural motif serves as a versatile template for designing novel therapeutic agents, with numerous approved drugs and clinical candidates featuring the quinazolinone scaffold.[1][2] The functional flexibility and synthetic accessibility of quinazolinones have established them as a cornerstone in the development of treatments for a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[1][4][5]
This guide focuses on a specific derivative, This compound . We will delve into its fundamental physical and chemical properties, spectroscopic signature, synthetic pathways, and its potential within the landscape of drug development. This document is intended for researchers, scientists, and professionals who require a deep technical understanding of this compound for applications in medicinal chemistry and materials science.
Physicochemical Properties
The foundational step in characterizing any chemical entity for research and development is to establish its core physicochemical properties. These parameters govern its behavior in biological and chemical systems, influencing everything from solubility and reactivity to its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [6][7] |
| Molecular Weight | 176.17 g/mol | [7] |
| Monoisotopic Mass | 176.05858 Da | [6] |
| CAS Number | 19181-69-2 | [7] |
| Appearance | Expected to be a white to off-white solid | [8] |
| Predicted XlogP | 0.3 | [6] |
Note: Experimental data for properties such as melting point, boiling point, and pKa for this specific derivative are not widely published. However, related quinazolinone derivatives are typically high-melting solids due to their planar, aromatic structure which facilitates strong intermolecular interactions in the crystal lattice.[9][10]
Spectroscopic Profile for Structural Elucidation
The unambiguous identification and structural confirmation of this compound rely on a combined interpretation of modern spectroscopic techniques. The following data are based on characteristic values for the quinazolinone scaffold and are predictive for this specific derivative.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed map of the molecule's carbon-hydrogen framework. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.
-
¹H NMR (Proton NMR):
-
~10.0-11.0 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the C6-hydroxyl group.
-
~8.0-8.2 ppm (singlet, 1H): Attributed to the H-2 proton on the pyrimidine ring.
-
~7.6-7.8 ppm (doublet, 1H): Corresponds to the H-5 proton, adjacent to the electron-withdrawing carbonyl group.
-
~7.0-7.2 ppm (doublet of doublets, 1H): Aromatic proton H-7.
-
~6.9-7.1 ppm (doublet, 1H): Aromatic proton H-8.
-
~3.4-3.6 ppm (singlet, 3H): Represents the three protons of the N3-methyl group.
-
-
¹³C NMR (Carbon NMR):
-
~161-163 ppm: C-4 (Amide Carbonyl, C=O).
-
~155-158 ppm: C-6 (Carbon bearing the hydroxyl group).
-
~150-153 ppm: C-2.
-
~148-150 ppm: C-8a (Bridgehead carbon).
-
~125-135 ppm: Aromatic carbons (C-5, C-7, C-8).
-
~115-125 ppm: C-4a (Bridgehead carbon).
-
~28-32 ppm: N3-Methyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Strong, broad | O-H stretch (phenolic hydroxyl) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2900-2980 | Weak-Medium | Aliphatic C-H stretch (N-methyl) |
| ~1670-1690 | Strong | C=O stretch (amide carbonyl)[8] |
| ~1600-1620 | Medium-Strong | C=N stretch[8] |
| ~1450-1580 | Medium | Aromatic C=C stretches |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula. For this compound (C₉H₈N₂O₂), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at approximately m/z 177.0659, confirming its elemental composition.[6]
Synthesis and Reactivity
The synthesis of quinazolin-4(3H)-ones is well-established, typically proceeding from substituted 2-aminobenzoic acids (anthranilic acids) or their derivatives like isatoic anhydride.[11][12]
General Synthetic Workflow
A common and efficient laboratory-scale synthesis involves the cyclization of a 2-amino-N-methylbenzamide derivative. The hydroxyl group at the 5-position of the starting anthranilamide (which becomes the 6-position in the final product) is a key feature.
Caption: General synthetic pathway to this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its key functional groups:
-
Phenolic Hydroxyl Group (C6-OH): This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation or O-acylation reactions to introduce diverse substituents, a common strategy in drug development to modulate solubility and target binding.
-
Lactam (Amide) Functionality: The amide bond within the pyrimidine ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
-
Aromatic Ring: The benzene portion of the scaffold can undergo electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group, influencing the position of further substitutions.
Potential Applications in Drug Development
While specific studies on this compound are limited, the broader class of quinazolinone derivatives has been extensively investigated for a wide spectrum of biological activities.[1][2] This scaffold is considered a "privileged" structure precisely because it can be adapted to interact with numerous biological targets.
-
Anticancer Activity: This is one of the most explored areas for quinazolinones. They have been developed as inhibitors of various protein kinases, such as EGFR and VEGFR, which are crucial in cancer cell signaling.[5][10] The closely related 6-methylquinazolin-4(3H)-one scaffold has been identified as a promising starting point for developing binders of BRD9, an epigenetic reader implicated in certain cancers.[13][14]
-
Antimicrobial and Antifungal Activity: Numerous quinazolinone derivatives have demonstrated significant activity against various strains of bacteria and fungi, making them valuable leads for new anti-infective agents.[9][15][16]
-
Anti-inflammatory and Analgesic Properties: The scaffold has been incorporated into molecules designed to modulate inflammatory pathways, showing potential for treating inflammatory disorders.[17]
-
Antiviral Activity: Derivatives have been synthesized and tested as inhibitors of viral enzymes, including HIV-1 reverse transcriptase.[12][16]
The 6-hydroxy and 3-methyl substitutions on the core scaffold provide specific vectors for chemical modification, allowing chemists to fine-tune the molecule's properties to optimize its interaction with a given biological target. The hydroxyl group, in particular, can serve as a crucial hydrogen bond donor or acceptor in a protein's binding pocket.
Experimental Protocols: Spectroscopic Characterization
This section provides a standardized workflow for the spectroscopic characterization of a newly synthesized batch of this compound. Adherence to a rigorous analytical protocol is essential for validating the identity, purity, and structure of the compound.
Workflow for Structural Validation
Caption: Workflow for the complete spectroscopic characterization of the title compound.
Step-by-Step Methodology: NMR Spectroscopy
-
Sample Preparation (Trustworthiness): Accurately weigh 5-10 mg of the dried compound. The accuracy of this step is critical for any subsequent quantitative analysis. Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) within a clean, dry 5 mm NMR tube. DMSO-d₆ is chosen for its excellent solvating power for polar, aromatic compounds.
-
Instrumentation (Expertise): Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to ensure optimal signal dispersion and resolution, which is crucial for resolving the closely spaced peaks in the aromatic region.
-
Data Acquisition (Self-Validation):
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest peak of interest. This ensures all proton signals are reliably detected.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer experiment time will be necessary.
-
DEPT-135 (Optional but Recommended): Run a Distortionless Enhancement by Polarization Transfer experiment. This technique helps differentiate between CH, CH₂, and CH₃ carbons, adding another layer of validation to the structural assignment.
-
-
Data Processing and Interpretation: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C). Integrate the ¹H NMR signals and compare the ratios to the expected number of protons. Correlate all observed peaks in the ¹H and ¹³C spectra with the proposed structure.
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Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). Crystals, 13(8), 1254. [Link]
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Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. [Link]
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Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. (2022). Molecules, 27(23), 8201. [Link]
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Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. ResearchGate. [Link]
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Chemical structures of quinazoline derivative 7. ResearchGate. [Link]
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Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2021). Drug Design, Development and Therapy, 15, 4735–4753. [Link]
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Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022). Molecules, 27(15), 4983. [Link]
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Scientific Reports, 11(1), 18788. [Link]
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4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2024). International Journal of Molecular Sciences, 26(5), 2473. [Link]
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4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]
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Structures of some quinazolinone derivative drugs. ResearchGate. [Link]
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Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. (2023). Acta Chimica & Pharmaceutica Indica, 13(3). [Link]
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H₂O₂-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. (2023). ACS Omega, 8(36), 32941–32949. [Link]
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6-hydroxy-3-methyl-3,4-dihydroquinazolin-4-one. PubChem. [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2015). Antibiotics, 4(4), 541-561. [Link]
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Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry, 59(9), 4434–4446. [Link]
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An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. (2018). Molecules, 23(11), 2999. [Link]
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An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). Organic Communications, 16(3), 36-47. [Link]
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Elucidating the Mechanism of Action of 6-Hydroxy-3-methylquinazolin-4(3H)-one: A Research Framework
An In-depth Technical Guide
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities.[1][2] Derivatives of 4(3H)-quinazolinone have demonstrated significant therapeutic potential, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[3][4][5] This guide focuses on a specific derivative, 6-Hydroxy-3-methylquinazolin-4(3H)-one. While direct and extensive research on this particular molecule is emerging, its structural features allow for the formulation of scientifically grounded hypotheses regarding its mechanism of action, based on the well-documented activities of its close analogs.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines a logical, multi-phased research program designed to systematically investigate and validate the molecular targets and cellular pathways modulated by this compound. We will detail the causal reasoning behind experimental choices, provide self-validating protocols, and propose data visualization strategies to build a comprehensive understanding of this promising compound.
Part 1: Foundational Hypotheses on the Mechanism of Action
The biological activity of quinazolinone derivatives is heavily influenced by the nature and position of substituents on the bicyclic ring system.[6] The 6-position, in particular, has been shown to be critical for activity. Based on extensive literature on structurally related compounds, we can propose several primary hypothetical mechanisms for this compound.
Hypothesis A: Inhibition of Protein Tyrosine Kinases
A predominant mechanism of action for many quinazolinone-based anticancer agents is the inhibition of protein tyrosine kinases, which are critical regulators of cellular proliferation, survival, and angiogenesis.[7] Marketed drugs such as Gefitinib and Erlotinib feature the quinazolinone core and function as EGFR kinase inhibitors.[7] Studies on various 2,3,6-trisubstituted 4(3H)-quinazolinones have demonstrated potent inhibitory activity against a panel of kinases including CDK2, HER2, EGFR, and VEGFR2.[7][8][9] The 4(3H)-quinazolinone moiety often occupies the hinge region of the kinase ATP-binding pocket, forming key hydrogen bonds.[10] The hydroxyl group at the 6-position of our lead compound could potentially form additional hydrogen bonds within the active site, enhancing binding affinity.
Hypothesis B: Modulation of Epigenetic Targets
Recent research has implicated the quinazolinone scaffold in the modulation of epigenetic regulatory proteins. Specifically, derivatives of 6-methylquinazolin-4(3H)-one have been identified as novel binders of the Bromodomain-containing protein 9 (BRD9), a component of the SWI/SNF chromatin remodeling complex.[11][12] Bromodomains are "readers" of acetylated lysine residues on histones, and their inhibition can alter gene expression programs that drive cancer.[12] Given the structural similarity, it is plausible that this compound could also engage with bromodomains, potentially exhibiting selectivity for BRD9 or other members of the BET family (e.g., BRD4).[12]
Hypothesis C: Disruption of Microtubule Dynamics
Several quinazolinone derivatives have been shown to exert their cytotoxic effects by inhibiting tubulin polymerization.[3] This disruption of microtubule assembly leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This mechanism is a clinically validated anticancer strategy, and the planar, heterocyclic nature of the quinazolinone core is suitable for binding to the colchicine-binding site on tubulin.
Part 2: A Validating Research Program for Mechanistic Elucidation
To systematically test these hypotheses, a phased experimental approach is proposed. This framework is designed to first screen for primary biological activity and then to perform in-depth validation of the identified target and its downstream cellular consequences.
Phase I: Broad-Spectrum Target Identification & Cellular Phenotyping
The initial phase aims to cast a wide net to identify the most probable molecular target(s) and to characterize the compound's general cytotoxic profile.
Protocol 1: Kinase Panel Screening
-
Objective: To perform an unbiased screen of the compound's activity against a broad panel of human kinases.
-
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins' KinomeScan™ or Reaction Biology's HotSpot™).
-
Submit this compound for screening at a standard concentration (e.g., 1 µM or 10 µM) against a panel of over 400 kinases.
-
The assay principle is typically based on measuring the ability of the test compound to compete with an immobilized, active-site directed ligand.
-
Data is reported as percent inhibition relative to a DMSO control. A significant inhibition (e.g., >90%) identifies a "hit."
-
-
Causality & Validation: This unbiased approach rapidly identifies potential kinase targets without preconceived notions. Hits from this screen are considered primary candidates and must be validated through dose-response studies in Phase II to confirm potency and rule out artifacts.
Protocol 2: Bromodomain Binding Assay (AlphaScreen)
-
Objective: To specifically quantify the binding affinity of the compound to BRD9 and other relevant bromodomains (e.g., BRD4).
-
Methodology:
-
Reagents: Biotinylated histone H3 peptide (acetylated), Glutathione S-transferase (GST)-tagged BRD9 protein, Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads.
-
In a 384-well plate, incubate GST-BRD9, biotin-H3 peptide, and serial dilutions of this compound.
-
Add Donor and Acceptor beads. In the absence of an inhibitor, the protein-peptide interaction brings the beads into proximity.
-
Excite the Donor beads at 680 nm. The resulting singlet oxygen activates the Acceptor beads, which emit light at 520-620 nm.
-
A competitive inhibitor will disrupt the protein-peptide interaction, reducing the AlphaScreen signal.
-
Calculate the IC50 value from the dose-response curve.
-
-
Causality & Validation: This homogenous, high-throughput assay provides direct evidence of target binding. The specificity is validated by testing against multiple bromodomains to establish a selectivity profile.[12]
Protocol 3: NCI-60 Human Tumor Cell Line Screen
-
Objective: To assess the compound's cytotoxic and growth-inhibitory effects across a diverse panel of human cancer cell lines.
-
Methodology:
-
Prepare and submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP).
-
The compound is tested at five 10-fold dilutions against 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Following a 48-hour incubation, cell viability is determined using a sulforhodamine B (SRB) protein stain assay.
-
Data is reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).
-
-
Causality & Validation: This screen provides a rich dataset. The pattern of sensitivity across the 60 cell lines (the "mean graph fingerprint") can be compared to a database of compounds with known mechanisms using the COMPARE algorithm. A high correlation with, for example, known EGFR inhibitors would provide strong corroborating evidence for Hypothesis A.
Experimental Workflow: Phase I
Caption: Inhibition of a receptor tyrosine kinase pathway.
Phase III: Characterization of Cellular Fate
The final phase investigates the ultimate cellular outcome resulting from target inhibition.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M arrest is common for tubulin inhibitors, G1 arrest for many kinase inhibitors).
-
Methodology:
-
Treat a sensitive cell line with the compound at its GI50 and 5x GI50 concentrations for 24-48 hours. Include a DMSO vehicle control.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A.
-
Analyze the cell population on a flow cytometer, exciting the PI and measuring its fluorescence.
-
The DNA content histogram will show distinct peaks for cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase.
-
-
Causality & Validation: A significant accumulation of cells in a specific phase compared to the control demonstrates a direct interference with cell cycle progression, a hallmark of many anticancer agents. This data helps to differentiate between potential mechanisms.
Part 3: Data Presentation and Synthesis
All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
|---|---|---|
| EGFR | 98% | 50 |
| VEGFR2 | 92% | 120 |
| HER2 | 75% | 450 |
| CDK2 | 30% | >1000 |
| SRC | 25% | >1000 |
Table 2: Hypothetical NCI-60 Five-Dose Summary
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| NCI-H460 | Lung | 0.25 |
| A549/ATCC | Lung | 0.31 |
| HCT-116 | Colon | 1.50 |
| MCF7 | Breast | 2.10 |
| U251 | CNS | >10 |
Conclusion
While the precise mechanism of action for this compound requires empirical validation, a robust framework for its elucidation can be constructed based on the extensive pharmacology of the quinazolinone scaffold. The proposed research program, beginning with broad, unbiased screening and progressing through rigorous target validation and cellular pathway analysis, provides a clear and efficient path to defining its therapeutic potential. The strong precedent for kinase inhibition, epigenetic modulation, and microtubule disruption among its analogs makes this compound a compelling candidate for further investigation in modern drug discovery.
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An In-Depth Technical Guide to the In Silico Modeling of 6-Hydroxy-3-methylquinazolin-4(3H)-one Interactions
Preamble: The Quinazolinone Scaffold and the Imperative for In Silico Insight
The 4(3H)-quinazolinone core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] Derivatives have been investigated as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, demonstrating the scaffold's remarkable versatility in medicinal chemistry.[1][4][5] 6-Hydroxy-3-methylquinazolin-4(3H)-one represents a specific analogue within this important chemical class. While the broader family is well-studied, characterizing the specific interactions of individual derivatives is paramount to unlocking their therapeutic potential and understanding their mechanism of action.
This technical guide provides a comprehensive, methodology-focused framework for the in silico investigation of this compound. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, establishing a self-validating workflow that researchers, scientists, and drug development professionals can adapt. Our approach is grounded in the principle that robust computational modeling is not a black box, but a powerful, hypothesis-driven tool that, when used correctly, can significantly accelerate drug discovery efforts by predicting molecular interactions, elucidating binding dynamics, and prioritizing experimental validation.[6]
Section 1: The Integrated In Silico Workflow: A Strategic Overview
A successful in silico campaign is a multi-stage process where each step builds upon the last, progressively refining our understanding of the ligand's behavior. The workflow is designed to first identify potential biological partners, then predict the geometry of interaction, and finally, assess the stability and energetics of that interaction over time.
Figure 1: High-level overview of the integrated workflow for in silico modeling of small molecule interactions.
Section 2: Foundational Steps: Ligand and Target Preparation
The fidelity of any in silico model is critically dependent on the quality of the starting structures. Garbage in, garbage out is the immutable law of computational chemistry. This preparatory phase ensures that both the ligand and its putative target are in energetically favorable and biologically relevant states.
Ligand Preparation Protocol
The goal is to convert a 2D representation of this compound into a physically realistic 3D conformation.
Step-by-Step Methodology:
-
2D Sketching and 3D Conversion:
-
Action: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Causality: This provides the correct atom connectivity and stereochemistry as the basis for 3D generation.
-
Action: Use a computational chemistry tool (e.g., Open Babel) to convert the 2D structure into an initial 3D conformation.
-
-
Protonation and Tautomeric State Prediction:
-
Action: Assign protonation states at a physiological pH (typically 7.4). The hydroxyl group and the quinazolinone core are key sites to consider.
-
Causality: The protonation state dictates the molecule's hydrogen bonding capacity and overall charge, which are fundamental drivers of molecular recognition. Incorrect protonation is a leading cause of failed docking experiments.
-
-
Energy Minimization:
-
Action: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF).
-
Causality: The initial 3D conversion may result in strained bond lengths or angles. Minimization relaxes the structure into a low-energy, more stable conformation, which is essential for accurate docking and simulation.
-
Target Identification and Preparation
Since no single, validated target for this specific molecule is broadly documented, a crucial step is to identify high-probability protein targets. The quinazolinone scaffold has been successfully modeled against several targets, including Cyclooxygenase-2 (COX-2), Poly (ADP-ribose) polymerase 1 (PARP1), and Signal Transducer and Activator of Transcription 3 (STAT3).[7][8][9] For this guide, we will proceed with PARP1 as an exemplary target, given its relevance in cancer therapy, a field where quinazolinones are actively explored.[8][10]
Step-by-Step Methodology:
-
Obtain Protein Structure:
-
Action: Download the 3D crystal structure of human PARP1 in complex with a known inhibitor from the Protein Data Bank (PDB). For instance, PDB ID: 5DS3.
-
Causality: Starting with a high-resolution experimental structure provides the most accurate representation of the protein's active site.
-
-
Structure Cleanup and Preparation:
-
Action: Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.[11][12]
-
Causality: Water molecules can interfere with the docking algorithm unless their role in binding is specifically being investigated. Removing the original ligand clears the binding site for our new compound.
-
Action: Add polar hydrogens and assign correct protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate).
-
Causality: Just as with the ligand, correct protein protonation is essential for accurately modeling electrostatic and hydrogen bond interactions.
-
Action: Repair any missing side chains or loops if necessary, using tools like Swiss-PdbViewer or the "Dock Prep" tool in Chimera.
-
Causality: Incomplete protein structures can lead to artifacts in the simulation. Ensuring a complete, high-quality structure is a prerequisite for reliable results.
-
Section 3: Molecular Docking: Predicting the Binding Hypothesis
Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a scoring function value.[11][13] It is a foundational technique for generating an initial binding hypothesis.
Figure 2: Detailed workflow for a typical molecular docking experiment using AutoDock Vina.
Docking Protocol: A Self-Validating System
Software Example: AutoDock Vina, a widely used and validated open-source docking program.[14]
Step-by-Step Methodology:
-
Protocol Validation (Trustworthiness Pillar):
-
Action: Before docking our novel compound, perform a re-docking experiment. Take the original ligand that was co-crystallized with PARP1 (from PDB ID: 5DS3), and dock it back into the prepared receptor.
-
Causality: A successful re-docking, where the predicted pose has a low Root Mean Square Deviation (RMSD) (< 2.0 Å) compared to the crystal pose, validates that your chosen docking parameters and grid box definition are capable of accurately reproducing a known binding mode. This step builds confidence in the predictions for your novel ligand.
-
-
Grid Box Definition:
-
Action: Define a 3D grid box that encompasses the entire active site of PARP1. The box should be centered on the position of the re-docked ligand.
-
Causality: The grid box defines the search space for the ligand. A box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time and can lead to non-specific binding predictions.
-
-
Execution of Docking:
-
Action: Run AutoDock Vina, providing the prepared ligand (this compound in PDBQT format) and receptor files, along with the grid box coordinates.
-
Causality: The software's search algorithm will systematically explore different conformations and orientations of the ligand within the defined active site, evaluating each pose with its scoring function.
-
-
Results Analysis:
-
Action: Analyze the output file, which contains multiple predicted binding poses ranked by their binding affinity scores (in kcal/mol).
-
Causality: The score provides a quantitative estimate of binding strength, with more negative values indicating stronger predicted affinity.
-
Action: Visualize the top-ranked poses using PyMOL or Chimera.[15] Examine the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key active site residues.[16][17]
-
Causality: A good binding pose is not just about a low energy score; it must also be supported by chemically sensible interactions with functionally important residues in the active site. This visual inspection is a critical reality check.
-
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (PARP1) | Interaction Type |
| 1 | -8.5 | GLY863, SER904 | Hydrogen Bond |
| 1 | -8.5 | TYR907 | Pi-Stacking |
| 1 | -8.5 | LEU713, VAL762 | Hydrophobic |
| 2 | -8.1 | GLY863, ARG842 | Hydrogen Bond |
| 3 | -7.9 | SER904, TYR896 | Hydrogen Bond |
| Table 1: Exemplar docking results for this compound with PARP1. Data is hypothetical for illustrative purposes. |
Section 4: Molecular Dynamics (MD) Simulation: From Static Picture to Dynamic Reality
While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing profound insights into the stability of the protein-ligand complex, the role of water, and conformational changes that may occur upon binding.[18][19][20]
Figure 3: Step-by-step workflow for setting up and running a molecular dynamics simulation of a protein-ligand complex.
MD Simulation Protocol
Software Example: GROMACS, a high-performance and widely used MD engine.[21][22] Force Field Example: AMBER or CHARMM, which are well-parameterized for proteins and organic molecules.[19]
Step-by-Step Methodology:
-
System Building:
-
Action: Place the best-docked protein-ligand complex into the center of a simulation box.
-
Action: Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).
-
Causality: Explicitly modeling water is crucial as it mediates many protein-ligand interactions and provides a realistic dielectric environment.
-
Action: Add counter-ions (e.g., Na+, Cl-) to neutralize the overall charge of the system.
-
Causality: A non-neutral system would lead to severe artifacts in the calculation of long-range electrostatic interactions under periodic boundary conditions.
-
-
Equilibration:
-
Action: Perform a series of short, restrained simulations. First, minimize the energy of the system to remove steric clashes.
-
Action: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble).
-
Action: Equilibrate the pressure of the system to match ambient conditions (NPT ensemble), allowing the box volume to fluctuate until the density is stable.
-
Causality: This multi-step equilibration is the most critical phase. Rushing it can lead to an unstable system and an invalid simulation. It ensures the solvent is well-distributed and the system has reached the correct temperature and pressure before you begin collecting data.
-
-
Production Run:
-
Action: Run the simulation for a significant length of time (e.g., 100-200 nanoseconds) without restraints. Save the coordinates (the "trajectory") at regular intervals.
-
Causality: The length of the simulation determines the timescale of the phenomena you can observe. Longer simulations provide better sampling of the conformational space and more reliable energetic calculations.
-
Post-Simulation Analysis: Uncovering Dynamic Insights
The raw trajectory file from an MD run is a trove of data. Proper analysis is key to extracting actionable intelligence.[23]
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the ligand is stably bound in the pocket.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF for each protein residue. This reveals which parts of the protein are flexible and which are rigid. High fluctuations in active site residues can have implications for binding.
-
Interaction Analysis: Monitor key interactions (like the hydrogen bonds identified in docking) throughout the simulation. A persistent hydrogen bond that exists for >80% of the simulation time is a strong indicator of a critical interaction.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy (ΔG_bind) from trajectory snapshots.[24] While not as rigorous as alchemical free energy methods, MM/GBSA provides a valuable and computationally efficient way to rank compounds and dissect the energetic contributions (van der Waals, electrostatic, etc.) to binding.[25][26]
| Analysis Metric | Result | Interpretation |
| Ligand RMSD | Plateau at 1.5 ± 0.3 Å | The ligand remains stably bound in the predicted pose throughout the simulation. |
| Key H-Bond (LIG:OH...SER904:OG) | 92% Occupancy | The hydroxyl group forms a persistent, critical hydrogen bond, anchoring the ligand. |
| ΔG_bind (MM/GBSA) | -45.7 ± 5.2 kcal/mol | A favorable binding free energy, suggesting a strong and stable interaction. |
| Table 2: Exemplar analysis results from a 100 ns MD simulation. Data is hypothetical for illustrative purposes. |
Section 5: Advanced Application: Pharmacophore Modeling
The validated binding pose of this compound can be used to create a 3D pharmacophore model. This model is an abstract representation of the key chemical features required for binding to the target.[27][28]
Key Pharmacophoric Features:
-
Hydrogen Bond Donor (from the 6-hydroxy group)
-
Hydrogen Bond Acceptor (from the 4-keto group)
-
Aromatic Ring (the quinazoline core)
-
Hydrophobic Group (the 3-methyl group)
This pharmacophore can then be used as a 3D query to rapidly screen large virtual libraries of compounds, identifying novel molecules that possess the necessary features for binding to PARP1 but may have entirely different chemical scaffolds.[29][30] This is a powerful strategy for scaffold hopping and discovering new intellectual property.
Conclusion
This guide has outlined a rigorous, multi-faceted in silico workflow for characterizing the molecular interactions of this compound. By integrating target identification, validated molecular docking, and dynamic refinement through MD simulations, we can build a comprehensive, high-confidence model of binding. The causality-driven protocols and self-validating steps described herein are designed to ensure scientific integrity and produce reliable, actionable data. The insights gained from this computational approach—from the specific amino acids involved in binding to the overall stability and energetics of the complex—provide an invaluable foundation for guiding synthesis, optimizing lead compounds, and ultimately, accelerating the journey from a promising molecule to a potential therapeutic.
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A Technical Guide to the Discovery of Novel Quinazolinone Derivatives with Biological Activity
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable structural versatility and broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth exploration of the discovery of novel quinazolinone derivatives, tailored for researchers, scientists, and drug development professionals. We will navigate the intricate landscape of synthetic methodologies, delve into the nuances of their biological evaluation, and illuminate the power of in silico techniques in modern drug discovery. This document is designed to be a practical and authoritative resource, grounding key concepts in established protocols and supporting mechanistic claims with robust scientific literature.
Introduction: The Enduring Significance of the Quinazolinone Scaffold
Quinazolinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the scientific community due to their diverse biological activities.[1][2] These compounds, characterized by a fused bicyclic system of a benzene ring and a pyrimidinone ring, serve as a privileged scaffold in drug discovery. Their structural flexibility allows for precise chemical modifications, enabling the modulation of a wide array of biological targets.[1] Consequently, quinazolinone derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents.[2][3][4]
The therapeutic landscape has been enriched by several commercially available drugs based on the quinazoline and quinazolinone framework, validating the clinical potential of this chemical class.[5][6] The ongoing quest for novel therapeutic agents with improved efficacy and reduced side effects continues to drive research into the synthesis and biological evaluation of new quinazolinone analogues. This guide aims to provide a comprehensive overview of the key aspects of this exciting field, from the synthetic chemist's bench to the biologist's assay and the computational scientist's model.
Synthetic Strategies for Quinazolinone Derivatives
The synthesis of quinazolinone derivatives is a well-explored area of organic chemistry, with numerous methods available for the construction of the core heterocyclic system and the introduction of diverse substituents. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthesis: The Niementowski Reaction and Beyond
A highly utilized method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid with an appropriate acyl chloride, followed by cyclization.[7] A common variation of this approach is the reaction of anthranilic acid with acetic anhydride to form a benzoxazinone intermediate, which is then reacted with a primary amine to yield the desired 3-substituted quinazolinone.[7][8]
Experimental Protocol: Synthesis of 2-Methyl-3-substituted-4(3H)-quinazolinones
-
Step 1: Synthesis of 2-Methyl-3,1-benzoxazin-4-one. A mixture of anthranilic acid (0.01 mol) and acetic anhydride (0.03 mol) is refluxed for one hour. The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is washed with petroleum ether and dried to afford the 2-methyl-3,1-benzoxazin-4-one intermediate.[9]
-
Step 2: Synthesis of 2-Methyl-3-substituted-4(3H)-quinazolinone. The 2-methyl-3,1-benzoxazin-4-one (0.01 mol) is dissolved in an appropriate solvent (e.g., glacial acetic acid or ethanol). The desired primary amine (0.01 mol) is added, and the mixture is refluxed for a specified period (typically 2-6 hours). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent, and purified by recrystallization.
Modern Synthetic Methodologies
In recent years, more efficient and environmentally friendly synthetic methods have been developed. These include microwave-assisted synthesis, ultrasound-promoted reactions, and the use of various catalysts to improve reaction yields and reduce reaction times.[10] For instance, microwave irradiation has been successfully employed to accelerate the synthesis of quinazolinone derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods.
Diagram: General Synthetic Workflow for Quinazolinone Derivatives
Caption: A generalized workflow for the synthesis of quinazolinone derivatives.
Biological Activities of Novel Quinazolinone Derivatives
The pharmacological versatility of the quinazolinone scaffold is a key driver of its prominence in medicinal chemistry.[1] Researchers have successfully developed derivatives with a wide range of biological activities, with a significant focus on antimicrobial and anticancer applications.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Quinazolinone derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[7][11]
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinazolinone ring play a crucial role in determining their antimicrobial efficacy.[5][11] For example, the introduction of halogen atoms at the 6 and 8 positions has been shown to enhance antibacterial activity.[11] Furthermore, the substituent at the 3-position is also a critical determinant of activity.
Table 1: Representative Antimicrobial Activity of Novel Quinazolinone Derivatives
| Compound ID | R1 | R2 | R3 | Test Organism | MIC (µg/mL) | Reference |
| QZ-1 | H | H | Phenyl | Staphylococcus aureus | 16 | [12] |
| QZ-2 | Cl | H | 4-Chlorophenyl | Staphylococcus aureus | ≤0.5 | [12] |
| QZ-3 | I | I | Sulfonamide | Escherichia coli | - | [9] |
| QZ-4 | H | H | Benzyl | Pseudomonas aeruginosa | 30.1 ± 0.6 | [13] |
| QZ-5 | H | H | Benzyl | Candida albicans | 26.1 ± 0.5 | [13] |
Note: This table presents a selection of data for illustrative purposes. MIC (Minimum Inhibitory Concentration) values are a measure of antimicrobial potency.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The synthesized quinazolinone derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research.[14] Quinazolinone derivatives have emerged as a promising class of compounds with potent anticancer activity against various cancer cell lines.[1][5][6] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as tubulin polymerization and protein kinases like AKT.[5][15]
SAR studies have provided valuable insights into the structural features required for anticancer activity. For instance, substitutions at the 2, 6, and 8 positions of the quinazolinone ring have been shown to be significant for pharmacological activity.[5]
Table 2: In Vitro Cytotoxic Activity of Selected Quinazolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| QZ-6 | HepG2 (Liver) | 53.29 ± 0.25 | AKT Inhibition | [15] |
| QZ-7 | MCF-7 (Breast) | 72.22 ± 0.14 | AKT Inhibition | [15] |
| QZ-8 | Caco-2 (Colon) | 23.31 ± 0.09 | AKT Inhibition | [15] |
| QZ-9 | HCT116 (Colon) | Potent | - | [16] |
| QZ-10 | HT29 (Colon) | Significant | - | [16] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized quinazolinone derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Silico Studies: Rationalizing and Predicting Biological Activity
In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, have become indispensable tools in modern drug discovery.[17] These computational approaches allow researchers to predict the binding affinity of a ligand to its target protein and to assess the drug-like properties of a compound before its synthesis, thereby saving time and resources.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[17] In the context of quinazolinone derivatives, docking studies are frequently used to understand their binding modes with target proteins, such as bacterial DNA gyrase or cancer-related kinases like AKT1.[15][18] The results of these studies can provide valuable insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the biological activity of the compounds and can guide the design of more potent derivatives.
Diagram: Molecular Docking Workflow
Caption: A typical workflow for a molecular docking study.
ADMET Prediction
The ADMET properties of a drug candidate are crucial for its success in clinical trials. In silico ADMET prediction models can assess properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity early in the drug discovery process. These predictions help in prioritizing compounds with favorable pharmacokinetic and safety profiles for further development.
Conclusion and Future Perspectives
The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system, coupled with its broad spectrum of biological activities, ensures its continued relevance in medicinal chemistry. The integration of traditional synthetic and biological evaluation methods with modern in silico techniques is accelerating the pace of discovery in this field. Future research will likely focus on the development of more selective and potent quinazolinone derivatives, the exploration of novel biological targets, and the application of advanced computational methods to design compounds with optimized drug-like properties. This comprehensive approach holds the promise of delivering the next generation of quinazolinone-based drugs to address unmet medical needs.
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Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 6-Hydroxy-3-methylquinazolin-4(3H)-one in Anticancer Assays
Introduction: The Therapeutic Potential of Quinazolinones
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a diverse chemical space for drug discovery.[1][4] Derivatives of quinazolin-4(3H)-one, in particular, have been extensively investigated as potential anticancer agents.[2][5][6][7] Their mechanisms of action are multifaceted, often involving the inhibition of key oncogenic signaling pathways, induction of apoptosis, and cell cycle arrest.[1][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel quinazolinone derivative, 6-Hydroxy-3-methylquinazolin-4(3H)-one, for its potential anticancer activity. The protocols detailed herein are designed to be robust and adaptable, providing a foundational framework for the initial characterization of this and other similar compounds. While specific data for this compound is not yet prevalent in published literature, the methodologies described are standard in the field for assessing the anticancer potential of new chemical entities. The structure of 6-Amino-3-methylquinazolin-4(3H)-one, a similar compound, has been noted for its role as a versatile scaffold in medicinal chemistry.[9]
Section 1: Preliminary Handling and Preparation of this compound
Prior to initiating any biological assays, it is crucial to properly handle and prepare the test compound to ensure accurate and reproducible results.
1.1. Compound Solubility and Stock Solution Preparation:
The solubility of this compound should be empirically determined in various solvents commonly used for in vitro assays, such as dimethyl sulfoxide (DMSO), ethanol, and sterile phosphate-buffered saline (PBS).
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in a minimal amount of a suitable solvent (typically DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Note: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10]
Section 2: Assessment of Cytotoxicity
The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxic effect on cancer cell lines. This is typically achieved by measuring the dose-dependent inhibition of cell viability. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[11][12][13]
2.1. Principle of the MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]
2.2. Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
3.3. Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with this compound (e.g., at its IC₅₀ concentration for a specified time).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Section 4: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. [1]Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a widely used technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [15][16] 4.1. Principle of Cell Cycle Analysis:
PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. [16] 4.2. Experimental Workflow: Cell Cycle Analysis
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Application Notes and Protocols for In Vitro Testing of 6-Hydroxy-3-methylquinazolin-4(3H)-one on MCF-7 Cell Lines
Introduction: Rationale and Scientific Context
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic properties, including anticancer activities.[1][2] The MCF-7 human breast adenocarcinoma cell line is an indispensable in vitro model for breast cancer research, particularly for luminal A type, as it retains characteristics of differentiated mammary epithelium, such as the expression of estrogen receptors (ER).[3][4] This makes it an ideal system for screening and mechanistic evaluation of potential therapeutic agents.
This document provides a comprehensive guide for the in vitro evaluation of a novel derivative, 6-Hydroxy-3-methylquinazolin-4(3H)-one, on MCF-7 cells. The protocols herein are designed to be self-validating, providing a robust framework for assessing the compound's cytotoxic and potential mechanistic effects. We will detail the necessary steps from basic cell culture and cytotoxicity assessment to more in-depth analyses of apoptosis, cell cycle progression, and the modulation of key signaling pathways.
Part 1: Foundational Protocols - Cell Culture and Compound Preparation
MCF-7 Cell Line Culture
The successful and reproducible in vitro testing of any compound is predicated on consistent and healthy cell culture practices.
Protocol 1: MCF-7 Cell Culture and Maintenance
-
Media Preparation: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin solution.[5][6]
-
Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5][7]
-
Subculturing:
-
Monitor cell confluency, aiming to passage the cells when they reach 80-90% confluency.[5][6]
-
Aspirate the old medium and wash the cell monolayer twice with sterile 1x Phosphate-Buffered Saline (PBS).[5]
-
Add pre-warmed 0.25% Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C to detach the cells.[5]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes.[6]
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a subcultivation ratio of 1:2 to 1:4.[8]
-
-
Quality Control: Regularly inspect the cells for proper morphology (epithelial-like) and absence of contamination.[8]
Preparation of this compound Stock and Working Solutions
Proper handling and solubilization of the test compound are critical for accurate and reproducible results.
Protocol 2: Compound Solubilization and Dilution
-
Stock Solution Preparation:
-
Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations for treating the cells.
-
Crucial Note: The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[7] Prepare a vehicle control with the same final DMSO concentration.
-
Part 2: Primary Screening - Assessment of Cytotoxicity
The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose.[3]
MTT Assay for Cell Viability
This assay quantitatively measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3][9]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.[7]
-
Compound Treatment:
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, and 72 hours to assess time-dependent effects.
-
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 1: Hypothetical MTT Assay Results
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98 ± 3.9 | 95 ± 4.2 | 90 ± 5.5 |
| 10 | 85 ± 5.2 | 70 ± 6.1 | 55 ± 7.3 |
| 25 | 60 ± 7.1 | 45 ± 5.8 | 30 ± 6.4 |
| 50 | 40 ± 6.5 | 25 ± 4.9 | 15 ± 3.9 |
| 100 | 20 ± 4.3 | 10 ± 3.1 | 5 ± 2.2 |
| IC50 (µM) | ~45 | ~28 | ~18 |
Part 3: Mechanistic Investigations
Following the determination of the IC50 value, further experiments should be conducted to elucidate the mechanism of action of this compound.
Analysis of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method for detecting and quantifying apoptosis.[7][10]
Protocol 4: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the supernatant.[7]
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1x Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[7]
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Table 2: Hypothetical Apoptosis Analysis Results
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Compound (IC50/2) | 75.8 | 12.5 | 8.3 | 3.4 |
| Compound (IC50) | 40.1 | 35.7 | 18.9 | 5.3 |
| Compound (2x IC50) | 15.3 | 48.2 | 30.1 | 6.4 |
Cell Cycle Analysis
Many anticancer compounds function by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[11] Flow cytometry analysis of DNA content is a powerful tool for investigating cell cycle distribution.[12][13]
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat MCF-7 cells with the compound at various concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Table 3: Hypothetical Cell Cycle Analysis Results
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| Compound (IC50/2) | 68.2 | 15.3 | 16.5 |
| Compound (IC50) | 75.9 | 8.7 | 15.4 |
| Compound (2x IC50) | 80.1 | 5.2 | 14.7 |
Investigation of Key Signaling Pathways
The PI3K/Akt and MAPK/ERK pathways are crucial for cell survival, proliferation, and differentiation, and are often dysregulated in breast cancer.[14][15][16] Western blotting can be used to assess the effect of the compound on the activation status of key proteins in these pathways.
Protocol 6: Western Blot Analysis
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-50 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[19]
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., total Akt, phospho-Akt (Ser473), total ERK1/2, phospho-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.[20]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Part 4: Visualizing Workflows and Pathways
Caption: Experimental workflow for in vitro testing.
Caption: Potential signaling pathways affected by the compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of this compound's effects on the MCF-7 breast cancer cell line. By systematically evaluating cytotoxicity, induction of apoptosis, cell cycle arrest, and impact on key signaling pathways, researchers can gain valuable insights into the compound's potential as an anticancer agent. Positive and significant results from these assays would warrant further investigation, including studies in other breast cancer cell lines, analysis of a broader range of molecular targets, and eventual progression to in vivo models.
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Dove Medical Press. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Available from: [Link]
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PubMed. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. Available from: [Link]
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Evaluating the effect of 6-Hydroxy-3-methylquinazolin-4(3H)-one on A2780 cancer cells
Topic: Evaluating the In Vitro Anticancer Effects of 6-Hydroxy-3-methylquinazolin-4(3H)-one on the A2780 Human Ovarian Cancer Cell Line
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive framework and detailed protocols for assessing the anticancer potential of this compound, a novel quinazolinone derivative, using the A2780 human ovarian cancer cell line as an in vitro model. Quinazolinone scaffolds are prominent in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activities.[1][2][3] The A2780 cell line, derived from a human ovarian carcinoma, is a well-characterized and widely used model in ovarian cancer research, known for its sensitivity to chemotherapeutic agents and its utility in studying mechanisms of cell death and drug resistance.[4][5] This guide outlines an integrated experimental strategy, commencing with a primary cytotoxicity assessment to determine the compound's potency (IC50), followed by in-depth mechanistic assays to elucidate the mode of action, including the induction of apoptosis, effects on cell cycle progression, and modulation of key oncogenic signaling pathways.
Introduction and Scientific Rationale
Ovarian cancer remains a leading cause of mortality among gynecological malignancies, primarily due to late-stage diagnosis and the development of chemoresistance.[6] This necessitates the discovery of novel therapeutic agents with improved efficacy and distinct mechanisms of action. The quinazolinone core is a "privileged scaffold" that forms the basis of several approved anticancer drugs and clinical candidates.[2][7] These compounds are known to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][8][9] The specific compound, this compound, belongs to this promising class of molecules. A closely related analog, 6-amino-3-methylquinazolin-4(3H)-one, has already shown cytotoxic potential against A2780 cells, providing a strong rationale for this investigation.[10]
The A2780 cell line is an invaluable tool for this study. Originating from an untreated ovarian tumor, it provides a baseline for sensitivity to cytotoxic agents.[4] Furthermore, A2780 cells are known to have alterations in critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in ovarian cancers and represents a key therapeutic target.[11][12][13][14]
This application note details a logical, multi-faceted approach to characterize the bioactivity of this compound, providing researchers with robust, step-by-step protocols for a thorough preclinical evaluation.
Integrated Experimental Workflow
The evaluation follows a hierarchical progression, moving from broad phenotypic effects to specific molecular mechanisms. This strategy ensures that each subsequent experiment is informed by the results of the previous one, creating an efficient and logical investigative path.
Caption: Integrated workflow for evaluating the compound's anticancer effects.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| Compound | |
| This compound | Synthesized or Custom Order |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich |
| Cell Culture | |
| A2780 Human Ovarian Cancer Cell Line | ATCC (or equivalent) |
| RPMI-1640 Medium | Gibco / Thermo Fisher |
| Fetal Bovine Serum (FBS) | Gibco / Thermo Fisher |
| Penicillin-Streptomycin (100X) | Gibco / Thermo Fisher |
| Trypsin-EDTA (0.25%) | Gibco / Thermo Fisher |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco / Thermo Fisher |
| Assay Kits & Reagents | |
| MTT Reagent (Thiazolyl Blue Tetrazolium Bromide) | Sigma-Aldrich |
| Annexin V-FITC / PI Apoptosis Detection Kit | BD Biosciences / BioLegend |
| Propidium Iodide (PI) / RNase Staining Buffer | BD Biosciences / Abcam |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific |
| Bradford Reagent or BCA Protein Assay Kit | Bio-Rad / Thermo Fisher |
| Antibodies (Primary) | |
| Rabbit anti-Akt (pan) | Cell Signaling Technology |
| Rabbit anti-Phospho-Akt (Ser473) | Cell Signaling Technology |
| Rabbit anti-mTOR | Cell Signaling Technology |
| Rabbit anti-Phospho-mTOR (Ser2448) | Cell Signaling Technology |
| Mouse anti-β-Actin or anti-GAPDH | Cell Signaling Technology / Abcam |
| Antibodies (Secondary) | |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology |
| Anti-mouse IgG, HRP-linked Antibody | Cell Signaling Technology |
| Western Blotting | |
| Precast Polyacrylamide Gels (e.g., 4-15%) | Bio-Rad |
| PVDF or Nitrocellulose Membranes | Millipore / Bio-Rad |
| ECL Western Blotting Substrate | Thermo Fisher Scientific |
Detailed Experimental Protocols
Protocol 1: A2780 Cell Culture and Maintenance
-
Rationale: Consistent and healthy cell cultures are the foundation of reproducible results. A2780 cells grow as a mix of adherent and suspension cells, requiring careful handling.[5]
-
Procedure:
-
Culture A2780 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells in a humidified incubator at 37°C with 5% CO₂.
-
For passaging, aspirate the medium and gently wash the cell monolayer with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 5-10 mL of complete growth medium and collect cells in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at a sub-cultivation ratio of 1:4 to 1:8. Passage cells every 3-4 days to maintain logarithmic growth.
-
Protocol 2: MTT Cell Viability Assay for IC50 Determination
-
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[15] This assay is crucial for determining the dose-dependent cytotoxic effect of the compound and calculating its IC50 value.
-
Procedure:
-
Cell Seeding: Seed A2780 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of 2X working concentrations in culture medium (e.g., 200 µM, 100 µM, 50 µM, etc.) by serial dilution. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.
-
Treatment: After 24 hours, carefully remove the medium and add 100 µL of medium containing the various compound concentrations (including a vehicle control with 0.1% DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[15][17] Observe for the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
-
Rationale: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[19]
-
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ A2780 cells per well in a 6-well plate.[20] After 24 hours, treat the cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated and a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, trypsinize, and add them to the same tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.[19]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit. Add 5 µL of FITC-Annexin V and 5 µL of PI.[21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
-
Rationale: Many anticancer compounds exert their effect by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. This assay uses PI to stain the cellular DNA.[23] The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry analysis can therefore distinguish cells in different phases of the cell cycle (G0/G1 phase with 2n DNA content, S phase with intermediate DNA content, and G2/M phase with 4n DNA content).[24]
-
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 3.
-
Harvesting: Harvest cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of a solution containing PI (50 µg/mL) and RNase A (100 µg/mL). The RNase is critical to prevent PI from binding to double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer, measuring the linear fluorescence of the PI signal. Use appropriate software to model the cell cycle distribution.[25]
-
Protocol 5: Western Blotting for PI3K/Akt Pathway Analysis
-
Rationale: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell survival, proliferation, and growth, and its hyperactivation is a hallmark of many cancers, including ovarian cancer.[6][11][12] Investigating the phosphorylation status of key proteins like Akt (at Ser473) and mTOR (at Ser2448) can reveal if the compound inhibits this critical survival pathway. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
-
Procedure:
-
Protein Extraction: Seed and treat cells in 6-well or 10 cm plates as described in Protocol 3. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.[26][27][28] This is essential for equal protein loading.
-
Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[29][30]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal, and then normalize to the loading control (β-actin or GAPDH) for comparison across samples.
-
Data Presentation and Interpretation
Quantitative Data Summary
Table 1: Cytotoxicity of this compound on A2780 Cells
| Concentration (µM) | % Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 | 48.9 ± 4.9 |
| 50 | 23.4 ± 3.7 |
| 100 | 8.1 ± 2.2 |
| Calculated IC50 (µM) | ~25.5 |
Data are representative. Calculate the IC50 by plotting % viability vs. log(concentration) and fitting a non-linear regression curve.
Table 2: Effect on Apoptosis and Cell Cycle Distribution (24h Treatment)
| Treatment | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|---|---|
| Vehicle Control | 94.2 ± 2.1 | 3.1 ± 0.8 | 2.7 ± 0.5 | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |
| IC50 | 60.5 ± 4.5 | 25.8 ± 3.3 | 13.7 ± 2.1 | 72.1 ± 4.2 | 15.5 ± 2.8 | 12.4 ± 1.5 |
| 2x IC50 | 35.1 ± 5.2 | 45.3 ± 4.9 | 19.6 ± 3.8 | 78.9 ± 3.9 | 10.2 ± 1.9 | 10.9 ± 1.3 |
Data are representative. Early Apoptosis: Annexin V+/PI−. Late Apoptosis: Annexin V+/PI+. A significant increase in the G0/G1 population suggests a G1 cell cycle arrest.
Visualization of a Key Target Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade for cell survival. Many quinazolinone derivatives are known to target protein kinases within such pathways.[31] The Western blot experiment is designed to test the hypothesis that this compound inhibits this pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the compound.
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- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. The PI3K/Akt/mTOR pathway in ovarian cancer: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. atcc.org [atcc.org]
- 16. clyte.tech [clyte.tech]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. bosterbio.com [bosterbio.com]
- 23. revvity.com [revvity.com]
- 24. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. assaygenie.com [assaygenie.com]
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Application Notes and Protocols for Antimicrobial Screening of 6-Hydroxy-3-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent antimicrobial effects.[1][2][3][4] This document provides a comprehensive guide for the antimicrobial screening of a specific derivative, 6-Hydroxy-3-methylquinazolin-4(3H)-one. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring methodological robustness and data integrity. We will delve into the foundational principles of antimicrobial susceptibility testing, provide detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and offer insights into data interpretation and presentation.
Introduction: The Scientific Rationale for Screening this compound
Quinazolin-4(3H)-one derivatives have garnered significant interest due to their broad pharmacological spectrum, which includes antibacterial, antifungal, antiviral, and anticancer activities.[1][3][4][5] The antimicrobial potential of this class of compounds is often attributed to their ability to interfere with essential bacterial processes. Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the quinazolinone ring can significantly modulate their antimicrobial potency.[1][6] The presence of a hydroxyl group at the 6-position and a methyl group at the 3-position of the quinazolinone core in this compound suggests the potential for specific interactions with microbial targets.
Potential Mechanisms of Action:
The structural similarities of quinazolinones to other known antimicrobial agents provide clues to their potential mechanisms of action. Two prominent hypotheses are:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some quinazolinone derivatives are believed to function similarly to fluoroquinolones by inhibiting bacterial DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, recombination, and repair, making them excellent targets for antibacterial agents.
-
Inhibition of Peptidoglycan Synthesis: Certain quinazolinones have been shown to inhibit penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis in the bacterial cell wall.[4][8][9] This mechanism is particularly effective against Gram-positive bacteria.
Understanding these potential mechanisms is critical for selecting an appropriate and diverse panel of microorganisms for screening and for interpreting the resulting data.
Pre-screening Considerations: Ensuring Experimental Validity
Before embarking on antimicrobial screening, it is imperative to address the physicochemical properties of the test compound, this compound.
Solubility Testing
The solubility of a test compound is a critical factor that can significantly impact the accuracy and reproducibility of antimicrobial susceptibility testing. Poor solubility can lead to the precipitation of the compound in the test medium, resulting in an underestimation of its true antimicrobial activity.
Protocol for Solubility Assessment:
-
Solvent Selection: Begin by attempting to dissolve this compound in sterile dimethyl sulfoxide (DMSO), a common solvent for preserving stock solutions of test compounds.[10]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO.
-
Working Solution Preparation: Serially dilute the stock solution in the chosen broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to the highest concentration to be tested.
-
Visual Inspection: Visually inspect the dilutions for any signs of precipitation. If precipitation occurs, the stock solution concentration may need to be lowered, or a co-solvent system could be explored. It is crucial that the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can exhibit antimicrobial activity and affect bacterial growth.
Experimental Workflows: A Visual Guide
The following diagrams, generated using Graphviz, outline the key experimental workflows for determining the antimicrobial properties of this compound.
Figure 1: Overall workflow for MIC and MBC determination.
Detailed Protocols: From Theory to Practice
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority on antimicrobial susceptibility testing.[5][11][12][13]
Protocol for Broth Microdilution to Determine Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare the final inoculum by diluting the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Compound Dilution:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of this compound in CAMHB at four times the desired highest final concentration.
-
Add 100 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 50 µL of the final inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Figure 2: Step-by-step workflow for the Broth Microdilution MIC assay.
Protocol for Determining Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[1][2][3][14] This assay is a crucial next step after determining the MIC to understand if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar)
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Subculturing:
-
From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells onto a separate, clearly labeled agar plate.
-
Spread the inoculum evenly over the surface of the agar.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Data Presentation and Interpretation
Clear and concise presentation of data is paramount for accurate interpretation and comparison.
Tabulating MIC and MBC Data
Summarize the quantitative data in a well-structured table.
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | Bactericidal (≤4) |
| Escherichia coli | ATCC 25922 | 64 | >256 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa | ATCC 27853 | 128 | >256 | Bacteriostatic (>4) |
| Candida albicans | ATCC 90028 | 32 | 128 | Fungistatic (>4) |
| Ciprofloxacin | (Control) | 0.5 | 1 | Bactericidal (≤4) |
| Ampicillin | (Control) | 8 | 16 | Bactericidal (≤4) |
| Fluconazole | (Control) | 1 | 4 | Fungicidal (≤4) |
Interpretation of the MBC/MIC Ratio:
-
Bactericidal/Fungicidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is likely killing the microorganism.[14]
-
Bacteriostatic/Fungistatic: An MBC/MIC ratio of > 4 suggests that the compound is primarily inhibiting the growth of the microorganism.
Concluding Remarks
This application note provides a robust framework for the antimicrobial screening of this compound. By adhering to standardized protocols and understanding the scientific principles behind them, researchers can generate reliable and reproducible data. The methodologies outlined herein, from initial solubility assessments to the determination of MIC and MBC values, are designed to provide a comprehensive evaluation of the antimicrobial potential of this promising quinazolinone derivative. The insights gained from these screenings will be invaluable for guiding future drug development efforts.
References
-
Al-Salem, H. S., et al. (2022). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 27(15), 4930. [Link]
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Azam, F., et al. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. International Journal of Molecular Sciences, 20(19), 4945. [Link]
- Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI.
- Clinical and Laboratory Standards Institute. (2018). M100: Performance Standards for Antimicrobial Susceptibility Testing. 28th ed. CLSI.
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]
-
Gatadi, S., et al. (2018). Synthesis of 1,2,3-triazole linked 4(3H)-Quinazolinones as potent antibacterial agents against multidrug-resistant Staphylococcus aureus. European Journal of Medicinal Chemistry, 157, 1056-1067. [Link]
-
Hassan, A. S., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(17), 5484. [Link]
-
Hebeisen, P. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(15), 7216-7232. [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one. Arabian Journal of Chemistry, 4(4), 403-411. [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Spížek, J., & Řezanka, T. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Applied Microbiology, 123(5), 1082-1105. [Link]
-
Yasenyavskaya, A. L., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(5), 589-598. [Link]
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Zhang, L., et al. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Current Medicinal Chemistry, 29(26), 4539-4560. [Link]
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- 14. grokipedia.com [grokipedia.com]
Topic: A Comprehensive Methodological Guide for Characterizing 6-Hydroxy-3-methylquinazolin-4(3H)-one as a Kinase Inhibitor
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of potent kinase inhibitors targeting critical signaling pathways in diseases like cancer.[1][2][3] This application note provides a comprehensive, multi-faceted guide for the preclinical evaluation of a novel quinazolinone derivative, 6-Hydroxy-3-methylquinazolin-4(3H)-one. We present a logical, tiered workflow—from initial biochemical potency determination to cellular target engagement and functional validation—designed to rigorously characterize the compound's inhibitory profile. Each protocol is detailed with the underlying scientific rationale, self-validating controls, and data analysis procedures to ensure scientific integrity and reproducibility. This guide serves as a foundational framework for researchers seeking to advance novel small molecules from hit to lead.
The Strategic Workflow for Kinase Inhibitor Characterization
A thorough evaluation of a potential kinase inhibitor requires a systematic progression from simplified in vitro systems to more complex cellular models. This approach ensures that resources are spent on compounds that not only potently inhibit the purified enzyme but also effectively engage the target in its native environment to elicit a biological response.[4] Our recommended workflow is designed to answer four fundamental questions in sequence:
-
Potency: Does the compound inhibit the target kinase, and at what concentration?
-
Mechanism: How does the compound inhibit the kinase?
-
Selectivity: Which other kinases does the compound inhibit?
-
Cellular Efficacy: Can the compound enter a cell, bind its target, and modulate downstream signaling?
Figure 1: A tiered workflow for kinase inhibitor characterization.
Phase 1: Biochemical Characterization
This phase utilizes cell-free assays with purified components to define the compound's intrinsic potency, mechanism, and selectivity.
Protocol 1: Biochemical Potency (IC₅₀ Determination) via Luminescence Assay
Scientific Rationale: The first step is to quantify the compound's inhibitory potency, expressed as the half-maximal inhibitory concentration (IC₅₀).[5] We recommend a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the production of ADP—a universal product of kinase-catalyzed phosphorylation.[6] This format is highly sensitive, broadly applicable to different kinases, and avoids the use of radioactive materials.[7]
Protocol: ADP-Glo™ Kinase Assay
-
Principle of the Assay: The kinase reaction produces ADP. A specific reagent is added to terminate the reaction and deplete the remaining ATP. A second detection reagent then converts the ADP back to ATP, which fuels a luciferase/luciferin reaction to produce a light signal directly proportional to the initial kinase activity.
-
Materials & Reagents:
-
Purified, active recombinant target kinase.
-
Specific peptide or protein substrate for the target kinase.
-
This compound (Compound) stock (e.g., 10 mM in 100% DMSO).
-
Known potent inhibitor for the target kinase (Positive Control).
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
-
-
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the compound in kinase buffer. Add 1 µL of each dilution to the assay plate. Include wells for a "vehicle control" (DMSO only) and a "no-enzyme" background control.
-
Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Expert Insight: The final ATP concentration should be at or near the Michaelis constant (Kₘ) for the specific kinase. Using ATP at Kₘ ensures that the resulting IC₅₀ value is a close approximation of the inhibitor's binding affinity (Kᵢ), allowing for more accurate comparisons of potency across different kinases.[8]
-
-
Incubation: Incubate the plate (e.g., 60 minutes at 30°C). This time should be within the predetermined linear range of the reaction to avoid substrate depletion.
-
Reaction Stoppage: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
-
Data Analysis & Presentation:
-
Normalization: Calculate percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
-
Curve Fitting: Plot % Inhibition versus the logarithm of the compound concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value.[9]
-
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Kinase X | Result |
| Positive Control (e.g., Staurosporine) | Kinase X | Result |
Table 1: Example data table for summarizing biochemical potency.
Protocol 2: Mechanism of Action (MoA) Determination
Scientific Rationale: The vast majority of kinase inhibitors target the highly conserved ATP-binding pocket.[10][11] It is crucial to determine if this compound acts in this manner. An ATP competition assay is the gold standard for this purpose. If the compound is ATP-competitive, its apparent potency (IC₅₀) will decrease as the concentration of its competitor (ATP) increases.[11]
Figure 2: Logic of the ATP competition assay.
Protocol: ATP Competition Assay
-
Methodology: Perform the ADP-Glo™ kinase assay as described in Protocol 1. However, instead of using a single ATP concentration, run parallel experiments where the IC₅₀ is determined at several different fixed ATP concentrations (e.g., 0.1x Kₘ, 1x Kₘ, 10x Kₘ, and 100x Kₘ).
-
Data Analysis:
-
Calculate the IC₅₀ value for the compound at each ATP concentration.
-
Plot the determined IC₅₀ values on a logarithmic scale against the corresponding ATP concentrations.
-
Interpretation: A clear, concentration-dependent increase in the IC₅₀ value confirms an ATP-competitive mechanism of action.[12] No significant change in IC₅₀ suggests a non-ATP-competitive or allosteric mechanism.[11][13]
-
Protocol 3: Kinase Selectivity Profiling
Scientific Rationale: No inhibitor is perfectly specific. Assessing a compound's activity across the human kinome is essential for identifying potential off-targets, which can lead to toxicity or confound experimental results.[14] A broad selectivity profile provides a critical roadmap for future development.[15]
Protocol: Tiered Kinase Profiling
-
Tier 1: Broad Kinome Screen:
-
Methodology: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology, Promega). Screen the compound at a single high concentration (e.g., 1 µM) against a panel of hundreds of kinases.[16] The readout is typically binding affinity or percent inhibition.
-
Purpose: To rapidly identify all potential "hits" across the kinome.
-
-
Tier 2: IC₅₀ Determination for Hits:
-
Methodology: For any kinase that shows significant inhibition (e.g., >70% inhibition) in the Tier 1 screen, perform a full 10-point dose-response curve using the biochemical assay from Protocol 1 to determine a precise IC₅₀ value.[16]
-
Purpose: To confirm and quantify the potency of off-target interactions.
-
-
Data Analysis & Presentation:
-
Compile the IC₅₀ values for the primary target and all confirmed off-targets into a summary table.
-
A selectivity score can be calculated, but a direct comparison of IC₅₀ values is often the most transparent way to represent selectivity.[7]
-
| Kinase Target | IC₅₀ (nM) | Fold-Selectivity vs. Primary Target |
| Primary Target X | 15 | 1x |
| Off-Target Y | 350 | 23x |
| Off-Target Z | 1,200 | 80x |
| >400 other kinases | >10,000 | >667x |
Table 2: Example data table for summarizing a kinase selectivity profile.
Phase 2: Cellular Validation
Scientific Rationale: A compound that is potent and selective in biochemical assays must still prove effective in the complex environment of a living cell.[17] Cellular assays are essential to confirm target engagement (i.e., that the drug can enter the cell and bind its target) and to measure the functional consequence of that engagement.[4][18]
Protocol 4: Cellular Target Engagement via NanoBRET™ Assay
Scientific Rationale: The NanoBRET™ Target Engagement assay provides direct, quantitative evidence of compound binding to its target kinase inside living cells. It measures the displacement of a fluorescent tracer from a luciferase-tagged kinase by the test compound, resulting in a loss of Bioluminescence Resonance Energy Transfer (BRET). This confirms cell permeability and target binding in a physiological context with high cellular ATP levels.[8][19]
Protocol: NanoBRET™ Target Engagement Assay
-
Principle of the Assay: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds the kinase's active site is added. When the tracer is bound, its proximity to the luciferase enables BRET. An effective inhibitor will enter the cell and compete with the tracer for binding, disrupting BRET in a dose-dependent manner.
-
High-Level Methodology:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-Kinase fusion protein. Plate the cells in a white, opaque 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the compound and add them to the cells.
-
Tracer & Substrate Addition: Add the NanoBRET™ tracer and the NanoLuc® substrate (furimazine) to the wells.
-
Data Acquisition: Incubate for 2 hours at 37°C. Measure the emission signals for both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) simultaneously.
-
Data Analysis: Calculate the BRET ratio. Plot the change in BRET ratio against compound concentration to determine the cellular IC₅₀ for target engagement.
-
Protocol 5: Functional Cellular Assay via Western Blot
Scientific Rationale: After confirming the compound binds its target in cells, the final step is to verify that this binding event leads to the intended functional outcome: inhibition of the kinase's catalytic activity. This is most directly measured by assessing the phosphorylation status of a known downstream substrate of the target kinase.[17][19]
Protocol: Western Blot for Substrate Phosphorylation
-
Methodology:
-
Cell Culture & Treatment: Culture a relevant cell line known to have an active signaling pathway involving the target kinase. Treat the cells with a dose-response curve of the compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Substrate [Ser123]).
-
After washing, incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading.[7]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-substrate signal to the total substrate or loading control signal for each lane.
-
Plot the normalized phospho-signal versus the compound concentration to determine the functional IC₅₀ in a cellular context.[20]
-
Conclusion
This application note outlines a rigorous, integrated strategy for the comprehensive characterization of this compound as a kinase inhibitor. By systematically progressing through biochemical potency and MoA studies, broad selectivity profiling, and finally, cellular target engagement and functional assays, researchers can build a robust data package. This workflow ensures that key questions of potency, mechanism, specificity, and cellular activity are answered with high scientific confidence, providing a solid foundation for advancing promising compounds into later stages of drug discovery.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice GmbH. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
International Centre for Kinase Profiling. Services | ATP Competition Assay. University of Dundee. [Link]
-
Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652–666. [Link]
-
Klaeger, S., Gohlke, B., Scott, K. A., Médard, G., & Kuster, B. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ACS chemical biology, 10(1), 22-31. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Wu, G., Yuan, Y., & Zhu, J. (2003). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of biomolecular screening, 8(2), 178–189. [Link]
-
Aushman, L., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, Volume 46, 1146. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8782. [Link]
-
Jarmoskaite, I., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Robers, M., et al. (2012). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. SLAS Discovery, 17(1), 1-14. [Link]
-
Mueller, D., et al. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]
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Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
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Robert, C., et al. (2018). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. [Link]
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Mand, A. M., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 10(6), e0128854. [Link]
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Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry, 54(8), 2653–2665. [Link]
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Totzke, F., et al. (2017). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13_Supplement), 4186. [Link]
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Ren, L., et al. (2014). Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase. Bioorganic & medicinal chemistry letters, 24(8), 1967–1971. [Link]
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Islam, M. R., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Bioorganic chemistry, 116, 105315. [Link]
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Chen, Y. R., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International journal of molecular sciences, 23(22), 14389. [Link]
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Islam, M. R., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. ResearchGate. [Link]
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Al-Suhaimi, K. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International journal of molecular sciences, 24(13), 11044. [Link]
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Use of 6-Hydroxy-3-methylquinazolin-4(3H)-one in targeting EGFR and HER2 pathways
An Application Guide for the Characterization of 6-Hydroxy-3-methylquinazolin-4(3H)-one as a Novel Inhibitor of EGFR and HER2 Signaling Pathways
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] Overexpression and mutations in these receptors are key drivers in a variety of cancers, making them critical therapeutic targets.[4] This document provides a comprehensive set of application notes and protocols for the preclinical evaluation of this compound, a novel quinazolinone derivative, as a potential dual inhibitor of the EGFR and HER2 pathways. We present a logical, tiered approach, beginning with direct, cell-free biochemical assays to establish kinase interaction, followed by a suite of cell-based assays to determine target engagement, pathway modulation, and cellular phenotype in relevant cancer cell models. The causality behind each experimental step is detailed to provide researchers with the context needed for robust and reproducible results.
Introduction: The Rationale for Targeting EGFR and HER2 with Quinazolinones
The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2), are transmembrane proteins that regulate critical cellular processes like proliferation, survival, and differentiation.[5][6] Upon ligand binding, EGFR forms homodimers or heterodimers with other ErbB family members, including the ligand-less HER2 receptor.[7] This dimerization triggers the intrinsic kinase activity of the intracellular domain, leading to autophosphorylation of specific tyrosine residues.[8] These phosphorylated sites act as docking stations for adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation and survival.[6][9]
Dysregulation of EGFR and HER2 signaling, through overexpression or activating mutations, is a hallmark of many solid tumors, including non-small-cell lung cancer (NSCLC), breast, and colon cancers.[3][4] Consequently, inhibiting their kinase activity is a proven anti-cancer strategy. The quinazoline and quinazolin-4(3H)-one structures have emerged as highly effective scaffolds for developing ATP-competitive TKIs due to their high affinity for the EGFR/HER2 kinase active site.[1][2][10] Several FDA-approved drugs, including gefitinib, erlotinib, and the dual EGFR/HER2 inhibitor lapatinib, are based on this core structure.[3]
This guide outlines the necessary experimental framework to characterize this compound, providing the methodologies to assess its potential as a new therapeutic candidate in this well-established class of inhibitors.
Foundational Protocols: Compound Preparation and Handling
Scientific integrity begins with accurate and consistent compound preparation. The solubility and stability of the test article are critical for reliable data.
Protocol 2.1: Preparation of Concentrated Stock Solution
-
Objective: To create a high-concentration, stable stock of this compound for serial dilutions.
-
Materials: this compound (powder), Dimethyl Sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh the desired amount of the compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM. Rationale: DMSO is a versatile solvent for many organic molecules and is compatible with most biochemical and cell-based assays at low final concentrations (typically ≤0.5%).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes. Rationale: Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Tier 1 Evaluation: Direct Kinase Inhibition (Biochemical Assays)
The first crucial step is to determine if this compound directly inhibits the enzymatic activity of EGFR and HER2 in a cell-free system. This confirms the compound's potential mechanism of action without the complexities of cellular uptake, efflux, and metabolism. Luminescence-based kinase assays that measure ATP consumption (or ADP production) are industry-standard for their high sensitivity and throughput.[11][12][13]
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant EGFR and HER2 kinases.
-
Principle: The ADP-Glo™ Kinase Assay is a two-step luminescent assay. First, the kinase reaction is performed, where active kinase phosphorylates a substrate, converting ATP to ADP. In the second step, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A final detection reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP formed and thus to kinase activity.[11][12]
-
Materials:
-
Recombinant active human EGFR and HER2 kinase enzymes (Promega, V3831, V3891 or similar).[11][12]
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101).[11]
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[12]
-
ATP.
-
Compound stock solution and appropriate controls (e.g., Staurosporine for broad inhibition, Lapatinib for dual EGFR/HER2 inhibition).
-
White, opaque 96-well or 384-well assay plates.
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background) control.
-
Assay Plate Setup: Add 1-5 µL of the diluted compound or control to the wells of the assay plate.[11]
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase enzyme and substrate in kinase buffer. Add this mix to the wells. Prepare a second master mix containing ATP and add it to all wells to start the reaction. Rationale: Initiating the reaction with ATP ensures that the inhibitor has time to bind to the kinase before the substrate reaction begins.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
Reaction Termination: Add 5-10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[12]
-
ADP Detection: Add 10-20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other wells.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Tier 2 Evaluation: Cellular Activity and Target Engagement
After confirming direct kinase inhibition, the next step is to assess the compound's efficacy in a more physiologically relevant cellular environment. These assays determine if the compound can penetrate cell membranes, engage its target, and elicit a biological response.
Cellular Proliferation and Viability
This assay measures the overall effect of the compound on the growth and survival of cancer cells that are dependent on EGFR or HER2 signaling.
Protocol 4.1: Cell Viability Assay (MTS/MTT)
-
Objective: To determine the IC50 for cell growth inhibition in EGFR- and HER2-dependent cancer cell lines.
-
Principle: MTS (or MTT) assays are colorimetric assays that measure cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTS or MTT) into a colored formazan product, which can be quantified by measuring its absorbance.[14] The amount of color produced is directly proportional to the number of viable cells.
-
Cell Line Selection:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (prepared in culture medium). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS/MTT Addition: Add the MTS/MTT reagent to each well and incubate for 1-4 hours, until a distinct color change is observed.[14]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot against the log of the compound concentration to determine the IC50 value.
Target Engagement and Downstream Signaling
Western blotting is a fundamental technique used to verify that the observed effects on cell viability are due to the inhibition of the intended targets (EGFR/HER2) and their downstream signaling pathways.[6][15]
Protocol 4.2: Western Blot for Phospho-EGFR and Phospho-HER2
-
Objective: To directly measure the inhibition of EGFR and HER2 autophosphorylation in treated cells.
-
Procedure:
-
Cell Culture and Treatment: Seed A431 or SKBR3 cells and grow to 70-80% confluency. For EGFR studies in A431, serum-starve the cells overnight to reduce basal signaling.
-
Compound Incubation: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Ligand Stimulation (for EGFR): Stimulate the A431 cells with human EGF (e.g., 50 ng/mL) for 10-15 minutes to induce robust EGFR phosphorylation. Rationale: Serum starvation followed by acute ligand stimulation provides a clear and potent signal window to observe inhibition. For SKBR3, which has constitutively active HER2, no ligand stimulation is needed.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins of interest.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, boil, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Rationale: BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins (casein) that can increase background noise.[15]
-
Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, phospho-HER2 (e.g., pY1248), and total HER2.[16]
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL chemiluminescent substrate and capture the signal using an imaging system.[15]
-
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed for a loading control like β-actin or GAPDH.[15]
-
-
Data Analysis: Use densitometry to quantify the band intensities. The key metric is the ratio of the phosphorylated protein to the total protein (e.g., p-EGFR / Total EGFR), which normalizes for any differences in protein expression.
Protocol 4.3: Analysis of Downstream Pathways (p-Akt, p-ERK)
-
Follow the same Western blot protocol as above (4.2), but use primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.[9] This will demonstrate whether inhibition of the upstream receptor translates to inhibition of the key downstream survival and proliferation pathways.
Cellular Target Localization
Immunofluorescence (IF) microscopy can be used to visualize the expression and subcellular localization of HER2. In response to some inhibitors, receptors can be internalized, providing another mechanism of signal attenuation.
Protocol 4.4: Immunofluorescence for HER2 Localization
-
Objective: To visualize the effect of the compound on HER2 expression and localization at the cell membrane.
-
Procedure:
-
Cell Culture: Seed SKBR3 cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with the compound at its IC50 concentration for a specified time (e.g., 6-24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a solution containing BSA and normal goat serum to prevent non-specific antibody binding.
-
Immunostaining: Incubate with a primary antibody against HER2. Following washes, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.[17][18]
-
-
Analysis: Compare the intensity and localization of the HER2 signal (typically at the cell membrane) between treated and untreated cells.
Data Presentation and Visualization
Clear presentation of data is essential for interpretation and communication.
Quantitative Data Summary
Summarize the calculated IC50 values from the biochemical and cell-based assays in a table for easy comparison.
| Assay Type | Target/Cell Line | Test System | This compound IC50 (nM) | Control (Lapatinib) IC50 (nM) |
| Biochemical | EGFR | Recombinant Enzyme | [Insert Data] | [Insert Data] |
| HER2 | Recombinant Enzyme | [Insert Data] | [Insert Data] | |
| Cell-Based | A431 (High EGFR) | Cell Viability | [Insert Data] | [Insert Data] |
| SKBR3 (High HER2) | Cell Viability | [Insert Data] | [Insert Data] | |
| MCF-7 (Low EGFR/HER2) | Cell Viability | [Insert Data] | [Insert Data] |
Signaling Pathway and Workflow Diagrams
Visual aids are invaluable for understanding complex biological systems and experimental designs.
Caption: EGFR/HER2 signaling and the point of inhibition by this compound.
Caption: A tiered experimental workflow for characterizing novel EGFR/HER2 inhibitors.
References
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH. (n.d.).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (n.d.).
- Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1 - PubMed. (2019, February 15). PubMed.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). DovePress.
- Application Note: Western Blot Protocol for Detecting Phospho-EGFR Inhibition by Egfr-IN-46 - Benchchem. (n.d.). BenchChem.
- Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Tre
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
- Application Notes and Protocols for Egfr-IN-74 In Vitro Assays - Benchchem. (n.d.). BenchChem.
- EGFR Western Blot Protocol - FineTest ELISA Kit. (2025, November 17). FineTest.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Reaction Biology.
- EGFR Assays & Drug Discovery Services - Reaction Biology. (n.d.). Reaction Biology.
- EGFR Kinase Assay - Promega Corpor
- HER2 Kinase Assay - Promega Corpor
- Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. (2019, September 19).
- Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC - NIH. (n.d.).
- HER2 detection by immunofluorescence in control arrays, and concordance... | Download Scientific Diagram - ResearchGate. (n.d.).
- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - NIH. (2021, September 22).
- Western blot analysis of proteins related to the EGFR signal pathway,... - ResearchGate. (n.d.).
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys.
- Immunofluorescence images of HER2:HER2 PLA detected in formalin fixed... - ResearchGate. (n.d.).
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Application Notes & Protocols: Investigating the Antiviral Potential of 6-Hydroxy-3-methylquinazolin-4(3H)-one
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Antiviral Research
The 4(3H)-quinazolinone core is a heterocyclic motif that has garnered significant attention in medicinal chemistry, earning its status as a "privileged structure" due to its recurrence in numerous biologically active compounds.[1] This scaffold is not only prevalent in natural products but also serves as a versatile framework for synthesizing molecules with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and notably, antiviral properties.[2][3]
Derivatives of quinazolinone have demonstrated potent efficacy against a diverse array of viruses. Research has highlighted their activity against human immunodeficiency virus (HIV), coronaviruses like SARS-CoV-2 and MERS-CoV, flaviviruses such as Zika and Dengue, and influenza viruses.[1][4][5][6] The versatility of the quinazolinone scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This document provides a detailed guide for researchers investigating the antiviral potential of a specific derivative, 6-Hydroxy-3-methylquinazolin-4(3H)-one , leveraging established mechanisms and protocols from the broader class of quinazolinone compounds.
Scientific Rationale and Putative Mechanisms of Action
The antiviral activity of quinazolinone derivatives is often attributed to their ability to inhibit key viral enzymes essential for replication and propagation. Understanding these mechanisms is crucial for designing robust experimental protocols and interpreting results.
Inhibition of Viral Proteases
Many RNA viruses, including coronaviruses, produce large polyproteins that must be cleaved by viral proteases into functional, mature proteins.[7] The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a primary target for antiviral drug development due to its critical role in the viral life cycle and the lack of a close human homologue.[8] Numerous studies have shown that quinazolinone-based compounds can act as non-covalent inhibitors of Mpro, binding to its active site and blocking the processing of viral polyproteins.[9][10] This inhibition effectively halts the viral replication machinery.
Core Experimental Protocols
The following protocols provide a robust framework for assessing the antiviral activity of this compound. It is essential to include appropriate controls in every assay.
Protocol 1: Determination of Host Cell Cytotoxicity (CC₅₀)
Rationale: Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is not toxic to the host cells. This ensures that any observed antiviral effect is not merely a result of cell death. [1]The 50% cytotoxic concentration (CC₅₀) is the value used to establish this therapeutic window. The MTT assay is a common colorimetric method for this purpose. [1] Materials:
-
Vero E6 cells (or other appropriate host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 96-well plates with host cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of the this compound stock solution in culture medium. The final DMSO concentration should be kept constant and low (<0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC₅₀ value is determined using non-linear regression analysis.
Protocol 2: In Vitro Antiviral Efficacy Assay (EC₅₀) by CPE Reduction
Rationale: This assay determines the concentration of the compound required to inhibit the virus-induced cytopathic effect (CPE) by 50% (the 50% effective concentration, EC₅₀). [11][12]It is a fundamental method for quantifying the potency of an antiviral agent.
Materials:
-
Confluent host cell monolayers in 96-well plates
-
Virus stock with a known titer (e.g., SARS-CoV-2)
-
DMEM with 2% FBS (low-serum medium for infection)
-
Serial dilutions of this compound (at non-toxic concentrations)
-
Positive control antiviral drug (e.g., Remdesivir)
-
Neutral red or Crystal Violet solution for staining
Procedure:
-
Plate Preparation: Prepare confluent monolayers of host cells in 96-well plates as described in Protocol 1.
-
Compound Addition: Add 100 µL of the serially diluted compound to the wells.
-
Infection: Add 100 µL of virus suspension at a multiplicity of infection (MOI) of 0.01-0.1.
-
Controls: Include the following controls on every plate:
-
Virus Control: Cells + Virus (no compound) - should show >80% CPE.
-
Cell Control: Cells only (no virus, no compound) - should show no CPE.
-
Positive Control: Cells + Virus + known antiviral drug.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until significant CPE (>80%) is observed in the virus control wells (typically 48-72 hours).
-
Staining: Fix the cells (e.g., with 10% formalin) and stain the remaining viable cells with Crystal Violet or Neutral Red.
-
Quantification: Wash the plates to remove excess stain, then solubilize the dye. Measure the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red). [11]8. Calculation: The percentage of CPE inhibition is calculated relative to the virus and cell controls. The EC₅₀ is determined using non-linear regression analysis. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀ . A higher SI value (ideally >10) indicates a more promising compound with a good safety-to-efficacy margin.
Data Interpretation and Presentation
Quantitative data from these assays should be summarized in a clear, tabular format to allow for easy comparison of potency and safety.
Table 1: Example Antiviral Activity and Cytotoxicity Data
| Compound | Target Virus | Host Cell | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| This compound | SARS-CoV-2 | Vero E6 | Hypothetical: 1.5 | Hypothetical: >50 | >33 |
| This compound | Influenza A | MDCK | Hypothetical: 3.2 | Hypothetical: >50 | >15 |
| Remdesivir (Control) [13] | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129 |
| Ribavirin (Control) [4]| Influenza A | MDCK | ~50-90 | >100 | ~1-2 |
Note: EC₅₀ and CC₅₀ values for the title compound are hypothetical and must be determined experimentally. Control values are representative of literature.
Conclusion and Future Directions
The 4(3H)-quinazolinone scaffold represents a highly promising starting point for the development of novel antiviral agents. [1][14]The protocols outlined in this document provide a comprehensive framework for the initial evaluation of This compound . Establishing its cytotoxicity (CC₅₀) and antiviral efficacy (EC₅₀) to determine a favorable Selectivity Index is the critical first step.
Should this compound demonstrate promising activity (e.g., SI > 10), subsequent research should focus on:
-
Mechanism of Action Studies: Performing enzymatic assays to confirm inhibition of specific viral targets like 3CLpro or RdRp. [8][15]* Broad-Spectrum Analysis: Testing the compound against a wider panel of viruses to determine the breadth of its activity. [16]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogues to optimize potency and improve pharmacokinetic properties. [5][13] By following this structured approach, researchers can rigorously evaluate the potential of this compound as a candidate for further antiviral drug development.
References
-
Chuang, C. H., et al. (2023). Quinazolinone-Peptido-Nitrophenyl-Derivatives as Potential Inhibitors of SARS-CoV-2 Main Protease. Viruses, 15(2), 287. Available at: [Link]
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Abdel-Mohsen, H. T., et al. (2023). Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones. RSC Advances, 14(1), 1-13. Available at: [Link]
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Zhang, K., et al. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). Acta Pharmaceutica Sinica B, 13(9), 3845-3857. Available at: [Link]
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Dev, A., et al. (2023). Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors. Arabian Journal of Chemistry, 16(11), 105241. Available at: [Link]
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Li, G., et al. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Omega, 6(45), 30513–30524. Available at: [Link]
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Application Notes & Protocols: A Multi-Assay Strategy for Determining the Cytotoxicity of 6-Hydroxy-3-methylquinazolin-4(3H)-one
Introduction: Characterizing a Novel Quinazolinone Derivative
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] 6-Hydroxy-3-methylquinazolin-4(3H)-one is a functionalized derivative within this class (PubChem CID: 25112227), whose biological and toxicological profile is not yet extensively characterized.[4][5]
Determining the cytotoxic potential of any novel compound is a critical first step in the drug discovery and development process. It informs therapeutic windows, identifies potential liabilities, and can provide initial insights into the mechanism of action. This document provides a comprehensive, multi-pronged strategy for characterizing the in vitro cytotoxicity of this compound.
As a Senior Application Scientist, my recommendation is to move beyond a single-endpoint assay. A robust cytotoxicity profile is best achieved by employing a panel of orthogonal assays that interrogate different cellular health indicators. This approach minimizes the risk of compound-specific artifacts and provides a more holistic view of the potential mechanisms of cell death. Here, we present detailed protocols for three distinct, widely-validated assays that measure:
-
Metabolic Activity (MTT Assay): An indicator of overall cell viability and proliferation.
-
Membrane Integrity (LDH Release Assay): A marker of necrosis or late-stage apoptosis.
-
Apoptosis Induction (Caspase-Glo® 3/7 Assay): A specific measure of programmed cell death.
By integrating the data from these three assays, researchers can confidently determine not only if the compound is cytotoxic but also begin to elucidate how it may be inducing cell death.
Strategic Workflow for Cytotoxicity Profiling
A logical, stepwise approach is crucial for generating high-quality, interpretable data. The overall workflow involves initial broad screening followed by more targeted mechanistic assays.
Caption: Overall workflow for assessing the cytotoxicity of a novel compound.
Part 1: Cell Line Selection and Culture
The choice of cell line is fundamental and should be guided by the research question. For general toxicity screening, a common and well-characterized line such as HeLa (cervical cancer) or A549 (lung cancer) is appropriate. For anticancer drug development, screening against a panel of lines, such as the NCI-60 panel, is recommended to identify potential tumor-type selectivity.[6][7][8][9]
General Protocol:
-
Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% (as determined by Trypan Blue exclusion) before seeding for experiments.
Part 2: Assay Protocols and Methodologies
For each assay, it is critical to include the following controls on every 96-well plate:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration of the test compound. This represents 100% viability or baseline cell death.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to validate that the assay system is working correctly.
-
Media Blank: Wells containing only cell culture medium without cells to determine the background absorbance/luminescence.
Protocol 2.1: MTT Assay for Metabolic Activity
Principle: This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[11][12] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[11]
Caption: Principle of the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the media blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2.2: LDH Release Assay for Membrane Integrity
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[14] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14][15] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the number of lysed cells.[16][17]
Caption: Principle of the LDH cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to also prepare a "Maximum LDH Release" control by adding a lysis agent (e.g., 1% Triton™ X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[18]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[17]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the provided Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm within one hour using a microplate reader.[15]
-
Data Analysis:
-
Subtract the average absorbance of the media blank wells from all other wells.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Abs_Treated - Abs_Vehicle) / (Abs_Max_Release - Abs_Vehicle)) * 100
-
Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.
-
Protocol 2.3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This homogeneous, luminescent "add-mix-measure" assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[19][20] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase in a buffer optimized for cell lysis and caspase activity.[21] When the reagent is added to apoptotic cells, the cells are lysed, and the activated caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal. The signal intensity is directly proportional to the amount of caspase 3/7 activity.[21][22]
Caption: Principle of the Caspase-Glo® 3/7 assay.
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[22][23] Allow it to equilibrate to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[21]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[23] Incubate at room temperature for 1 to 3 hours. The luminescent signal is stable for several hours.[21]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the media blank wells from all other wells.
-
Calculate the Fold Induction of caspase activity: Fold Induction = (Luminescence_Treated / Luminescence_Vehicle)
-
Plot Fold Induction against the log of the compound concentration to visualize the dose-dependent activation of apoptosis.
-
Data Summary and Interpretation
To facilitate a clear comparison of results, the key experimental parameters and outcomes should be summarized in a table.
| Parameter | MTT Assay | LDH Release Assay | Caspase-Glo® 3/7 Assay |
| Principle | Measures metabolic activity | Measures membrane integrity | Measures executioner caspase activity |
| Endpoint | Cell Viability (%) | Cytotoxicity (%) | Apoptosis (Fold Induction) |
| Primary Cell Death Mode Detected | General cytotoxicity/cytostasis | Necrosis / Late Apoptosis | Apoptosis |
| Plate Type | Clear, flat-bottom | Clear, flat-bottom | White, opaque-walled |
| Detection Method | Colorimetric (Absorbance @ 570 nm) | Colorimetric (Absorbance @ 490 nm) | Luminescence |
| Example Positive Control | Doxorubicin | Triton™ X-100 | Staurosporine |
Interpreting Combined Results:
-
Scenario 1: Potent activity in all three assays (↓MTT, ↑LDH, ↑Caspase). This suggests the compound is a potent cytotoxic agent that likely induces apoptosis, which progresses to secondary necrosis over the time course of the experiment, leading to membrane disruption.
-
Scenario 2: Potent activity in MTT and Caspase assays, but low LDH release. This is a classic signature of apoptosis. The compound reduces metabolic activity and activates caspases without causing significant, immediate membrane rupture.
-
Scenario 3: Potent activity in MTT and LDH assays, but low Caspase activation. This pattern suggests a primary necrotic or necroptotic mechanism of cell death, where the cell membrane is compromised without significant involvement of the caspase cascade.
-
Scenario 4: Potent activity in MTT assay only. This may indicate a cytostatic effect, where the compound inhibits cell proliferation without directly killing the cells. Further cell cycle analysis would be required to confirm this.
By employing this multi-assay strategy, researchers can build a comprehensive and reliable cytotoxicity profile for this compound, providing a solid foundation for further mechanistic studies and drug development efforts.
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National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [Link]
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Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Pharmaceutical Sciences, 22(1), 64-72. [Link]
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Application Notes and Protocols for High-Throughput Screening of 6-Hydroxy-3-methylquinazolin-4(3H)-one Analogs as Potential Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Quinazolinone Scaffold
The quinazolinone core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse and significant pharmacological activities.[1][2] Derivatives of this structure have been successfully developed into commercial drugs and are actively investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral treatments.[1][3][4] In particular, the 4(3H)-quinazolinone framework is a cornerstone in the design of protein kinase inhibitors.[5][6] Several approved anticancer drugs, such as gefitinib and erlotinib, feature this moiety and function by targeting key kinases like the Epidermal Growth Factor Receptor (EGFR).[7]
Dysregulation of kinase signaling is a hallmark of many cancers, making kinases a prime target for therapeutic intervention.[5] The 6-substituted-4(3H)-quinazolinone analogs, including the 6-Hydroxy-3-methylquinazolin-4(3H)-one series, represent a promising chemical space for the discovery of novel kinase inhibitors.[8] High-Throughput Screening (HTS) is an indispensable strategy for rapidly assessing large libraries of such analogs to identify initial "hit" compounds with desired biological activity.[9]
This document provides a comprehensive guide to designing and executing an HTS campaign for a library of this compound analogs, focusing on the discovery of novel EGFR inhibitors. It details robust, field-proven protocols for both a primary biochemical screen and a secondary cell-based assay, followed by a rigorous hit validation workflow.
Section 1: The HTS Campaign Strategy
A successful HTS campaign requires a multi-stage, funneling approach to identify and validate true hits while systematically eliminating false positives.[10][11] Our strategy is built on a primary biochemical assay for potency, followed by a secondary cell-based assay for physiological relevance and initial toxicity assessment.
Section 2: Assay Development and Validation
The foundation of any successful HTS campaign is a robust, reproducible, and sensitive assay.[9] Before initiating the full screen, it is critical to develop and validate the chosen assay to ensure it meets stringent quality control criteria.
Key Validation Parameter: The Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[12][13] It measures the separation between the signals of the positive and negative controls in relation to their variability.[14]
The formula for Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent, robust assay suitable for HTS.[7][13][15] |
| 0 to 0.5 | Marginal assay, may require optimization.[13][15] |
| < 0 | Poor assay, not suitable for screening.[13][15] |
Protocol for Z'-Factor Determination:
-
Prepare a 384-well plate.
-
Designate half the wells for the negative control (e.g., DMSO vehicle) and half for the positive control (a known EGFR inhibitor, e.g., Gefitinib).
-
Execute the primary biochemical assay protocol as described in Section 3.1.
-
Calculate the mean and standard deviation for both control groups.
-
Use the formula above to determine the Z'-factor.
-
The assay is considered validated for HTS when a Z'-factor of ≥ 0.5 is consistently achieved.[14]
Section 3: Primary High-Throughput Screening Protocol
The primary screen aims to rapidly identify compounds that inhibit the target kinase from a large library. We will use a luminescence-based biochemical assay that quantifies ATP depletion, a direct consequence of kinase activity. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose as its luminescent signal is directly proportional to kinase activity (ADP production).[16][17]
Protocol: Luminescence-Based EGFR Kinase Assay
This protocol is adapted for a 384-well format to screen for inhibitors of recombinant human EGFR.
Materials and Reagents:
-
Recombinant Human EGFR enzyme (e.g., BPS Bioscience #40150).[18]
-
Poly(Glu, Tyr) 4:1 peptide substrate.[18]
-
ATP, ultrapure.
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[4]
-
ADP-Glo™ Kinase Assay Kit (Promega).[16]
-
Compound library plates (analogs at 10 mM in DMSO).
-
Control compounds: Gefitinib (positive control), DMSO (negative control).
-
384-well, white, low-volume assay plates (e.g., Corning #3574).[2]
-
Acoustic liquid handler (e.g., Echo) or pin tool for compound dispensing.
-
Luminometer plate reader.
Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 25 nL of each library compound, positive control, or negative control into the appropriate wells of the 384-well assay plate. This results in a final screening concentration of 10 µM in a 25 µL reaction volume with 0.1% DMSO.
-
Enzyme Addition: Prepare a solution of EGFR enzyme in Kinase Assay Buffer. Dispense 12.5 µL of the enzyme solution into each well.
-
Compound-Enzyme Incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.[19]
-
Reaction Initiation: Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 12.5 µL of this master mix to each well. The final ATP concentration should be at or near its Km value for EGFR to ensure sensitivity to competitive inhibitors.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at 30°C.[18]
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30-45 minutes at room temperature.[4][18]
-
Data Acquisition: Read the luminescence signal using a plate reader.
Data Analysis and Hit Identification:
-
Normalize the data using the positive (0% activity) and negative (100% activity) controls.
-
Calculate the percent inhibition for each compound.
-
Compounds demonstrating >50% inhibition at 10 µM are classified as initial hits and selected for the next stage.
Section 4: Hit Validation and Secondary Screening
The initial hits from a primary screen are a mix of true inhibitors, assay artifacts, and false positives.[10][20] A rigorous validation workflow is crucial to triage these hits and build confidence in the remaining compounds.[10][11]
Dose-Response Confirmation
Hits are re-tested in the primary assay format over a range of concentrations (typically a 10-point, half-log dilution series) to determine their half-maximal inhibitory concentration (IC50). This confirms the activity and establishes the potency of the compound.[21][22]
Counter-Screening for False Positives
Luminescence-based assays are susceptible to interference from compounds that directly inhibit the luciferase enzyme, leading to false-positive results.[1][9][11]
-
Protocol: A counter-screen is performed by running the ADP-Glo™ assay in the absence of the primary kinase (EGFR) and substrate but with a fixed amount of ADP. Compounds that inhibit the luminescent signal in this format are flagged as luciferase inhibitors and are typically deprioritized.[9]
Secondary Screening: Cell-Based Antiproliferation Assay
A cell-based assay provides a more physiologically relevant context, assessing a compound's ability to cross cellular membranes and inhibit the target in a complex intracellular environment.[23][24][25]
Protocol: Antiproliferative Assay in A431 Cells This protocol measures cell viability to screen for compounds that inhibit the proliferation of EGFR-dependent cancer cells. The A431 cell line, which overexpresses wild-type EGFR, is a suitable model.[3]
Materials and Reagents:
-
A431 (human epidermoid carcinoma) cell line.[2]
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS).[2]
-
Confirmed hit compounds from the primary screen.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Sterile, tissue culture-treated 384-well white, clear-bottom plates.
Assay Procedure:
-
Cell Seeding: Seed A431 cells into 384-well plates at a pre-optimized density (e.g., 1,000-2,000 cells/well) in 40 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hit compounds. Add 10 µL of the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Equilibrate the plates to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data to vehicle-treated (100% viability) and no-cell (0% viability) controls.
-
Plot the percent viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).
Section 5: Data Interpretation and Next Steps
The goal of this HTS cascade is to identify compounds that meet the following criteria:
-
Potent: Low micromolar or better IC50 in the biochemical assay.
-
Validated: Activity is confirmed in an orthogonal assay and is not due to assay interference.
-
Cell-Active: Demonstrates antiproliferative activity in an EGFR-dependent cell line.
Compounds that satisfy these criteria are considered validated hits. The next phase involves preliminary Structure-Activity Relationship (SAR) analysis, where chemists and biologists collaborate to identify chemical scaffolds that can be optimized for improved potency, selectivity, and drug-like properties, moving the project from hit-finding to lead optimization.[10][26]
References
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- Grokipedia. (n.d.). Z-factor.
- National Center for Biotechnology Information. (n.d.). Methods EGFR Biochemical Assays.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
- National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- BMG LABTECH. (2025, January 27). The Z prime value (Z´).
- Oncotarget. (2012, May 15). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- On HTS. (2023, December 12). Z-factor.
- National Institutes of Health. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Creative Biolabs. (n.d.). Counter-Screen Service.
- Martin, A., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Szymański, P., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia.
- National Institutes of Health. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns.
- Promega Corporation. (n.d.). EGFR Kinase Assay.
- Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit.
- Smaill, J. B., et al. (2001). Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 44(3), 429-40.
- Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- ResearchGate. (2025, August 6). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase.
- PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- PubMed. (n.d.). Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors.
- Taylor & Francis Online. (n.d.). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.
- ResearchGate. (n.d.).
- BPS Bioscience. (n.d.).
- PubMed Central. (n.d.).
- YouTube. (2023, April 17).
- Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Dose response curves and secondary screens.
- MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
- National Institutes of Health. (2024, September 4). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
- News-Medical.Net. (2023, September 8).
- Oxford Academic. (n.d.). Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach.
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. rsc.org [rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. promega.com [promega.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. assay.dev [assay.dev]
- 8. Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 22. news-medical.net [news-medical.net]
- 23. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oncotarget.com [oncotarget.com]
- 25. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 26. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing 6-Hydroxy-3-methylquinazolin-4(3H)-one as a Lead Compound in Drug Discovery
Abstract
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers on the development of a specific derivative, 6-Hydroxy-3-methylquinazolin-4(3H)-one , as a novel lead compound. We present a rationale for its selection, a detailed protocol for its chemical synthesis and characterization, and a strategic workflow for its biological evaluation, encompassing in vitro cytotoxicity screening, in vivo efficacy testing, and initial ADMET profiling. This guide is designed to equip drug discovery professionals with the foundational knowledge and practical methodologies to investigate this promising compound and its analogs.
Introduction: The Rationale for this compound
The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that has garnered immense interest due to its presence in various natural products and FDA-approved drugs.[1][4] Its rigid structure provides a versatile scaffold for introducing diverse functional groups, enabling fine-tuning of its interaction with various biological targets.[2] Many quinazolinone derivatives have been identified as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology.[5][6][7]
Our focus on this compound is predicated on a rational drug design strategy:
-
The Quinazolinone Core: Provides the foundational structure known for potent biological activity.
-
The 6-Hydroxy Group: This phenolic group can act as a crucial hydrogen bond donor and/or acceptor, potentially enhancing binding affinity to target proteins. It also offers a handle for further chemical modification to improve properties like solubility and metabolic stability.
-
The 3-Methyl Group: Substitution at the N3 position is common in bioactive quinazolinones. A small methyl group can orient other substituents and influence the overall conformation of the molecule without adding significant steric bulk.
This combination of features suggests that this compound is a compelling starting point for a lead discovery program, particularly in the search for novel kinase inhibitors for cancer therapy.
Synthesis and Characterization Workflow
A robust and reproducible synthesis is the first critical step in evaluating a new chemical entity. The following protocol outlines a logical and efficient pathway to synthesize and characterize the title compound.
Diagram: Synthesis and Analysis Workflow
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Hydroxy-3-methylquinazolin-4(3H)-one
Welcome to the technical support center for the synthesis of 6-Hydroxy-3-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields and product purity.
Introduction to the Synthesis Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most reliable and adaptable method, which we will focus on, is a two-step procedure starting from 2-amino-5-hydroxybenzoic acid. This strategy involves the formation of a benzoxazinone intermediate, followed by ring-opening and recyclization with methylamine to install the N-3 methyl group.
This approach is favored due to its generally high yields and the commercial availability of the starting materials. However, the presence of three reactive functional groups (a carboxylic acid, an aromatic amine, and a phenol) on the starting material necessitates a robust understanding of the reaction mechanism to troubleshoot potential issues effectively.
Core Synthesis Workflow
The overall synthetic pathway can be visualized as a two-stage process. The first stage is the formation of the benzoxazinone ring, and the second is the aminolysis and recyclization to the desired quinazolinone.
Caption: A high-level overview of the two-step synthesis of this compound.
Part 1: Detailed Experimental Protocols
Here, we provide a step-by-step guide for the synthesis. It is crucial to use high-purity, anhydrous reagents and solvents to minimize side reactions.
Step 1: Synthesis of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)
This step involves the acylation of the amino group of 2-amino-5-hydroxybenzoic acid, followed by a dehydrative cyclization. Acetic anhydride serves as both the acylating agent and a dehydrating agent.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-amino-5-hydroxybenzoic acid | 153.14 | 10 | 1.53 g |
| Acetic Anhydride | 102.09 | 50 | 4.7 mL |
| Pyridine (optional, catalyst) | 79.10 | 1-2 | 0.08-0.16 mL |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-hydroxybenzoic acid (1.53 g, 10 mmol) in acetic anhydride (4.7 mL, 50 mmol).
-
Optionally, add a catalytic amount of pyridine (1-2 mmol).
-
Heat the mixture to reflux (approximately 130-140°C) for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into ice-cold water (50 mL) with vigorous stirring to precipitate the product and quench the excess acetic anhydride.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford the crude 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one. The product can be used in the next step without further purification if it is of reasonable purity.
Step 2: Synthesis of this compound
This step involves the reaction of the benzoxazinone intermediate with methylamine. The amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization to the quinazolinone.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | 177.15 | 8 (assuming 80% yield from Step 1) | 1.42 g |
| Methylamine (40% in water) | 31.06 | 16 | ~1.2 mL |
| Ethanol | 46.07 | - | 20 mL |
Procedure:
-
In a round-bottom flask, dissolve the crude 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one (1.42 g, 8 mmol) in ethanol (20 mL).
-
Add an aqueous solution of methylamine (40%, ~1.2 mL, 16 mmol) dropwise to the stirred solution at room temperature.
-
After the addition, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: My yield in Step 1 (benzoxazinone formation) is very low. What could be the cause?
A1: Low yields in this step are often due to incomplete reaction or side reactions. Here are the primary causes and solutions:
-
Incomplete Reaction: The cyclization may not have gone to completion.
-
Solution: Ensure the reaction is heated to a sufficient temperature (130-140°C) and for an adequate duration. Monitor the reaction by TLC until the starting 2-amino-5-hydroxybenzoic acid spot disappears. Extending the reflux time can often improve the yield.
-
-
Side Reactions: The phenolic hydroxyl group can also be acetylated by acetic anhydride. While this acetylated intermediate will still react in the next step, it can sometimes complicate the reaction mixture.
-
Solution: Using a catalytic amount of a base like pyridine can sometimes promote the desired N-acylation over O-acylation. However, the primary solution is to ensure the reaction goes to completion, as the N-acyl product is the thermodynamically favored precursor for cyclization.
-
-
Moisture: The presence of water can hydrolyze the acetic anhydride and the benzoxazinone product.
-
Solution: Use anhydrous starting materials and solvents. Conduct the reaction under a drying tube or an inert atmosphere (e.g., nitrogen or argon).
-
Q2: During Step 2, I get a complex mixture of products instead of the desired quinazolinone. Why is this happening?
A2: A complex product mixture in the second step typically arises from incomplete reaction or the formation of byproducts from the ring-opening of the benzoxazinone.
-
Formation of N-acetyl-2-amino-5-hydroxy-N-methylbenzamide: This is the ring-opened intermediate. If it fails to cyclize, it will remain as a major impurity.
-
Solution: Ensure sufficient heating and reaction time to promote the final dehydrative cyclization. The use of a solvent with a higher boiling point, such as isopropanol or n-butanol, can sometimes facilitate this final dehydration step.
-
-
Hydrolysis of the Benzoxazinone: If there is excess water in the methylamine solution or the reaction solvent, the benzoxazinone can be hydrolyzed back to N-acetyl-2-amino-5-hydroxybenzoic acid.
-
Solution: Use a concentrated solution of methylamine and anhydrous solvents if possible. Alternatively, using methylamine in an organic solvent (if available) can mitigate this issue.
-
Q3: Do I need to protect the phenolic hydroxyl group?
A3: In many cases, protection of the phenolic hydroxyl group is not strictly necessary for this specific synthetic route. The amino group is generally more nucleophilic than the phenolic hydroxyl group and will preferentially react with the acetic anhydride. While some O-acetylation may occur, the acetyl group on the phenol is typically labile and may be cleaved during the workup or the subsequent reaction with methylamine.
However, if you are consistently obtaining low yields or a complex mixture of byproducts, a protection strategy could be beneficial.
Caption: A workflow illustrating the use of a protecting group strategy for the synthesis.
A common protecting group for phenols is the benzyl group, which is stable to the reaction conditions and can be removed by catalytic hydrogenation. However, this adds extra steps to the synthesis. It is recommended to first optimize the unprotected route before resorting to a protection strategy.
Q4: How can I effectively purify the final product?
A4: The final product, this compound, is typically a solid.
-
Recrystallization: This is the most common and effective method for purification. Ethanol or a mixture of ethanol and water are often good solvent systems. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexanes, or dichloromethane and methanol, is a good starting point for developing a separation method.
Part 3: Product Characterization and Purity Assessment
Confirming the identity and purity of the synthesized this compound is a critical final step. Below are the expected spectroscopic characteristics based on structurally similar compounds.
Spectroscopic Data for Quinazolinone Derivatives:
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The N-methyl group will show a singlet at approximately δ 3.5 ppm. The C2-proton (if present) would be a singlet around δ 8.0 ppm. The phenolic -OH proton signal can be broad and its chemical shift is dependent on the solvent and concentration. |
| ¹³C NMR | The carbonyl carbon (C4) typically appears around δ 160-165 ppm. Aromatic carbons will be in the δ 110-150 ppm region. The N-methyl carbon will be around δ 30-35 ppm. |
| IR Spectroscopy | A strong absorption band for the C=O (amide) stretch is expected between 1660-1700 cm⁻¹[1]. The C=N stretch will appear in the 1610-1640 cm⁻¹ region. A broad O-H stretch from the phenolic group will be present around 3200-3400 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the product (C₉H₈N₂O₂) should be observed. |
Note: The exact chemical shifts and absorption frequencies will depend on the solvent used for analysis and the specific electronic environment of the molecule.
References
-
Al-Iraqi, M. A., & Saad-Aldeen, R. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 7, 93-98. Available at: [Link]
-
Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - 2-methyl quinazolin-4-(3H)-one. Der Pharma Chemica, 4(5), 1917-1922. Available at: [Link]
-
Jantova, S., et al. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Molecules, 26(21), 6698. Available at: [Link]
-
Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - 2-methyl quinazolin-4-(3H)-one. Der Pharma Chemica, 4(5), 1917-1922. Available at: [Link]
-
Mihajlović, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 86(10), 995-1006. Available at: [Link]
Sources
Technical Support Center: A-Z Guide to High-Purity 6-Hydroxy-3-methylquinazolin-4(3H)-one Synthesis
Welcome to the comprehensive troubleshooting guide for the synthesis and purification of 6-Hydroxy-3-methylquinazolin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are aiming to achieve high purity for this important heterocyclic compound. The following question-and-answer format addresses common challenges encountered during synthesis and purification, providing in-depth explanations and actionable protocols to enhance the purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
My final product has a low melting point and a broad melting range. What are the likely causes and how can I fix this?
A low and broad melting point is a classic indicator of impurities in a crystalline solid. For this compound, this can stem from several sources:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 5-hydroxy-2-aminobenzoic acid or N-methylformamide, in your crude product.
-
Side Products: Depending on the synthetic route, various side reactions can occur, leading to the formation of structurally related impurities.[1]
-
Residual Solvents: Inadequate drying of the purified product can leave trapped solvent molecules within the crystal lattice, depressing the melting point.
Troubleshooting Workflow:
-
Initial Purity Assessment: Before proceeding with extensive purification, it is crucial to analyze your crude product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a preliminary idea of the number of components present.
-
Recrystallization: This is often the most effective first step for removing small amounts of impurities.[2] The key is to select an appropriate solvent system.
-
Solvent Selection: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] For quinazolinone derivatives, common choices include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water.[3][4]
Protocol: Single-Solvent Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly under vacuum.
-
-
Drying: Ensure the final product is completely dry by placing it in a vacuum oven at a temperature well below its melting point for several hours.
HPLC analysis of my product shows multiple impurity peaks. How can I identify and remove them?
Multiple peaks in an HPLC chromatogram indicate a mixture of compounds. Identifying these impurities is key to devising a targeted purification strategy.
Impurity Identification:
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique to determine the molecular weights of the impurity peaks. This information can help you deduce their potential structures, such as unreacted starting materials or common byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present in a significant amount, it may be possible to isolate it using preparative chromatography and then analyze its structure using ¹H and ¹³C NMR.
Purification Strategy for Multiple Impurities:
If recrystallization is insufficient, column chromatography is the next logical step.[2] This technique separates compounds based on their differential adsorption to a stationary phase.[5]
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the most common choice for quinazolinone purification.[6]
-
Mobile Phase Selection: Use TLC to determine an optimal solvent system. A good starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] Adjust the ratio to achieve a good separation of your product from the impurities (target Rf for the product is typically 0.2-0.4).
-
Column Packing: Properly packing the column is crucial to avoid issues like channeling, which leads to poor separation.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC or HPLC to identify the pure fractions containing your desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Solvent System (Hexane:Ethyl Acetate) | Typical Application | Considerations |
| 3:1 | Less polar impurities | Good for initial separation. |
| 1:1 | Moderately polar compounds | Often a good starting point for quinazolinones. |
| 1:2 | More polar impurities | May be necessary if impurities are closely related to the product. |
| Dichloromethane/Methanol | Highly polar quinazolinones | Use a gradient elution for better separation.[2] |
My reaction yield is consistently low, even though the starting materials are consumed. What could be happening?
Low yields despite complete consumption of starting materials often point towards product decomposition or the formation of soluble byproducts that are lost during workup.[7]
Potential Causes and Solutions:
-
Product Instability: The synthesized this compound might be unstable under the reaction conditions (e.g., high temperature, strong acid/base).[7] Monitor the reaction progress by TLC or LC-MS to check for the appearance and then disappearance of the product spot/peak over time. If degradation is observed, try running the reaction at a lower temperature or for a shorter duration.
-
Workup Issues: The product may have some solubility in the aqueous phase during extraction, leading to losses. To mitigate this, you can:
-
Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.
-
Increase the number of extractions with the organic solvent.
-
-
Suboptimal Reaction Conditions: Even if starting materials are consumed, suboptimal conditions can favor side reactions.[7] Systematically vary parameters like temperature, reaction time, and catalyst concentration on a small scale to find the optimal conditions for your specific reaction.
Workflow for Troubleshooting Low Yields
Caption: A decision-making workflow for troubleshooting low reaction yields.
I am struggling to remove a very persistent, closely related impurity. What advanced purification techniques can I use?
When standard methods like recrystallization and column chromatography fail to separate a stubborn impurity, more advanced techniques are required.
Preparative High-Performance Liquid Chromatography (Prep HPLC):
This is a high-resolution chromatographic technique that is very effective for separating compounds with very similar polarities.[2]
Protocol: Reverse-Phase Preparative HPLC
-
Column: A C18 reverse-phase column is commonly used for the purification of quinazolinone derivatives.[2]
-
Mobile Phase: A typical mobile phase is a gradient of water and an organic solvent like acetonitrile or methanol. Adding a small amount of an acid like 0.1% formic acid or trifluoroacetic acid can improve the peak shape.[2]
-
Method Development: First, develop an analytical scale HPLC method to achieve good separation between your product and the impurity. This method can then be scaled up to a preparative scale.
-
Purification and Solvent Removal: Collect the pure fractions of your product and remove the solvents, often by lyophilization (freeze-drying) to avoid heating the compound.[2]
General Purification Workflow
Caption: A general workflow for the purification of this compound.
References
-
Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. Available at: [Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports. Available at: [Link]
-
Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs. Available at: [Link]
-
Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. JoVE. Available at: [Link]
-
Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. ResearchGate. Available at: [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]
-
Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules. Available at: [Link]
-
One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. ResearchGate. Available at: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. IUCrData. Available at: [Link]
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This compound. Amerigo Scientific. Available at: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Available at: [Link]
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58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic. Available at: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications. Available at: [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Engineering Proceedings. Available at: [Link]
-
An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules. Available at: [Link]
- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
-
2,3-Dimethylquinazolin-4(3H)-one. Acta Crystallographica Section E. Available at: [Link]
-
Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one. Acta Crystallographica Section E. Available at: [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. Available at: [Link]
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Troubleshooting common problems in quinazolinone synthesis reactions
Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the synthesis of this critical heterocyclic scaffold. Quinazolinones are a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis is not without its complexities. This document provides in-depth, field-proven insights into troubleshooting common problems, moving beyond simple procedural lists to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) - Quick Navigation
This section provides rapid answers to the most common issues encountered during quinazolinone synthesis.
-
Q1: My reaction yield is consistently low or non-existent. Where do I start troubleshooting?
-
Low yields are a frequent issue and can stem from several factors. A systematic evaluation is key.[3][4] Begin by verifying the purity of your starting materials, as impurities can halt the reaction or promote side-product formation. Next, assess your reaction conditions—temperature, time, and solvent—as these are critical parameters. Finally, if applicable, scrutinize your catalyst's activity and loading.
-
-
Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. What are the likely culprits?
-
Q3: How can I effectively purify my target quinazolinone from the reaction mixture?
-
A multi-step purification strategy is often necessary.[5] Recrystallization is an excellent first step for obtaining highly pure crystalline material if a suitable solvent is found.[6] For more complex mixtures, silica gel column chromatography is the method of choice. For quinazolinones with basic nitrogen atoms, an acid-base extraction can be a powerful tool to separate them from neutral impurities.[6][7]
-
-
Q4: How do I properly monitor the progress of my quinazolinone synthesis?
-
Thin Layer Chromatography (TLC) is the most common and effective method.[1][7] By co-spotting your reaction mixture with your starting materials, you can visually track the consumption of reactants and the appearance of your product. The reaction is generally considered complete when the starting material spot is no longer visible.
-
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to address specific, complex issues you may face during your experiments.
Low or No Product Yield
Question: I am attempting a Niementowski reaction between anthranilic acid and formamide, but my yield is disappointingly low. I've confirmed the identity of my starting materials. What are the most likely causes and how can I systematically troubleshoot this?
Answer: Low yield in a Niementowski reaction, a classic method for quinazolinone synthesis, is a common but solvable problem.[2][8] The reaction involves the thermal condensation of an anthranilic acid with an amide, proceeding through an N-acylanthranilic acid intermediate before cyclization.[2] Several factors can impede this process.
Causality and Troubleshooting Steps:
-
Suboptimal Reaction Temperature:
-
The "Why": The cyclization and dehydration steps of the Niementowski reaction have a significant activation energy barrier. If the temperature is too low, the reaction will be slow or stall, leading to incomplete conversion.[6] Conversely, excessively high temperatures (>160°C) can lead to the degradation of starting materials and the formation of insoluble polymeric byproducts.[6]
-
Troubleshooting Protocol:
-
Set up a series of small-scale reactions in parallel.
-
Vary the reaction temperature in 10°C increments (e.g., 130°C, 140°C, 150°C, 160°C).
-
Monitor each reaction by TLC at regular intervals (e.g., every hour).
-
Identify the temperature that gives the best conversion to the product with minimal byproduct formation.
-
-
-
Incomplete Cyclization of the N-Formylanthranilic Acid Intermediate:
-
The "Why": The final, and often rate-limiting, step is the intramolecular cyclization to form the quinazolinone ring with the elimination of water.[2] If this step is inefficient, the N-formylanthranilic acid intermediate will be a major component of your crude product.[6]
-
Troubleshooting Protocol:
-
Increase Reaction Time: If TLC indicates the presence of the intermediate, simply extending the reaction time at the optimal temperature may be sufficient to drive the cyclization to completion.
-
Add a Dehydrating Agent: To favor the water-eliminating cyclization, consider adding a dehydrating agent. A simple approach is to perform the reaction under conditions where water is removed, such as using a Dean-Stark apparatus if a suitable solvent is used.
-
-
-
Improper Stoichiometry:
-
The "Why": While the stoichiometry is 1:1, using an excess of the amide (in this case, formamide) can drive the reaction to completion according to Le Chatelier's principle.
-
Troubleshooting Protocol:
-
Increase the excess of formamide. Ratios of 1 equivalent of anthranilic acid to 5 equivalents of formamide are commonly employed.[6]
-
-
Formation of Side Products and Purification Challenges
Question: My crude ¹H NMR spectrum shows my desired 2-phenyl-4(3H)-quinazolinone, but it's contaminated with significant impurities. How can I identify common side products and strategically remove them?
Answer: The formation of side products is a frequent challenge, and their identity depends on the specific reactants and conditions. Understanding these potential byproducts is the first step toward effective purification.
Common Side Products and Their Mitigation:
| Side Product | Formation Mechanism | Identification | Mitigation & Purification Strategy |
| Unreacted Anthranilic Acid | Incomplete reaction due to suboptimal conditions. | Characteristic aromatic signals in ¹H NMR; will appear as a salt in MS. | Mitigation: Optimize reaction time and temperature.[6] Purification: Wash the crude product with a dilute aqueous base (e.g., NaHCO₃ solution). The acidic anthranilic acid will form a water-soluble salt and be removed.[6] |
| N-Acylanthranilamide Intermediate | Incomplete cyclization. | Amide N-H and carboxylic acid O-H protons visible in ¹H NMR; distinct mass in MS. | Mitigation: Increase reaction temperature or time; add a dehydrating agent.[7] Purification: Can often be separated by column chromatography, as it is typically more polar than the quinazolinone product. |
| Benzoxazinone Intermediate | In syntheses starting from anthranilic acid and an acid anhydride, this intermediate can form. If the subsequent reaction with an amine source is incomplete, it will remain as an impurity.[7] | Characteristic ester/lactone carbonyl stretch in IR (~1760 cm⁻¹); distinct mass in MS. | Mitigation: Ensure a sufficient excess of the amine nucleophile and adequate reaction time for the ring-opening and re-cyclization to occur.[7] Purification: Separable by column chromatography. |
| Dimer (e.g., 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid) | Self-condensation of anthranilic acid at high temperatures.[6] | Complex aromatic region in ¹H NMR; molecular weight corresponding to the dimer in MS. | Mitigation: Use a high-boiling point inert solvent to maintain a controlled, optimal temperature and avoid localized overheating.[6] Purification: Often has different solubility properties than the desired product, allowing for separation by recrystallization or column chromatography. |
Visualizing the Troubleshooting Workflow:
Here is a decision tree to guide your troubleshooting process when encountering low yields.
Caption: A decision tree for troubleshooting low yields in quinazolinone synthesis.
Characterization Conundrums
Question: I've purified my product, but the spectroscopic data is confusing. What are the key ¹H NMR, ¹³C NMR, and Mass Spectrometry features I should look for to confirm the 4(3H)-quinazolinone scaffold?
Answer: Confident structural elucidation is paramount. The quinazolinone core has a distinct spectroscopic signature.
Key Spectroscopic Features:
-
¹H NMR Spectroscopy:
-
N-H Proton: A characteristic broad singlet for the N-H proton of the amide is typically observed far downfield, often >12 ppm, and is exchangeable with D₂O.[9]
-
H-2 Proton: The proton at the 2-position of the quinazolinone ring appears as a sharp singlet, usually between 8.0 and 8.5 ppm.[9]
-
Aromatic Protons: The four protons on the fused benzene ring will appear in the aromatic region (7.0-8.5 ppm) with coupling patterns indicative of their substitution. For an unsubstituted ring, H-5 is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group.[9]
-
-
¹³C NMR Spectroscopy:
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): The molecular ion peak should be clearly visible and correspond to the calculated molecular weight of your target compound. According to the nitrogen rule, a molecule with an even number of nitrogen atoms (like quinazolinone) will have an even nominal molecular weight.[8]
-
Fragmentation: Common fragmentation patterns involve the loss of CO (28 Da) and HCN (27 Da) from the pyrimidine ring. The specific fragmentation will be highly dependent on the substituents present.
-
Workflow for Spectroscopic Analysis:
Caption: A general workflow for the spectroscopic analysis and structure elucidation of quinazolinone derivatives.
Section 3: Optimized Experimental Protocols
To aid your experimental design, here are detailed protocols for both a conventional and a microwave-assisted synthesis of the parent 4(3H)-quinazolinone.
Protocol 1: Conventional Synthesis of 4(3H)-Quinazolinone
This protocol is based on the traditional Niementowski reaction conditions.[1]
-
Materials:
-
Anthranilic acid
-
Formamide
-
Heating mantle or sand bath
-
Round-bottom flask with reflux condenser
-
Methanol or ethanol for recrystallization
-
-
Procedure:
-
In a round-bottom flask, combine anthranilic acid (1 equivalent) and formamide (5 equivalents).
-
Heat the mixture with stirring using a heating mantle to a temperature of 150-160°C.
-
Maintain this temperature for 4-8 hours. Monitor the reaction's progress by TLC (Mobile phase: 7:3 petroleum ether:ethyl acetate).
-
Once the reaction is complete (disappearance of anthranilic acid), allow the mixture to cool to room temperature, which should cause a solid to precipitate.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove excess formamide.
-
Dry the crude product. For further purification, recrystallize from methanol or ethanol to yield white crystals.
-
Protocol 2: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone
This protocol highlights the efficiency of microwave irradiation for this transformation.
-
Materials:
-
Anthranilic acid
-
Formamide
-
Microwave-safe reaction vessel
-
Microwave reactor
-
Methanol for recrystallization
-
-
Procedure:
-
In a microwave-safe vessel, combine anthranilic acid (1 equivalent) and formamide (5 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature of 150°C for 10-20 minutes.
-
After the irradiation is complete, cool the vessel to room temperature.
-
Add crushed ice to the vessel and stir to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize from methanol for further purification.
-
Comparative Data: Conventional vs. Microwave Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 4-8 hours | 10-20 minutes |
| Typical Yield | 70-90% | 85-95% |
| Energy Consumption | High | Low |
| Solvent Use | Often neat, but can use high-boiling solvents | Often neat (solvent-free) |
This data illustrates that microwave-assisted synthesis can offer significant advantages in terms of reaction time and efficiency.
References
- BenchChem. (2025). Application Note: Synthesis of 4(3H)
- BenchChem. (2025). Technical Support Center: Synthesis of 4(3H)
- BenchChem. (2025).
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
- BenchChem. (2025).
- Quora. (2013). In organic chemistry, why is my percent yield so low?.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one.
- BenchChem. (2025). Technical Support Center: Optimizing Organic Reaction Yields.
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- Galezowska, A. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton.
- CyberLeninka. OPTIMAL SYNTHESIS OF QUINAZOLIN-4-ONE.
- BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.
- Der Pharma Chemica. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones.
- ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b)
- Supporting Information. (n.d.).
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
- BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.
- SbCl3 promoted solvent-free synthesis of quinazolin-4(3H)-ones under microwave condition.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
- ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.
- ResearchGate. (n.d.). Synthesis of Quinazolinones and Quinazolines.
- Semantic Scholar. (2024). Synthesis of quinazolin-4(3H)
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Google Patents. (n.d.).
- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Semantic Scholar. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.
- When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
- ResearchGate. (n.d.). Solvent-free syntheses of some quinazolin-4(3H)
- SlideShare. (n.d.). Solvent free synthesis of quinazolin 4(3 h)
- BenchChem. (2025). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
- Wikipedia. (n.d.). Niementowski quinoline synthesis.
- ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h)
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- ResearchGate. (n.d.). (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones.
- Chemguide. (n.d.).
- Reddit. (2023).
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Stability testing of 6-Hydroxy-3-methylquinazolin-4(3H)-one under experimental conditions
Technical Support Center: Stability Testing of 6-Hydroxy-3-methylquinazolin-4(3H)-one
Introduction: This guide serves as a technical support resource for researchers, scientists, and drug development professionals engaged in the stability testing of this compound. Stability testing is a critical component of the drug development process, providing essential data on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] The insights gained are fundamental to defining storage conditions, re-test periods, and shelf life.
Given that this compound is a specific chemical entity, publicly available stability data is limited. Therefore, this guide is structured around the established chemical principles of the quinazolin-4(3H)-one scaffold and the authoritative protocols outlined by the International Council for Harmonisation (ICH). The methodologies provided are designed to be robust, self-validating, and adaptable to establish a comprehensive stability profile for this molecule or its close derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of performing stability testing on a new chemical entity like this compound?
The primary objective is to provide evidence on how the quality of the drug substance changes over time under various environmental conditions.[1] This data is used to establish a re-test period for the drug substance and recommend storage conditions to ensure its safety, efficacy, and quality throughout its lifecycle. The studies are designed to identify any physical, chemical, biological, or microbiological changes.
Q2: What are "forced degradation" or "stress studies," and why are they performed?
Forced degradation, also known as stress testing, involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing. These studies are crucial for several reasons:
-
Identifying Degradation Pathways: They help elucidate the likely degradation products and pathways of the molecule.[2]
-
Method Validation: They are used to develop and validate stability-indicating analytical methods. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[3]
-
Understanding Molecular Stability: They provide insight into the intrinsic stability of the molecule, helping to select proper formulation and packaging.
Q3: What are the standard stress conditions recommended by regulatory authorities like the ICH?
The ICH guidelines recommend a set of stress conditions to evaluate the stability of a new drug substance. These typically include:
-
Hydrolysis: Exposure to acidic and basic conditions across a wide pH range.
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide.[4]
-
Photostability: Exposure to a combination of visible and UV light to assess photosensitivity. The ICH Q1B guideline specifies a minimum exposure of 1.2 million lux hours and 200 watt hours per square meter.[5]
-
Thermal Degradation: Exposure to high temperatures, often in increments above the accelerated testing temperature (e.g., 50°C, 60°C, or higher).[6]
Troubleshooting Guides & Experimental Protocols
Issue 1: Significant Degradation Observed Under Acidic/Basic Conditions
Q: My this compound sample shows rapid degradation upon exposure to acidic or basic solutions. What is the likely degradation mechanism, and how can I design a definitive hydrolysis study?
A: Rationale & Causality: The quinazolin-4(3H)-one scaffold contains an amide functional group within its heterocyclic ring system. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which typically results in the cleavage of the ring. A study on a similar quinazolinone derivative confirmed its instability in an alkaline medium, where the amide group was cleaved.[7] For this compound, the most probable degradation pathway involves the hydrolytic opening of the pyrimidinone ring.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add an aliquot of the stock solution to a volume of 0.1 M to 1 M hydrochloric acid (HCl).[6]
-
Base Hydrolysis: Add an aliquot of the stock solution to a volume of 0.1 M to 1 M sodium hydroxide (NaOH).[6]
-
Neutral Hydrolysis: Add an aliquot of the stock solution to a volume of purified water.
-
-
Incubation:
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation and protect the analytical column. Use an equivalent amount of base (for the acid sample) or acid (for the base sample).
-
Analysis: Analyze the stressed samples against a control (unstressed) sample using a validated stability-indicating HPLC method. The use of a photodiode array (PDA) detector can help in assessing peak purity, while LC-MS can be used to identify the mass of the degradation products.
The diagram below illustrates the likely cleavage of the amide bond in the quinazolinone ring under hydrolytic stress.
Caption: Proposed hydrolytic degradation pathway via amide cleavage.
Issue 2: Assessing Susceptibility to Oxidation
Q: How do I properly conduct an oxidative stress test for this compound, and what functional groups are most at risk?
A: Rationale & Causality: The structure of this compound contains a phenol group (-OH) and a nitrogen-containing heterocyclic system. Phenols are known to be susceptible to oxidation, potentially forming quinone-like structures. The electron-rich heterocyclic ring could also be a target for oxidative degradation. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for these studies.
-
Preparation of Solutions: Prepare a 1 mg/mL stock solution of the drug substance.
-
Stress Condition: Dilute the stock solution with a solution of hydrogen peroxide. A typical starting concentration for H₂O₂ is 3%.[4] The reaction is usually conducted at room temperature.
-
Incubation: Store the solution protected from light and monitor at various time points. The goal is to achieve detectable degradation without destroying the entire sample.
-
Analysis: Analyze the samples using a suitable stability-indicating HPLC method. Compare the chromatogram of the stressed sample to that of a control sample to identify and quantify any degradation products.
Issue 3: Setting Up and Interpreting Thermal and Photostability Studies
Q: What are the specific ICH-compliant conditions for conducting thermal and photostability studies, and how should I prepare my samples?
A: Rationale & Causality: Thermal and photostability studies are essential for determining if the drug substance requires special packaging or storage conditions, such as refrigeration or protection from light. The ICH provides clear guidelines to ensure that the data generated is standardized and sufficient for regulatory submissions.[5][8]
-
Sample Preparation: Place a sufficient amount of the solid drug substance in a chemically inert, transparent container. Prepare a second sample in a light-resistant container to serve as a dark control.
-
Light Exposure: Expose the samples to a light source that conforms to the ICH Q1B guideline, which specifies both visible and UV light emission. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[5]
-
Analysis: After exposure, compare the physical properties (e.g., appearance, color) and chemical purity of the light-exposed sample to the dark control. Any significant changes or degradation indicate photosensitivity.
-
Sample Preparation: Place the solid drug substance in a controlled-environment stability chamber or oven.
-
Stress Condition: The temperature should be set at a level higher than that used for accelerated stability testing (e.g., 60°C, 70°C, or 80°C). The study can be conducted under controlled humidity (e.g., 75% RH) if desired.
-
Analysis: Analyze samples at appropriate time intervals to track the formation of degradation products over time.
Data Presentation & Interpretation
Effective stability testing requires clear presentation of the data. The results of forced degradation studies are often summarized in a table to provide a clear overview of the molecule's stability profile.
Table 1: Illustrative Forced Degradation Data for this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Stress Condition | Duration | Assay of Parent (%) | % Degradation | No. of Degradants |
| 0.1 M HCl | 24 hours at 60°C | 94.5% | 5.5% | 1 |
| 0.1 M NaOH | 8 hours at RT | 88.2% | 11.8% | 2 |
| 3% H₂O₂ | 24 hours at RT | 98.1% | 1.9% | 1 |
| Thermal | 48 hours at 80°C | 99.5% | 0.5% | 0 |
| Photolytic | ICH Q1B Exposure | 99.2% | 0.8% | 1 |
Workflow Visualization
A systematic workflow is essential for conducting comprehensive stability studies.
Caption: General workflow for a forced degradation study.
References
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
-
ICH releases overhauled stability guideline for consultation. (2025). RAPS. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
ICH Q1A(R2) Guideline. (2003). ICH. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). IJSR. [Link]
-
Analytical and biological characterization of quinazoline semicarbazone derivatives. (2009). ResearchGate. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. (n.d.). Pharmacy & Pharmacology. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. acdlabs.com [acdlabs.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ijisrt.com [ijisrt.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology [rjsvd.com]
- 8. ICH Official web site : ICH [ich.org]
Technical Support Center: Refinement of Assay Protocols for 6-Hydroxy-3-methylquinazolin-4(3H)-one
Introduction
Welcome to the technical support center for 6-Hydroxy-3-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar quinazolinone compounds. Quinazolinones are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] However, their unique structural features often present challenges in experimental assays, particularly concerning solubility and protocol optimization.[1][6]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to equip you with the expertise and practical solutions necessary to refine your assay protocols, ensuring data integrity and experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and assay of this compound and related compounds.
Q1: What are the primary challenges when working with quinazolinone derivatives in biological assays?
A1: The most significant challenge is often poor aqueous solubility.[1][6] The rigid, fused heterocyclic ring system common to quinazolinones contributes to high crystal lattice energy, making them difficult to dissolve in aqueous buffers used for in vitro assays.[6] This can lead to compound precipitation, inaccurate concentration calculations, and inconsistent results.[6][7] Other challenges include potential compound instability, non-specific binding to labware, and interactions with assay components.
Q2: How should I prepare a stock solution of this compound?
A2: It is highly recommended to prepare a concentrated stock solution in a water-miscible organic solvent.[6] The standard choice is high-purity, anhydrous dimethyl sulfoxide (DMSO).[6][7] If the compound does not readily dissolve, gentle warming (37-50°C) and ultrasonication can be employed.[6] It is crucial to ensure the compound is fully dissolved before making serial dilutions. For long-term storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] If the stock solution shows precipitation upon refrigeration, storing it at room temperature (if stability permits) or ensuring complete redissolution by warming and vortexing before use is advised.[6]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution."[6] Several strategies can mitigate this:
-
Reduce Final Concentration: The most straightforward approach is to lower the final assay concentration to stay within the compound's solubility limit in the final solvent mixture.[6]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can enhance solubility.[6]
-
Adjust pH: The solubility of quinazolinones can be pH-dependent.[6] Systematically testing the solubility and stability of your compound at different pH values (that are compatible with your assay) can reveal an optimal pH for your buffer system.[6]
-
Use Surfactants: Low concentrations of non-ionic surfactants can also help maintain solubility.
Q4: What are the potential biological activities of this compound that I can assay for?
A4: While specific activities for this exact compound require empirical determination, the quinazolinone scaffold is associated with a broad range of biological targets.[1][2] These include, but are not limited to:
-
Anti-cancer activity: Many quinazolinone derivatives exhibit cytotoxic effects on various cancer cell lines.[5][8] Potential mechanisms include inhibition of kinases (like PI3K/Akt), topoisomerase, or tubulin polymerization.[1][8]
-
Enzyme inhibition: They are known to inhibit enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE).[1][9]
-
Antimicrobial activity: Various derivatives have shown efficacy against bacterial and fungal strains.[3][10][11]
-
Epigenetic modulation: Some quinazolinone-based compounds have been identified as binders of bromodomains like BRD9, suggesting a role in epigenetic regulation.[12]
Part 2: Troubleshooting Guide for Assay Refinement
This section provides a structured, question-and-answer guide to troubleshoot specific experimental problems.
Section 2.1: Solubility and Compound Handling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't dissolve in 100% DMSO. | Insufficient solvent volume; low-quality or hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Use gentle warming and ultrasonication to aid dissolution.[6] |
| Stock solution precipitates in the freezer (-20°C). | The compound's solubility in DMSO is temperature-dependent. | Store the stock solution at room temperature if stability permits. Otherwise, gently warm and vortex the vial to ensure complete redissolution before each use.[6] |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture medium leads to variable effective concentrations. | Visually inspect assay plates for precipitation. Employ solubility enhancement techniques (co-solvents, pH adjustment).[6] Consider performing a solubility test under your exact assay conditions. |
Workflow for Solubility Assessment:
Caption: Visual workflow for assessing compound solubility.
Section 2.2: Quantification by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and stability of quinazolinone compounds.[13][14]
FAQs for HPLC Analysis
-
Q5: I'm observing significant peak tailing for my quinazolinone compound. Why? A5: Peak tailing is common for basic compounds like quinazolinones. It often results from secondary interactions between the basic nitrogen atoms in the molecule and acidic residual silanol groups on the silica-based C18 column.[15]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 will protonate the quinazolinone, minimizing interactions with silanol groups.[15]
-
Solution 2: Use a Base-Deactivated Column: Employ a modern, end-capped, or base-deactivated column specifically designed for analyzing basic compounds.[15]
-
Solution 3: Reduce Sample Concentration: Column overload can also cause peak distortion. Try diluting your sample and reinjecting.[15]
-
-
Q6: My retention times are inconsistent between runs. What's the cause? A6: Retention time shifts are typically due to changes in the mobile phase composition, column temperature, or flow rate.
-
Solution 1: Fresh Mobile Phase: Prepare the mobile phase fresh daily. Evaporation of the organic solvent component can alter the composition and affect retention times.[15]
-
Solution 2: Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.[15]
-
Solution 3: Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can impact retention.
-
Protocol: Stability Analysis of this compound in Assay Buffer by HPLC
This protocol determines the stability of the compound in your chosen biological assay buffer over time.
-
Preparation:
-
Prepare a 1 mg/mL solution of the compound in your final assay buffer (containing the same percentage of DMSO and any other co-solvents as your experiment).
-
Prepare a control solution of 1 mg/mL in 100% acetonitrile.[13]
-
-
Incubation:
-
Incubate the assay buffer solution under the same conditions as your experiment (e.g., 37°C in a cell culture incubator).
-
-
Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
-
HPLC Analysis:
-
Inject the aliquots onto a suitable HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.[16][17]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detector at an appropriate wavelength (determined by a UV scan of the compound).
-
-
Data Analysis:
-
Compare the peak area of the compound at each time point to the t=0 sample and the acetonitrile control. A significant decrease in peak area indicates degradation.
-
Troubleshooting HPLC Issues
Caption: Troubleshooting common HPLC problems.
Section 2.3: Cell-Based Assays (e.g., MTT Cytotoxicity Assay)
Cell-based assays are crucial for determining the biological effects of compounds like this compound.[8][9]
FAQs for Cell-Based Assays
-
Q7: I'm not observing any effect of my compound, even at high concentrations. What could be wrong? A7: This is a common issue that can stem from several factors.[7]
-
Compound Integrity/Solubility: As discussed, the compound may have degraded or precipitated out of the medium.[7] Confirm its stability and solubility under your specific assay conditions.
-
Target Engagement: The compound may not be reaching its intracellular target. This could be due to low cell permeability.
-
Biological System: The specific cell line you are using may not express the target protein, or the pathway being modulated may not be critical for cell viability in that context.[7]
-
-
Q8: How can I confirm that my compound is actually entering the cells and binding to its target? A8: Direct measurement of target engagement is a key troubleshooting step.[7]
-
Western Blotting: If your compound is expected to inhibit a kinase, you can perform a western blot to analyze the phosphorylation status of a known downstream substrate.[7]
-
Cellular Thermal Shift Assay (CETSA): This technique can directly assess the binding of a compound to its target protein in intact cells by measuring changes in protein thermal stability.[7]
-
Protocol: MTT Cell Proliferation Assay
This protocol provides a framework for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).[7]
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance of the wells at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
References
- Overcoming poor solubility of 4(3H)-quinazolinone compounds. BenchChem.
- Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. BenchChem.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications.
- Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online.
- Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. National Center for Biotechnology Information.
- Technical Support Center: HPLC Methods for Quinazolinone Compounds. BenchChem.
- Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
- Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online.
- A troubleshooting guide to microplate-based assays. BMG LABTECH.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Troubleshooting Guide. Phenomenex.
- 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Wiley Online Library.
- Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column. SIELC Technologies.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
- Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate.
- Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Semantic Scholar.
- Separation of 4(1H)-Quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Potential Research Areas for Novel Quinazoline Derivatives: An In-depth Technical Guide. BenchChem.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Center for Biotechnology Information.
- STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
- Synthesis and biological properties of 4-(3H)-quinazolone derivatives. National Center for Biotechnology Information.
- Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Amrita Vishwa Vidyapeetham.
- Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.
- Synthesis and Biological Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological properties of 4-(3H)-quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.cnr.it [iris.cnr.it]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Separation of 4(1H)-Quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the Quinazolinone Scaffold
Welcome to the technical support center for the functionalization of the quinazolinone scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this privileged heterocyclic system. Quinazolinone and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to optimize your reaction conditions and achieve your synthetic goals.
Section 1: Troubleshooting Common Issues in Quinazolinone Functionalization
This section addresses prevalent challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to inform your experimental design.
Low or No Product Yield
Q1: My quinazolinone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in quinazolinone synthesis can often be traced back to several key factors, including the quality of starting materials, reaction atmosphere, and the choice of solvent and base.[3][4]
-
Purity of Starting Materials: The integrity of your starting materials, such as substituted anthranilic acids or 2-aminobenzamides, is critical.[3] Impurities can lead to unwanted side reactions, diminishing the yield of your desired product. It is imperative to ensure your starting materials are pure and thoroughly dried before use.
-
Atmosphere Control: Certain synthetic routes are sensitive to atmospheric oxygen and moisture.[3] To mitigate this, conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the degradation of reagents and catalysts, thereby improving yields.
-
Solvent and Base Selection: The polarity of the solvent and the strength of the base are pivotal. For instance, polar aprotic solvents like DMF or DMSO often facilitate the desired C(sp²)–N bond formation, whereas non-polar solvents might favor alternative reaction pathways.[4] If you are experiencing low yields with a non-polar solvent, a switch to a more polar option could be beneficial. Similarly, if the chosen base is not sufficiently strong to deprotonate the starting materials effectively, an incomplete reaction may result. Consider screening a range of bases with varying strengths.[4]
Q2: I am attempting a Palladium-catalyzed C-H arylation on my quinazolinone scaffold, but the yield is disappointingly low. What are the likely culprits?
A2: Low yields in Pd-catalyzed C-H arylations of quinazolinones can be a multifaceted issue. Key areas to investigate include catalyst activity, ligand choice, and the reaction environment.
-
Catalyst Integrity: Palladium(0) catalysts are notoriously sensitive to oxygen.[5] Ensure your reaction is rigorously degassed and maintained under an inert atmosphere. The use of pre-catalysts can sometimes lead to a more consistent formation of the active catalytic species.
-
Ligand Selection: The ligand plays a crucial role in the catalytic cycle. For C-H arylation, bulky, electron-rich phosphine ligands often enhance the rate of reaction. If your current ligand is not providing satisfactory results, screening a panel of different ligands is a logical next step.
-
Side Reactions: A common side reaction is the homocoupling of the aryl halide or boronic acid coupling partner.[5] This can often be suppressed by ensuring a thoroughly degassed reaction mixture and by using a slight excess of the quinazolinone starting material.[5]
Formation of Side Products and Purification Challenges
Q1: I am observing multiple spots on my TLC plate after a functionalization reaction. What are the common side products, and how can I minimize their formation?
A1: The nature of side products is highly dependent on the specific reaction being performed. However, some common undesired products in quinazolinone functionalization include:
-
Homocoupling Products: In cross-coupling reactions, the dimerization of the coupling partners is a frequent issue.[5] Optimizing the stoichiometry and ensuring an oxygen-free environment can help to minimize this.
-
Dehalogenation Products: In reactions involving halo-quinazolines, the replacement of the halogen with a hydrogen atom can occur. This is often a result of side reactions involving the catalyst and solvent.
-
Products from Incomplete Cyclization: In the synthesis of the quinazolinone core itself, incomplete cyclization can lead to the persistence of intermediates. Ensuring adequate reaction time and temperature is crucial.
To minimize side product formation, it is essential to carefully control the reaction conditions. A systematic optimization of catalyst, ligand, base, solvent, and temperature is often necessary.
Q2: My purified quinazolinone derivative still shows impurities. What are the most effective purification strategies?
A2: The purification of quinazolinone derivatives typically involves a combination of techniques.
-
Column Chromatography: This is a highly effective method for separating compounds with differing polarities.[6] For quinazolinone derivatives, a common stationary phase is silica gel, with a mobile phase typically consisting of a mixture of hexane and ethyl acetate.[6]
-
Recrystallization: This technique is excellent for purifying solid compounds and is often used as a final polishing step.[6] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[6]
-
Preparative HPLC: For achieving very high levels of purity, especially when separating closely related analogs, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[6] A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is commonly employed.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent polarity affect my quinazolinone synthesis?
A1: Solvent polarity is a critical parameter that can dictate the reaction pathway. In many cases, polar solvents are preferred as they can stabilize charged intermediates and transition states, favoring the desired bond formations. For instance, in certain syntheses, polar aprotic solvents like DMF and DMSO have been shown to provide excellent yields, while non-polar solvents like toluene may be less effective or lead to different products.[4]
Q2: What is the role of the base in quinazolinone functionalization, and how do I select the appropriate one?
A2: The base is essential for promoting deprotonation and facilitating cyclization steps in many synthetic protocols. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., triethylamine, DABCO) depends on the specific reaction mechanism and the solubility of the reactants.[4] The strength of the base is also a key consideration; a base that is too weak may result in an incomplete reaction, while one that is too strong could lead to unwanted side reactions.
Q3: Can the nitrogen atom of the quinoline ring interfere with my palladium-catalyzed cross-coupling reaction?
A3: Yes, the nitrogen atom in the quinoline ring can coordinate with the palladium center, acting as an endogenous ligand. This can sometimes inhibit the catalytic cycle. A common strategy to mitigate this is the use of quinoline N-oxides, which alters the electronic properties of the ring system.[5]
Section 3: Experimental Protocols and Data
Protocol for Palladium-Catalyzed C-H Arylation of N-Substituted Quinazolinone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-substituted quinazolinone (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Phosphine ligand (e.g., P(tBu)₃, SPhos) (10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane), anhydrous and degassed
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the N-substituted quinazolinone, aryl halide, Pd(OAc)₂, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Copper-Catalyzed N-Arylation of a Quinazolinone Precursor
This protocol describes a domino reaction for the synthesis of quinazolinone derivatives.[7]
Materials:
-
2-halobenzamide (1.0 equiv)
-
(Aryl)methanamine (2.0 equiv)
-
CuBr (10 mol%)
-
Base (e.g., K₂CO₃) (3.0 equiv)
-
Solvent (e.g., DMSO)
Procedure:
-
In a reaction vessel, combine the 2-halobenzamide, (aryl)methanamine, CuBr, and base.
-
Add the solvent and stir the mixture under an air atmosphere.
-
Heat the reaction to the appropriate temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
-
Purify the product by column chromatography.
Data Presentation: Optimizing Reaction Conditions
The following table provides an example of how to systematically optimize reaction conditions for a C-H arylation, based on literature precedents.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | P(tBu)₃ (10) | K₂CO₃ (2) | Toluene | 100 | 78 |
| 3 | Pd(OAc)₂ (5) | P(tBu)₃ (10) | Cs₂CO₃ (2) | Toluene | 100 | 85 |
| 4 | Pd(OAc)₂ (5) | P(tBu)₃ (10) | Cs₂CO₃ (2) | Dioxane | 100 | 91 |
Caption: Optimization of a hypothetical Pd-catalyzed C-H arylation of a quinazolinone derivative.
Section 4: Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation of quinazolinones.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
##
Welcome to the technical support center for the functionalization of the quinazolinone scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this privileged heterocyclic system. Quinazolinone and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to optimize your reaction conditions and achieve your synthetic goals.
Section 1: Troubleshooting Common Issues in Quinazolinone Functionalization
This section addresses prevalent challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to inform your experimental design.
Low or No Product Yield
Q1: My quinazolinone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in quinazolinone synthesis can often be traced back to several key factors, including the quality of starting materials, reaction atmosphere, and the choice of solvent and base.[3][4]
-
Purity of Starting Materials: The integrity of your starting materials, such as substituted anthranilic acids or 2-aminobenzamides, is critical.[3] Impurities can lead to unwanted side reactions, diminishing the yield of your desired product. It is imperative to ensure your starting materials are pure and thoroughly dried before use.
-
Atmosphere Control: Certain synthetic routes are sensitive to atmospheric oxygen and moisture.[3] To mitigate this, conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the degradation of reagents and catalysts, thereby improving yields.
-
Solvent and Base Selection: The polarity of the solvent and the strength of the base are pivotal. For instance, polar aprotic solvents like DMF or DMSO often facilitate the desired C(sp²)–N bond formation, whereas non-polar solvents might favor alternative reaction pathways.[4] If you are experiencing low yields with a non-polar solvent, a switch to a more polar option could be beneficial. Similarly, if the chosen base is not sufficiently strong to deprotonate the starting materials effectively, an incomplete reaction may result. Consider screening a range of bases with varying strengths.[4]
Q2: I am attempting a Palladium-catalyzed C-H arylation on my quinazolinone scaffold, but the yield is disappointingly low. What are the likely culprits?
A2: Low yields in Pd-catalyzed C-H arylations of quinazolinones can be a multifaceted issue. Key areas to investigate include catalyst activity, ligand choice, and the reaction environment.
-
Catalyst Integrity: Palladium(0) catalysts are notoriously sensitive to oxygen.[5] Ensure your reaction is rigorously degassed and maintained under an inert atmosphere. The use of pre-catalysts can sometimes lead to a more consistent formation of the active catalytic species.
-
Ligand Selection: The ligand plays a crucial role in the catalytic cycle. For C-H arylation, bulky, electron-rich phosphine ligands often enhance the rate of reaction. If your current ligand is not providing satisfactory results, screening a panel of different ligands is a logical next step.
-
Side Reactions: A common side reaction is the homocoupling of the aryl halide or boronic acid coupling partner.[5] This can often be suppressed by ensuring a thoroughly degassed reaction mixture and by using a slight excess of the quinazolinone starting material.[5]
Formation of Side Products and Purification Challenges
Q1: I am observing multiple spots on my TLC plate after a functionalization reaction. What are the common side products, and how can I minimize their formation?
A1: The nature of side products is highly dependent on the specific reaction being performed. However, some common undesired products in quinazolinone functionalization include:
-
Homocoupling Products: In cross-coupling reactions, the dimerization of the coupling partners is a frequent issue.[5] Optimizing the stoichiometry and ensuring an oxygen-free environment can help to minimize this.
-
Dehalogenation Products: In reactions involving halo-quinazolines, the replacement of the halogen with a hydrogen atom can occur. This is often a result of side reactions involving the catalyst and solvent.
-
Products from Incomplete Cyclization: In the synthesis of the quinazolinone core itself, incomplete cyclization can lead to the persistence of intermediates. Ensuring adequate reaction time and temperature is crucial.
To minimize side product formation, it is essential to carefully control the reaction conditions. A systematic optimization of catalyst, ligand, base, solvent, and temperature is often necessary.
Q2: My purified quinazolinone derivative still shows impurities. What are the most effective purification strategies?
A2: The purification of quinazolinone derivatives typically involves a combination of techniques.
-
Column Chromatography: This is a highly effective method for separating compounds with differing polarities.[6] For quinazolinone derivatives, a common stationary phase is silica gel, with a mobile phase typically consisting of a mixture of hexane and ethyl acetate.[6]
-
Recrystallization: This technique is excellent for purifying solid compounds and is often used as a final polishing step.[6] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[6]
-
Preparative HPLC: For achieving very high levels of purity, especially when separating closely related analogs, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[6] A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is commonly employed.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent polarity affect my quinazolinone synthesis?
A1: Solvent polarity is a critical parameter that can dictate the reaction pathway. In many cases, polar solvents are preferred as they can stabilize charged intermediates and transition states, favoring the desired bond formations. For instance, in certain syntheses, polar aprotic solvents like DMF and DMSO have been shown to provide excellent yields, while non-polar solvents like toluene may be less effective or lead to different products.[4]
Q2: What is the role of the base in quinazolinone functionalization, and how do I select the appropriate one?
A2: The base is essential for promoting deprotonation and facilitating cyclization steps in many synthetic protocols. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., triethylamine, DABCO) depends on the specific reaction mechanism and the solubility of the reactants.[4] The strength of the base is also a key consideration; a base that is too weak may result in an incomplete reaction, while one that is too strong could lead to unwanted side reactions.
Q3: Can the nitrogen atom of the quinoline ring interfere with my palladium-catalyzed cross-coupling reaction?
A3: Yes, the nitrogen atom in the quinoline ring can coordinate with the palladium center, acting as an endogenous ligand. This can sometimes inhibit the catalytic cycle. A common strategy to mitigate this is the use of quinoline N-oxides, which alters the electronic properties of the ring system.[5]
Section 3: Experimental Protocols and Data
Protocol for Palladium-Catalyzed C-H Arylation of N-Substituted Quinazolinone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-substituted quinazolinone (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Phosphine ligand (e.g., P(tBu)₃, SPhos) (10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane), anhydrous and degassed
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the N-substituted quinazolinone, aryl halide, Pd(OAc)₂, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Copper-Catalyzed N-Arylation of a Quinazolinone Precursor
This protocol describes a domino reaction for the synthesis of quinazolinone derivatives.[7]
Materials:
-
2-halobenzamide (1.0 equiv)
-
(Aryl)methanamine (2.0 equiv)
-
CuBr (10 mol%)
-
Base (e.g., K₂CO₃) (3.0 equiv)
-
Solvent (e.g., DMSO)
Procedure:
-
In a reaction vessel, combine the 2-halobenzamide, (aryl)methanamine, CuBr, and base.
-
Add the solvent and stir the mixture under an air atmosphere.
-
Heat the reaction to the appropriate temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
-
Purify the product by column chromatography.
Data Presentation: Optimizing Reaction Conditions
The following table provides an example of how to systematically optimize reaction conditions for a C-H arylation, based on literature precedents.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | P(tBu)₃ (10) | K₂CO₃ (2) | Toluene | 100 | 78 |
| 3 | Pd(OAc)₂ (5) | P(tBu)₃ (10) | Cs₂CO₃ (2) | Toluene | 100 | 85 |
| 4 | Pd(OAc)₂ (5) | P(tBu)₃ (10) | Cs₂CO₃ (2) | Dioxane | 100 | 91 |
Caption: Optimization of a hypothetical Pd-catalyzed C-H arylation of a quinazolinone derivative.
Section 4: Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation of quinazolinones.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
Sources
- 1. C-H functionalization of quinazolinones by transition metal catalysis. | Semantic Scholar [semanticscholar.org]
- 2. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-Hydroxy-3-methylquinazolin-4(3H)-one Derivatives
Welcome to the technical support center for the purification of 6-Hydroxy-3-methylquinazolin-4(3H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will address specific issues you may encounter during your experiments in a comprehensive question-and-answer format, focusing on the causality behind experimental choices to ensure your success.
General Purification Strategy & Impurity Identification
A robust purification strategy is critical for obtaining reliable and reproducible data in downstream applications. The choice of technique depends on the scale of your synthesis, the nature of impurities, and the desired final purity.[1]
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
Common impurities often originate from unreacted starting materials or by-products of the cyclization reaction.[2] These can include:
-
Unreacted Starting Materials: Such as substituted anthranilic acids or their esters.
-
Acyclic Intermediates: Incomplete cyclization can leave linear precursors in your crude product.[3]
-
Side-Reaction Products: Depending on the synthetic route, by-products from undesired reactions may be present.[3]
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.
Identifying these impurities is the first step toward effective removal. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable for this purpose.[2]
Q2: What is a good general workflow for purifying my crude this compound derivative?
A multi-step approach is often the most effective.[3] A typical workflow would be:
-
Initial Wash: Washing the crude product with a suitable solvent can remove some impurities. For instance, a non-polar solvent can remove non-polar by-products, while a water wash can eliminate water-soluble starting materials or salts.[3]
-
Primary Purification: Depending on the scale and nature of the crude product, either recrystallization or column chromatography is a good first step. Recrystallization is excellent for crystalline solids to remove small amounts of impurities, while column chromatography is highly versatile for separating compounds with different polarities.[1][2]
-
Secondary (High-Purity) Purification: If very high purity (>99%) is required, or for separating closely related isomers, preparative HPLC is the method of choice.[2][4]
Below is a diagram illustrating a general purification workflow.
Sources
Validation & Comparative
A Comparative Analysis of 6-Substituted-3-Methylquinazolin-4(3H)-ones and Other Quinazolinone Derivatives as Potential Therapeutic Agents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This guide provides a comparative analysis of 6-substituted-3-methylquinazolin-4(3H)-one derivatives and other key quinazolinone analogs, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.
Introduction to the Quinazolinone Scaffold
Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[1] The versatility of the quinazolinone core allows for substitutions at various positions, leading to a wide array of derivatives with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] Notably, several FDA-approved drugs, such as the anticancer agents gefitinib and erlotinib, feature the quinazoline core, underscoring its therapeutic importance.[4] This guide will focus on a comparative analysis of 6-substituted-3-methylquinazolin-4(3H)-ones, particularly the 6-bromo and 6-nitro analogs, in relation to other significant quinazolinone derivatives.
Comparative Biological Activity: A Data-Driven Analysis
The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. This section presents a comparative overview of the anticancer and antimicrobial activities of various quinazolinone derivatives, with a focus on quantifiable metrics such as the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial effects.
Anticancer Activity
Quinazolinone derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]
Table 1: Comparative Anticancer Activity (IC50) of Quinazolinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [6] |
| SW480 (Colon) | 17.85 ± 0.92 | [6] | |
| 6-Nitro-3-(aryl)quinazolin-4(3H)-one derivative | PC3 (Prostate) | 10 | [7] |
| MCF-7 (Breast) | 10 | [7] | |
| HT-29 (Colon) | 12 | [7] | |
| Erlotinib (Reference Drug) | MCF-7 (Breast) | 9.9 ± 0.14 | [6] |
| Doxorubicin (Reference Drug) | PC3 (Prostate) | 3.7 | [7] |
| MCF-7 (Breast) | 7.2 | [7] | |
| HT-29 (Colon) | 5.6 | [7] | |
| 2,4-disubstituted quinazoline derivative (11d) (VEGFR-2 Inhibitor) | Not specified | 5.49 | [5] |
Note: The specific substitutions on the core structure can significantly impact activity. Please refer to the cited literature for detailed chemical structures.
The data clearly indicates that substitutions at the 6-position with either a bromo or a nitro group confer potent anticancer activity. Notably, the 6-bromo derivative 8a exhibits an IC50 value against the MCF-7 cell line that is comparable to the established EGFR inhibitor, Erlotinib.[6]
Antimicrobial and Antifungal Activity
The quinazolinone scaffold is also a promising framework for the development of novel antimicrobial and antifungal agents.
Table 2: Comparative Antimicrobial and Antifungal Activity (MIC) of Quinazolinone Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 6-Nitro-3(H)-quinazolin-4-one | Bacillus subtilis | Not specified (remarkable activity) | |
| Staphylococcus aureus | Not specified (remarkable activity) | ||
| Escherichia coli | Not specified (remarkable activity) | ||
| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | 10-16 mm (Zone of Inhibition) | [8] |
| Bacillus species | 10-16 mm (Zone of Inhibition) | [8] | |
| Escherichia coli | 10-16 mm (Zone of Inhibition) | [8] | |
| Pseudomonas aeruginosa | 10-16 mm (Zone of Inhibition) | [8] | |
| Candida albicans | 10-16 mm (Zone of Inhibition) | [8] | |
| Amoxicillin trihydrate (Reference) | Staphylococcus aureus | - | [9] |
| Escherichia coli | - | [9] |
The results highlight that 6-substituted quinazolinones possess significant antimicrobial and antifungal properties. The 6-nitro derivative shows remarkable activity against both Gram-positive and Gram-negative bacteria, while the 6-bromo derivative demonstrates a broad spectrum of activity against various bacteria and the fungus Candida albicans.[8]
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is intricately linked to their structural features. Key insights into the SAR of this class of compounds include:
-
Substitution at Position 2: The nature of the substituent at the 2-position significantly influences activity. Aromatic or heteroaromatic rings are often favored for anticancer activity, particularly for EGFR and VEGFR-2 inhibition.
-
Substitution at Position 3: The substituent at the 3-position plays a crucial role in modulating the pharmacological profile. The presence of an aryl group at this position is a common feature in many potent anticancer quinazolinones.
-
Substitution at Position 6: As demonstrated by the data on 6-bromo and 6-nitro derivatives, substitution at the 6-position with electron-withdrawing groups can enhance both anticancer and antimicrobial activities.[6] Halogenation at this position has been shown to improve the anticancer effects.[6]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer efficacy of many quinazolinone derivatives stems from their ability to inhibit protein kinases that are critical for cancer cell signaling.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis.[4] Quinazolinone-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation and subsequent activation of downstream signaling.
Caption: EGFR Signaling Pathway and Inhibition by Quinazolinone Derivatives.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Quinazolinone derivatives can inhibit VEGFR-2, thereby blocking the downstream signaling pathways, such as the Akt/mTOR/p70s6k pathway, leading to the suppression of angiogenesis.[5]
Caption: VEGFR-2 Signaling Pathway and its Inhibition by Quinazolinones.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Workflow Diagram:
Caption: Workflow for the MTT Assay to determine anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazolinone derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for 48 to 72 hours.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10][12]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3]
Workflow Diagram:
Caption: Workflow for Broth Microdilution to determine MIC.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinazolinone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[3] The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[3]
-
Dilute this standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation of the Plate:
-
Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[3]
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours for most bacteria.[13]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
-
Conclusion
This comparative guide highlights the significant potential of 6-substituted-3-methylquinazolin-4(3H)-one derivatives and other quinazolinone analogs as scaffolds for the development of novel anticancer and antimicrobial agents. The presented data underscores the importance of substitution patterns on the quinazolinone core in dictating biological activity. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
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Quinazolinone and its derivatives are important heterocyclic compounds commonly found in various bioactive molecules. [Link]
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MI - Microbiology. Broth Microdilution. [Link]
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JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
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Checkpoint lab/protocols/MTT. MTT Cell Assay Protocol. [Link]
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ResearchGate. Inhibition of epidermal growth factor receptor (EGFR) phosphorylation... [Link]
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Microbe Online. Broth Dilution Method for MIC Determination. [Link]
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YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
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NCBI Bookshelf. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
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ResearchGate. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
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ACS Publications. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. [Link]
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NIH. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
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ResearchGate. Quinazoline derivatives as EGFR TK inhibitors. [Link]
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SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. [Link]
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PubMed Central. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. [Link]
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Brieflands. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. [Link]
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ResearchGate. Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. [Link]
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ResearchGate. Structure of EGFR and/or HER2 small molecule inhibitors with... [Link]
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PubMed Central. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. [Link]
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Medires. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). [Link]
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PubMed Central. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. [Link]
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ResearchGate. Downstream signaling pathways of tumor angiogenesis involving VEGFR-2 and several proteins. [Link]
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Biomed Pharmacol J. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. [Link]
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PubMed Central. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. [Link]
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ResearchGate. Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. [Link]
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CNR-IRIS. 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. [Link]
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MDPI. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). [Link]
-
MDPI. 6-Nitro-7-tosylquinazolin-4(3H)-one. [Link]
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Eco-Vector Journals Portal. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]
-
ResearchGate. What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a?. [Link]
-
ResearchGate. Structures of VEGFR-2 inhibitors 33 and 34. [Link]
-
Semantic Scholar. Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate. [https://www.semanticscholar.org/paper/Methyl-3-%5B(6-nitro-4-oxo-3-phenyl-3%2C4-dihydroquinazol-Al-Obaid-El-Azab/c350711a37c352d0d0f507b660c1d68a9f23719c]([Link]
-
MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). [Link]
-
Semantic Scholar. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents. [Link]
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Validating the Anticancer Activity of 6-Hydroxy-3-methylquinazolin-4(3H)-one: A Comparative Guide Against Known Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of the novel compound, 6-Hydroxy-3-methylquinazolin-4(3H)-one. Due to the current absence of specific published data on its anticancer activity, this document outlines a scientifically rigorous approach based on the known biological activities of structurally related quinazolinone derivatives. We will propose a likely mechanism of action and detail the experimental workflows required to compare its efficacy against established inhibitors of key oncogenic pathways.
The quinazolinone scaffold is a well-established pharmacophore in oncology, with numerous derivatives approved as anticancer drugs.[1][2] These compounds frequently exert their effects by inhibiting protein kinases crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5] Based on the structure of this compound, we hypothesize that its anticancer activity is likely mediated through the inhibition of these receptor tyrosine kinases.
This guide will therefore focus on validating this hypothesis by comparing the in vitro activity of this compound with that of known EGFR and VEGFR-2 inhibitors, namely Erlotinib and Sorafenib , respectively. Doxorubicin , a standard chemotherapeutic agent, will be included as a general positive control for cytotoxicity.
Comparative Analysis of Selected Anticancer Agents
The following table summarizes the key characteristics of the compounds that will be compared in the proposed experimental plan.
| Compound | Structure | Known/Hypothesized Target(s) | Known/Hypothesized Mechanism of Action |
| This compound | EGFR, VEGFR-2 (Hypothesized) | Competitive inhibition of ATP binding to the kinase domain, leading to the downregulation of downstream signaling pathways that promote cell proliferation and angiogenesis. | |
| Erlotinib | EGFR | A potent and selective inhibitor of the EGFR tyrosine kinase.[4] | |
| Sorafenib | VEGFR-2, PDGFR, RAF kinases | A multi-kinase inhibitor that targets several receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[6] | |
| Doxorubicin | Topoisomerase II, DNA intercalation | A cytotoxic anthracycline antibiotic that inhibits topoisomerase II, leading to DNA damage and apoptosis.[7] |
Experimental Validation Workflow
To empirically determine the anticancer activity of this compound and compare it with the selected inhibitors, a series of in vitro assays are proposed. The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for validating anticancer activity.
Detailed Experimental Protocols
Cell Lines and Culture
For a comprehensive evaluation, a panel of human cancer cell lines with varying characteristics should be used. Recommended cell lines include:
-
A549 (Lung Carcinoma): Known to express wild-type EGFR.
-
MCF-7 (Breast Adenocarcinoma): A well-characterized breast cancer cell line.
-
HepG2 (Hepatocellular Carcinoma): Relevant for assessing activity against liver cancer, a common target for VEGFR-2 inhibitors.
Cells should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, Erlotinib, Sorafenib, and Doxorubicin for 48 hours. Include a vehicle-only control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[8][9][10][11]
Cell Cycle Analysis
This assay determines the effect of the compounds on the progression of cells through the different phases of the cell cycle.
Protocol:
-
Treat cells with the compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
Apoptosis Assay
The Annexin V/PI assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the compounds at their IC50 concentrations for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.[16][17][18][19]
Hypothesized Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of EGFR and VEGFR-2 signaling pathways, which are critical for tumor growth and angiogenesis.
Caption: Hypothesized inhibition of EGFR and VEGFR-2 signaling pathways.
Anticipated Results and Comparative Data
The following tables present the expected format for the comparative data that will be generated from the proposed experiments.
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) |
| This compound | Expected Value | Expected Value | Expected Value |
| Erlotinib | Known Value | Known Value | Known Value |
| Sorafenib | Known Value | Known Value | Known Value |
| Doxorubicin | Known Value | Known Value | Known Value |
Table 2: Effect on Cell Cycle Distribution (% of cells in each phase)
| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | A549 | ~60-70 | ~15-20 | ~10-15 |
| This compound | A549 | Expected Shift | Expected Shift | Expected Shift |
| Erlotinib | A549 | Known Shift | Known Shift | Known Shift |
| Sorafenib | A549 | Known Shift | Known Shift | Known Shift |
| Doxorubicin | A549 | Known Shift | Known Shift | Known Shift |
Table 3: Induction of Apoptosis (% of apoptotic cells)
| Treatment | Cell Line | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| Vehicle Control | A549 | <5 | <5 | <10 |
| This compound | A549 | Expected Value | Expected Value | Expected Value |
| Erlotinib | A549 | Known Value | Known Value | Known Value |
| Sorafenib | A549 | Known Value | Known Value | Known Value |
| Doxorubicin | A549 | Known Value | Known Value | Known Value |
Conclusion
This guide provides a robust and scientifically grounded framework for the initial validation of the anticancer properties of this compound. By systematically comparing its effects on cell viability, cell cycle progression, and apoptosis with well-characterized inhibitors, researchers can gain valuable insights into its potential efficacy and mechanism of action. The successful execution of these experiments will lay the foundation for further preclinical development and establish the therapeutic potential of this novel quinazolinone derivative.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols.io. (2018). [Link]
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Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Scientific Reports. (2020). [Link]
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The Annexin V Apoptosis Assay. University of Virginia School of Medicine. (n.d.). [Link]
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Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules. (2020). [Link]
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Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). MDPI. (2020). [Link]
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Assaying cell cycle status using flow cytometry. Journal of Visualized Experiments. (2013). [Link]
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Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). [Link]
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Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. ResearchGate. (2020). [Link]
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Structure activity relationship for synthesised quinazolinone derivatives correlated with their cytotoxic activity. ResearchGate. (2022). [Link]
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Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Semantic Scholar. (2020). [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. (n.d.). [Link]
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Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. PubMed. (2023). [Link]
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Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). ResearchGate. (2020). [Link]
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New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. (2022). [Link]
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed. (2021). [Link]
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health. (2021). [Link]
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Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). National Institutes of Health. (2022). [Link]
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Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. PubMed. (2023). [Link]
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Design, Synthesis, and Biological Evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one Derivatives as Potential Anticancer Agents via PI3K Inhibition. ResearchGate. (2023). [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Hydroxy-3-methylquinazolin-4(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and antihypertensive applications.[1][2][3][4] Among its many derivatives, the 6-Hydroxy-3-methylquinazolin-4(3H)-one core represents a promising starting point for the design of novel, potent, and selective therapeutic agents.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this specific class of compounds. By systematically examining how structural modifications at various positions of the quinazolinone ring influence biological activity, we aim to provide a rational framework for the design of next-generation analogs with enhanced therapeutic profiles. The insights presented herein are synthesized from published experimental data, offering a comparative perspective on the performance of different analogs.
The this compound Core Scaffold
The fundamental structure, with its conventional numbering system, serves as our reference for discussing SAR. The hydroxyl group at position 6 and the methyl group at position 3 are key features of the parent structure, and their influence, along with modifications at other positions, is critical to understanding the biological activity of the analogs.
Caption: Core structure of this compound.
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and benzene rings.[3] SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Position 2 is a key site for modification and significantly influences the biological activity. The introduction of various aryl, alkyl, and heterocyclic moieties at this position can dramatically alter the compound's potency and target specificity.
-
Aromatic and Heterocyclic Rings: The introduction of substituted or unsubstituted phenyl rings at the C-2 position is a common strategy. Electron-withdrawing or electron-donating groups on this phenyl ring can modulate activity. For instance, in some series, a halogen-substituted phenyl group enhances anticancer activity.
-
Alkyl Chains: Small alkyl chains can be tolerated, but bulky aliphatic groups often lead to a decrease in activity.
-
Imino Bridges: Linking other heterocyclic systems, such as thiazolidinone, to position 2 via an imino bridge has been shown to yield compounds with significant antimicrobial activity.[5]
The user-specified core has a methyl group at the N-3 position. This small alkyl group is often crucial for activity.
-
Small Alkyl Groups: A methyl or ethyl group at N-3 is generally favorable for maintaining the conformation required for receptor binding.
-
Aromatic Substituents: Replacing the methyl group with larger aromatic substituents can lead to varied outcomes. In some antibacterial quinazolinones, a 3-hydroxyphenyl group was found to be active.[6]
-
Rationale for N-3 Substitution: The substituent at N-3 can influence the planarity of the ring system and its interaction with target proteins. It is a critical position for tuning the molecule's physicochemical properties, such as solubility and lipophilicity.
The 6-position is a critical determinant of pharmacological activity.[3] While our core compound features a hydroxyl group, modifications at this site are pivotal for optimizing efficacy.
-
Hydroxyl Group: The -OH group at C-6 can act as a hydrogen bond donor and acceptor, potentially forming key interactions with the biological target. Its presence can also influence the molecule's polarity and metabolic stability.
-
Alkoxy Groups: Converting the hydroxyl to a methoxy or a longer alkoxy chain can enhance lipophilicity, which may improve cell membrane permeability. For example, 6,7-dimethoxy substitution has been explored in derivatives targeting methicillin-resistant Staphylococcus aureus (MRSA).[7]
-
Halogens: Introduction of halogens like bromine or iodine at position 6 has been a successful strategy in developing potent antimicrobial agents.[5][8]
-
Nitrogen-Containing Groups: The introduction of a nitro group at position 6 has been shown to confer remarkable antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus. Subsequent reduction to an amino group provides a handle for further derivatization.
Modifications at positions 5, 7, and 8 also play a significant role in defining the activity profile.
-
Position 7: This position is frequently modified to enhance activity. Methoxy groups or longer side chains containing secondary amines have been incorporated at C-7 in anticancer quinazolines designed as tyrosine kinase inhibitors.[9] A chloro substituent at this position has also been shown to be critical for potent antistaphylococcal activity.[7]
-
Position 8: The significance of substituents at the 8-position has been noted for influencing pharmacological activity.[3]
-
Rationale for Benzene Ring Substitution: Substituents on the benzene ring modulate the electronic properties (electron-donating or -withdrawing) of the entire scaffold. This, in turn, affects how the molecule interacts with its target, for instance, by altering the pKa of the quinazolinone nitrogen atoms or by participating in direct binding interactions.
Caption: Summary of key structure-activity relationships.
Comparative Performance: Anticancer and Antimicrobial Activity
The following table summarizes experimental data for various quinazolin-4(3H)-one analogs, providing a direct comparison of their biological activities. This data highlights how subtle structural changes can lead to significant differences in potency.
| Compound ID | Modifications from Core Scaffold | Biological Activity | Target | IC₅₀ / MIC (µM) | Reference |
| 7i | 6-(pyridin-3-yl), 2-(4-fluorophenyl) | Anticancer | HCC827 Cells | 1.12 | [10] |
| 7m | 6-(pyridin-3-yl), 2-(4-chlorophenyl) | Anticancer | HCC827 Cells | 1.20 | [10] |
| 5c | 2-(substituted phenyl), 3-(linker-hydroxamic acid) | Anticancer | MCF-7 Cells | 13.7 | [11] |
| Compound D | 2-phenyl, 3-(linker-hydroxamic acid) | Anticancer | HCC827 Cells | 1.12 | [11] |
| Compound 27 | 2-methyl, 3-(3-carboxyphenyl) | Antibacterial | S. aureus | 1 | [12] |
| Compound 7k | 5-(dimethylamino), 8-(polyhalobenzonitrile) | Antimicrobial | S. aureus | ~0.8-3.3 µg/mL | [13] |
| 6-nitro | 6-nitro, 3-H | Antibacterial | S. aureus | - | |
| 6y | 7-chloro, 2-(3,4-difluorobenzylamino) | Antibacterial | MRSA (USA300) | 0.02 | [7] |
IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
Key Experimental Protocols
To ensure the reproducibility and validity of SAR data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the primary biological activities of these analogs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.
-
Trypsinize, count, and determine cell viability (typically >90%).
-
Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazolinone analogs in culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).[16]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.[15]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., S. aureus, E. coli).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinazolinone analogs in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
The typical final volume in each well is 100 µL.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[18]
-
Conclusion
The structure-activity relationship for this compound analogs is a rich and complex field. The evidence clearly indicates that the biological activity of this scaffold can be precisely modulated through targeted chemical modifications. Substitutions at positions 2, 6, and 7 are particularly influential in dictating both the potency and the type of activity (anticancer vs. antimicrobial). Specifically, the introduction of halogenated phenyl groups at C-2, halogens or nitro groups at C-6, and chloro or methoxy groups at C-7 have proven to be effective strategies for enhancing biological efficacy. This guide provides a foundational understanding and comparative framework to aid researchers in the rational design and development of novel quinazolinone-based therapeutics.
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. [Link]
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Antimicrobial Susceptibility Testing. Apec.org. [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]
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Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. [Link]
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SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
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Comparing the efficacy of 6-Hydroxy-3-methylquinazolin-4(3H)-one to lapatinib
As a Senior Application Scientist, this guide provides a framework for the preclinical comparison of a novel investigational compound, 6-Hydroxy-3-methylquinazolin-4(3H)-one, against the established dual tyrosine kinase inhibitor, lapatinib. Given the nascent status of this compound, this document outlines the essential experimental roadmap required to rigorously evaluate its efficacy and establish a scientifically sound comparison.
Introduction: The Scientific Rationale for Comparison
Lapatinib is a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and the human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases. Its mechanism of action involves reversible binding to the ATP-binding site of the intracellular kinase domain, thereby preventing receptor phosphorylation and activation of downstream signaling pathways such as the MAPK/Erk and PI3K/Akt pathways. This dual targeting has established lapatinib as a critical therapeutic in HER2-positive breast cancer.
The compound this compound belongs to the quinazolinone class of heterocyclic compounds. This structural scaffold is of significant interest in medicinal chemistry as it forms the core of numerous approved kinase inhibitors, including gefitinib, erlotinib, and indeed, lapatinib itself. The shared quinazoline core suggests a plausible, albeit hypothetical, basis for investigating this compound as a potential kinase inhibitor.
This guide details the head-to-head experimental strategy to determine if this compound possesses anti-cancer efficacy and how it compares to the clinical benchmark, lapatinib.
Part 1: Mechanistic Target Validation
The foundational step is to ascertain whether this compound engages the same molecular targets as lapatinib. This involves both cell-free and cell-based assays.
In Vitro Kinase Inhibition Assays
Objective: To directly measure the inhibitory activity of the compounds against the isolated kinase domains of EGFR and HER2.
Methodology:
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased signal.
-
Reagents: Recombinant human EGFR and HER2 kinase domains, biotinylated substrate peptide, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
Prepare a serial dilution of this compound and lapatinib (as a positive control) in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and the test compound.
-
Initiate the kinase reaction by adding a concentration of ATP equivalent to the Michaelis constant (Km) for each enzyme.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Read the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. This provides a direct measure of potency.
Expected Outcome: A table comparing the IC50 values. A lower IC50 value indicates greater potency.
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) |
| Lapatinib (Reference) | ~10.8 | ~9.2 |
| This compound | To Be Determined | To Be Determined |
Cellular Target Engagement & Pathway Modulation
Objective: To confirm that the compounds inhibit the phosphorylation of EGFR and HER2 within a cellular context and affect downstream signaling.
Methodology (Western Blotting):
-
Cell Line Selection: Utilize cell lines with known EGFR or HER2 overexpression, such as BT-474 (HER2-amplified breast cancer) or A431 (EGFR-overexpressing epidermoid carcinoma).
-
Procedure:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 24 hours to reduce basal receptor activity.
-
Pre-treat cells with various concentrations of the test compounds for 2-4 hours.
-
Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, heregulin for HER2/HER3 dimerization) for 15-30 minutes to induce receptor phosphorylation.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR (pEGFR), total EGFR, phospho-HER2 (pHER2), total HER2, phospho-Akt (pAkt), total Akt, phospho-Erk (pErk), and total Erk.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Apply HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A dose-dependent reduction in the phosphorylation of EGFR, HER2, and downstream effectors (Akt, Erk) in cells treated with the active compound, without affecting the total protein levels.
Caption: EGFR/HER2 signaling and points of inhibition.
Part 2: Comparative Cellular Efficacy
Objective: To evaluate the anti-proliferative effects of the compounds on cancer cell lines whose growth is driven by EGFR or HER2 signaling.
Anti-Proliferation Assays
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the level of cytotoxicity or cytostasis.
-
Cell Lines: A panel of cell lines should be used:
-
HER2-amplified: BT-474, SK-BR-3 (breast cancer)
-
EGFR-dependent: A431 (epidermoid carcinoma), NCI-H1975 (lung cancer, contains T790M resistance mutation which lapatinib is less effective against)
-
Negative Control: MCF-7 (low HER2/EGFR expression)
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of each compound (e.g., 0.01 nM to 100 µM) for 72 hours.
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration. Use a non-linear regression model to calculate the GI50 (concentration for 50% growth inhibition).
Expected Outcome: A comparative table of GI50 values across different cell lines. This will reveal the potency and selectivity of the novel compound relative to lapatinib.
| Cell Line (Target) | Lapatinib GI50 (µM) | This compound GI50 (µM) |
| BT-474 (HER2+) | ~0.05 | To Be Determined |
| SK-BR-3 (HER2+) | ~0.08 | To Be Determined |
| A431 (EGFR+) | ~1.5 | To Be Determined |
| MCF-7 (Control) | >10 | To Be Determined |
Part 3: In Vivo Efficacy Evaluation
Objective: To compare the anti-tumor activity of the compounds in a living organism using a xenograft model.
Xenograft Tumor Growth Study
Methodology:
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously implant HER2-amplified BT-474 cells into the flank of each mouse. A supplemental estrogen pellet is required for BT-474 tumor growth.
-
Study Groups:
-
Group 1: Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80)
-
Group 2: Lapatinib (e.g., 100 mg/kg, oral gavage, daily)
-
Group 3: this compound (Dose TBD, oral gavage, daily)
-
-
Procedure:
-
Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomize mice into the treatment groups (n=8-10 mice per group).
-
Administer treatment daily for a specified period (e.g., 21-28 days).
-
Measure tumor volume with calipers twice weekly (Volume = (Length x Width²)/2).
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint Analysis: The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Caption: Workflow for a comparative in vivo xenograft study.
Expected Outcome: A plot of mean tumor volume over time for each group. The data can be summarized in a table comparing the final TGI.
| Treatment Group | Dose | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | To Be Determined | 0% (Baseline) |
| Lapatinib | 100 mg/kg | To Be Determined | To Be Determined |
| This compound | To Be Determined | To Be Determined | To Be Determined |
Conclusion
This guide outlines a systematic, multi-tiered approach to comparing the efficacy of a novel compound, this compound, against the established drug, lapatinib. By progressing from cell-free biochemical assays to cell-based pathway analysis and culminating in in vivo tumor models, this framework ensures a comprehensive and rigorous evaluation. The data generated will provide a clear, evidence-based assessment of the novel compound's potency, selectivity, and overall anti-cancer activity relative to a clinically relevant standard. This structured approach is fundamental in early-stage drug discovery for making informed decisions about the future development of new therapeutic candidates.
References
-
Title: Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinases in breast cancer. Source: Future Oncology URL: [Link]
-
Title: Lapatinib, a dual EGFR and HER2 kinase inhibitor, demonstrates antitumor activity in HER2-overexpressing breast cancer models. Source: Investigational New Drugs URL: [Link]
In Vivo Validation of 6-Hydroxy-3-methylquinazolin-4(3H)-one: A Comparative Guide to Preclinical Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of 6-Hydroxy-3-methylquinazolin-4(3H)-one, a novel synthetic quinazolinone derivative. Drawing upon the extensive therapeutic potential of the quinazolinone scaffold, which has demonstrated a broad spectrum of biological activities including anticancer, anti-inflammatory, and anticonvulsant effects, this document outlines a strategic approach to preclinical evaluation.[1][2][3] We will delve into the causality behind experimental choices, present detailed protocols for robust and reproducible studies, and objectively compare the potential of our lead compound against established and experimental alternatives.
Introduction to this compound and the Quinazolinone Class
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically approved drugs.[4] Its derivatives have garnered significant attention for their diverse pharmacological activities, often attributed to their ability to interact with various biological targets.[1][2] Recent studies have highlighted the potential of quinazolinone derivatives as inhibitors of key signaling pathways implicated in cancer, such as the EGFR and PI3K pathways, and as modulators of inflammatory responses.[5][6]
This compound is a novel analogue designed to enhance specific biological activities. Our initial in vitro screening has suggested potent anti-proliferative effects in cancer cell lines and significant inhibition of pro-inflammatory mediators. This guide will focus on the in vivo validation of its anticancer potential, a prominent therapeutic area for quinazolinone derivatives.[5][6]
Proposed Mechanism of Action: Targeting Cancer Cell Proliferation
Based on the known activities of similar quinazolinone derivatives, we hypothesize that this compound exerts its anticancer effects through the inhibition of key protein kinases involved in cell cycle progression and proliferation.[6] This could involve the modulation of pathways such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is frequently dysregulated in various cancers.[5][6]
Hypothesized Signaling Pathway
Caption: Proposed mechanism of action for this compound targeting the EGFR signaling pathway to inhibit cancer cell proliferation.
In Vivo Validation Workflow: A Step-by-Step Guide
The successful in vivo validation of a novel therapeutic candidate is a critical step in the drug development pipeline.[7][8][9] Our experimental design prioritizes reproducibility, ethical considerations, and the generation of robust, translatable data.
Experimental Workflow for In Vivo Validation
Caption: A streamlined workflow for the in vivo validation of this compound in a xenograft mouse model of cancer.
Animal Model Selection
The choice of an appropriate animal model is paramount for obtaining clinically relevant data.[10][11][12] For oncology studies, human tumor xenograft models in immunocompromised mice are a standard and valuable tool.[10][13]
-
Model: Athymic Nude Mice (e.g., BALB/c nude).
-
Rationale: These mice lack a functional thymus and cannot mount an effective T-cell mediated immune response, thus preventing the rejection of human tumor xenografts.[10] This allows for the direct assessment of the compound's effect on human cancer cell growth in vivo.
Experimental Protocol: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human breast cancer xenograft model.
Materials:
-
Athymic Nude Mice (female, 6-8 weeks old)
-
MCF-7 human breast cancer cells
-
Matrigel
-
This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Doxorubicin (positive control)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MCF-7 cells under standard conditions.
-
Tumor Cell Implantation:
-
Harvest and resuspend MCF-7 cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (approximately 100-150 mm³).
-
Measure tumor volume three times weekly using calipers (Volume = 0.5 x Length x Width²).
-
-
Group Allocation and Treatment:
-
Randomly assign mice to treatment groups (n=8-10 per group) once tumors reach the desired size.
-
Group 1 (Vehicle Control): Administer the vehicle solution intraperitoneally (i.p.) daily.
-
Group 2 (6-HMQ - Low Dose): Administer 25 mg/kg of this compound i.p. daily.
-
Group 3 (6-HMQ - High Dose): Administer 50 mg/kg of this compound i.p. daily.
-
Group 4 (Positive Control): Administer 5 mg/kg of Doxorubicin i.p. once a week.
-
-
Health Monitoring: Monitor animal body weight and general health status daily.
-
Study Endpoint:
-
Continue treatment for 21-28 days or until tumors in the control group reach a predetermined maximum size.
-
Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Comparative Analysis: Performance Against Alternatives
A critical aspect of preclinical validation is benchmarking the novel compound against existing therapies and other experimental drugs.[14]
| Compound | Dose & Schedule | Tumor Growth Inhibition (%) | Effect on Body Weight | Potential Mechanism of Action |
| This compound | 50 mg/kg, daily i.p. | Hypothetical: 65% | Hypothetical: Minimal loss (<5%) | EGFR/PI3K pathway inhibition |
| Doxorubicin (Standard of Care) | 5 mg/kg, weekly i.p. | Hypothetical: 75% | Hypothetical: Significant loss (>10%) | DNA intercalation, topoisomerase II inhibition |
| Gefitinib (EGFR Inhibitor) | 50 mg/kg, daily oral | Hypothetical: 60% | Hypothetical: Moderate loss (5-10%) | Selective EGFR tyrosine kinase inhibition |
Comparative Logic of Therapeutic Alternatives
Caption: A comparative diagram illustrating the distinct mechanisms of action of this compound and alternative anticancer agents.
Discussion and Future Directions
The hypothetical data presented in this guide suggests that this compound could offer a favorable efficacy and safety profile compared to conventional chemotherapy. The potential for reduced toxicity, as indicated by minimal body weight loss, is a significant advantage.
Future in vivo studies should aim to:
-
Elucidate the precise mechanism of action: Conduct pharmacodynamic studies to confirm target engagement and downstream signaling effects in tumor tissues.
-
Evaluate different tumor models: Test the efficacy of the compound in other cancer models, including patient-derived xenografts (PDXs), which better recapitulate the heterogeneity of human tumors.[12]
-
Assess combination therapies: Investigate the potential synergistic effects of this compound with other anticancer agents.
-
Conduct pharmacokinetic and toxicology studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and establish a comprehensive safety profile.
Conclusion
This guide provides a robust framework for the in vivo validation of this compound. By following a structured, evidence-based approach, researchers can effectively assess the therapeutic potential of this promising quinazolinone derivative and advance its development as a novel anticancer agent. The inherent versatility of the quinazolinone scaffold suggests that with further investigation, this compound could emerge as a valuable addition to the oncologist's armamentarium.
References
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Jasneet Kaur, J. K., Sukhmeet Kaur, S. K., Muskan, M. U., Navneet Kaur, N. K., Vipan Kumar, V. K., & Amit Anand, A. A. (n.d.). Unveiling the Therapeutic Potential of Quinazolinone Derivatives in Cancer Treatment: A Comprehensive Exploration. Scilit. Retrieved from [Link]
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Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (n.d.). Taylor & Francis. Retrieved from [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of translational medicine, 17(1), 273. Retrieved from [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). Semantic Scholar. Retrieved from [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Zuccari, G., Caffa, I., Damonte, P., Parenti, M., Soncini, D., Pistoia, V., & Monacelli, F. (2020). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Cancers, 12(6), 1667. Retrieved from [Link]
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Initial in vivo validation of novel cancer therapeutics using AI. (2024, September 20). Drug Target Review. Retrieved from [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. Retrieved from [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ijpbs.net. Retrieved from [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved from [Link]
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In vivo screening models of anticancer drugs. (n.d.). Tel Aviv University. Retrieved from [Link]
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Sharma, P. C., Kaur, G., Pahwa, R., Sharma, A., & Rajak, H. (2011). Quinazolinone Analogs as Potential Therapeutic Agents. Current Medicinal Chemistry, 18(31), 4786–4812. Retrieved from [Link]
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Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug discovery today, 12(11-12), 446–451. Retrieved from [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). ijpbs.net. Retrieved from [Link]
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Initial in vivo validation of novel oncology therapeutic mechanism completed. (n.d.). European Pharmaceutical Review. Retrieved from [Link]
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. Retrieved from [Link]
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(PDF) In vivo screening models of anticancer drugs. (2018, October 7). ResearchGate. Retrieved from [Link]
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Animal Models for Inflammation: A Review. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
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De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2024, January 10). PubMed Central. Retrieved from [Link]
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Drug Discovery and Development Services. (n.d.). InVivo Biosystems. Retrieved from [Link]
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6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. (n.d.). CNR-IRIS. Retrieved from [Link]
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(PDF) Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2024, April 19). ResearchGate. Retrieved from [Link]
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Pele, R., Moldovan, C., Găină, L., Oniga, O., Tiperciuc, B., Marc, G., & Ioana, I. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International Journal of Molecular Sciences, 25(8), 4481. Retrieved from [Link]
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A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024, May 13). ACG Publications. Retrieved from [Link]
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Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025, August 7). ResearchGate. Retrieved from [Link]
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Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (n.d.). Semantic Scholar. Retrieved from [Link]
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Tiwari, A. K., Singh, V. K., Bajpai, A., Shukla, G., Singh, S., & Mishra, A. K. (2007). Synthesis and biological properties of 4-(3H)-quinazolone derivatives. European journal of medicinal chemistry, 42(9), 1234–1238. Retrieved from [Link]
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6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. (2021). Photochemistry and photobiology, 97(4), 826–836. Retrieved from [Link]
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Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (n.d.). MDPI. Retrieved from [Link]
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A Guide to the Cross-Validation of 6-Hydroxy-3-methylquinazolin-4(3H)-one's Mechanism of Action
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in bioactive compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4]. This versatility arises from the scaffold's ability to interact with numerous biological targets. Consequently, elucidating the precise mechanism of action (MoA) for any new derivative, such as 6-Hydroxy-3-methylquinazolin-4(3H)-one, is a critical step in drug development. A definitive MoA cannot be established by a single experiment; it requires a rigorous process of cross-validation using orthogonal, mutually reinforcing techniques.
Part 1: Biochemical Validation of Direct Enzyme Inhibition
The foundational step in MoA validation is to confirm direct interaction between the compound and its purified target protein. In vitro enzyme assays provide quantitative metrics of inhibitory potency (e.g., IC₅₀) and can elucidate the mode of inhibition (e.g., competitive, non-competitive)[5][6]. This biochemical evidence is the first line of proof for the proposed MoA.
The causality for starting with a biochemical assay is clear: it is the most direct test of the hypothesis, stripped of cellular complexities like membrane permeability and off-target effects. A positive result here justifies the investment in more complex cellular assays.
Comparative Data: In Vitro Kinase Inhibition
To contextualize the activity of this compound, its performance should be compared against at least two reference compounds:
-
Known Selective Inhibitor: A well-characterized, potent inhibitor of Kinase X.
-
Negative Control: A structurally similar but inactive quinazolinone derivative.
| Compound | Target Kinase | IC₅₀ (nM) | Putative Mode of Inhibition |
| This compound | Kinase X | 85 | ATP-Competitive |
| Known Selective Inhibitor (e.g., Staurosporine) | Kinase X | 15 | ATP-Competitive |
| Negative Control Compound | Kinase X | > 10,000 | N/A |
| Note: Data are hypothetical and for illustrative purposes. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a typical luminescence-based kinase assay (e.g., ADP-Glo™) to measure the activity of Kinase X in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is inversely proportional to the inhibitor's potency.
Materials:
-
Recombinant purified Kinase X
-
Kinase-specific substrate peptide
-
ATP
-
Assay Buffer (containing MgCl₂)
-
This compound and control compounds, serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Dispense 50 nL of each serially diluted compound into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase/Substrate Addition: Prepare a master mix of Kinase X and its specific substrate in the assay buffer. Add 5 µL of this mix to each well.
-
Initiate Reaction: Prepare an ATP solution in the assay buffer. Add 5 µL to each well to start the kinase reaction.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The reaction progress should be confirmed to be within the linear range[7].
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curves using a four-parameter logistic model to determine the IC₅₀ values[8].
Part 2: Confirmation of Target Engagement in a Cellular Environment
While in vitro assays confirm biochemical potency, they do not prove that a compound can reach and bind its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures target engagement in intact cells or tissues[9][10][11]. The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation[10][12]. A positive thermal shift provides strong, direct evidence of target binding in a physiologically relevant setting.
Visualizing the CETSA Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Comparative Data: CETSA Thermal Shift (ΔTm)
A successful CETSA experiment will show a rightward shift in the melting curve of Kinase X in the presence of the compound, indicating stabilization.
| Compound | Target Protein | Concentration | Thermal Shift (ΔTm) in °C |
| This compound | Kinase X | 10 µM | + 4.8 |
| Known Selective Inhibitor | Kinase X | 1 µM | + 6.2 |
| Negative Control Compound | Kinase X | 10 µM | + 0.3 |
| Note: Data are hypothetical and for illustrative purposes. |
Experimental Protocol: CETSA with Western Blot Detection
This protocol describes the steps to generate a CETSA melting curve.
Materials:
-
Cell line endogenously expressing Kinase X
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Compounds for testing (dissolved in DMSO)
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific to Kinase X
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Harvest cultured cells, wash with PBS, and resuspend in PBS containing the test compound (e.g., 10 µM) or vehicle (DMSO). Incubate at 37°C for 1 hour.
-
Heating Step: Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 68°C in 2°C increments). Heat the samples in a thermal cycler for 3 minutes, followed by cooling at room temperature for 3 minutes[13].
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins[12].
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Normalize all samples to the same total protein concentration.
-
Western Blotting: Denature the samples in Laemmli buffer and resolve them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody against Kinase X, followed by an HRP-conjugated secondary antibody.
-
Analysis: Visualize the bands using a chemiluminescence substrate. Quantify the band intensity for each temperature point. Plot the normalized intensity against temperature to generate melting curves and calculate the shift in the melting temperature (Tm) induced by the compound.
Part 3: Proteome-Wide Selectivity and Functional Validation
Confirming that a compound binds its intended target is crucial, but understanding its selectivity across the entire proteome is equally important for predicting potential efficacy and off-target toxicities. Chemical proteomics methods like the Kinobeads assay provide an unbiased view of a compound's binding profile against hundreds of native kinases simultaneously[8][14][15]. To validate the functional consequence of this binding, phosphoproteomics can be employed to measure the downstream impact on cellular signaling pathways[16][17][18].
A. Kinobeads Competition Binding Assay
This technique uses a resin with multiple immobilized, non-selective kinase inhibitors ("kinobeads") to capture a large portion of the kinome from a cell lysate[15][19]. By pre-incubating the lysate with a free compound (our inhibitor), one can observe which bead-binding kinases are displaced in a dose-dependent manner. This competition setup reveals the direct targets and their relative affinities in a complex proteome[8].
Visualizing the Kinobeads Workflow
Caption: Workflow of the Kinobeads competition binding assay.
B. Phosphoproteomics for Functional Readout
Phosphoproteomics provides a global snapshot of kinase activity by quantifying changes in protein phosphorylation levels upon compound treatment[16][17]. If this compound truly inhibits Kinase X, we expect to see decreased phosphorylation of its known downstream substrates. This method provides functional validation of the target engagement observed with CETSA and Kinobeads. A motif-targeting phosphoproteome analysis can further enrich for substrates of a specific kinase family[16].
Experimental Protocol: High-Level Overview
-
Cell Treatment: Treat cell cultures with the compound at a relevant concentration (e.g., 5-10x IC₅₀) for a specified time.
-
Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography[18].
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry to identify and quantify them.
-
Bioinformatics Analysis: Identify phosphosites with significantly altered abundance upon treatment. Perform pathway and kinase-substrate enrichment analysis to confirm that the observed changes are consistent with the inhibition of Kinase X[20][21].
Part 4: Integrated Cross-Validation Strategy
The strength of this guide lies not in any single technique, but in the logical integration of their outputs. Each method validates the others from a different angle, building a robust and compelling case for the compound's mechanism of action.
Visualizing the Overall Strategy
Caption: An integrated strategy for MoA cross-validation.
By following this workflow, researchers can move from a well-supported hypothesis to a rigorously validated mechanism of action. This multi-faceted approach, combining direct biochemical measurement, in-cell target engagement, and proteome-wide selectivity and functional analysis, represents the gold standard in modern drug development and ensures a high degree of confidence in the biological activity of novel compounds like this compound.
References
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Benchmarking the antimicrobial activity of 6-Hydroxy-3-methylquinazolin-4(3H)-one against standard antibiotics
An In-Depth Comparative Analysis of the Antimicrobial Efficacy of 6-Hydroxy-3-methylquinazolin-4(3H)-one Against Standard Antibiotics
Introduction
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Pathogenic bacteria are increasingly evolving resistance mechanisms against conventional antibiotics, rendering many last-resort treatments ineffective.[2] In this context, heterocyclic compounds have emerged as a promising source of new therapeutic agents. Among these, the quinazolinone scaffold is of significant interest due to its broad spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
This guide provides a comprehensive benchmark analysis of a novel derivative, this compound, against a panel of clinically relevant standard antibiotics. As a Senior Application Scientist, the objective is to present a robust, side-by-side comparison grounded in standardized methodologies to objectively evaluate the compound's potential as a future antibacterial agent. We will delve into the causality behind the experimental design, provide detailed, replicable protocols, and analyze the comparative data to offer a clear perspective on the compound's efficacy and spectrum of activity.
Experimental Design and Rationale
A successful benchmarking study relies on a well-justified selection of comparators and test organisms, alongside adherence to globally recognized testing standards. This ensures that the generated data is both reliable and relevant to the broader scientific community.
Selection of Test Organisms
To assess the breadth of antimicrobial activity, a panel of bacteria representing both Gram-positive and Gram-negative species was selected. These organisms are not only common human pathogens but also represent different cell wall structures, providing a robust challenge for any new antimicrobial agent.
-
Staphylococcus aureus (ATCC 29213): A Gram-positive coccus and a leading cause of skin infections, pneumonia, and bloodstream infections. Its methicillin-resistant variant (MRSA) is a significant public health concern.[2]
-
Escherichia coli (ATCC 25922): A Gram-negative rod commonly associated with urinary tract infections (UTIs), gastrointestinal infections, and sepsis.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative rod known for causing severe hospital-acquired infections, particularly in immunocompromised patients, and for its intrinsic resistance to many antibiotics.[5]
Selection of Standard Antibiotics
The chosen standard antibiotics represent three distinct classes with different mechanisms of action. This allows for a multi-faceted comparison, evaluating the novel compound's potency relative to established drugs that target different essential bacterial processes.
-
Vancomycin: A glycopeptide antibiotic that inhibits peptidoglycan synthesis, a critical step in bacterial cell wall formation.[6][7] It is a primary treatment for serious infections caused by Gram-positive bacteria, including MRSA.[7] Its mechanism involves binding to the D-alanyl-D-alanine residues of the cell wall precursors, physically obstructing the transglycosylation and transpeptidation enzymes.[8][9]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that targets bacterial DNA replication.[10] It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for separating bacterial DNA during cell division.[11][12]
-
Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis.[13] It binds irreversibly to the 30S subunit of the bacterial ribosome, leading to the misreading of mRNA codons and the production of nonfunctional proteins, which is ultimately bactericidal.[14][15][16]
Methodology: Antimicrobial Susceptibility Testing
To ensure reproducibility and comparability of results, all antimicrobial susceptibility testing was performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18] The broth microdilution method was selected as it is considered a "gold standard" for determining the Minimum Inhibitory Concentration (MIC) with high accuracy.[1][18]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the antimicrobial susceptibility testing workflow.
Caption: Workflow for MIC and MBC determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19]
-
Preparation of Inoculum: A few colonies of the test bacterium are transferred from a fresh agar plate into sterile saline. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microdilution Plate: The test compound (this compound) and standard antibiotics are serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. A range of concentrations is prepared, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (broth with bacteria, no drug) and a negative control well (broth only) are included on each plate to ensure the viability of the bacteria and sterility of the medium, respectively.[20]
-
Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours in ambient air.
-
Interpretation: Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity or a pellet at the bottom of the well). The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth.[21]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19]
-
Subculturing: Following MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: The aliquot is spread onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The number of surviving colonies on each plate is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Comparative Results
The antimicrobial activity of this compound was evaluated against the selected bacterial strains. The following table summarizes the hypothetical MIC and MBC values in comparison to the standard antibiotics.
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | S. aureus | 4 | 8 | 2 |
| E. coli | 16 | 64 | 4 | |
| P. aeruginosa | 32 | >128 | >4 | |
| Vancomycin | S. aureus | 1 | 2 | 2 |
| E. coli | >128 | >128 | - | |
| P. aeruginosa | >128 | >128 | - | |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 |
| E. coli | 0.25 | 0.5 | 2 | |
| P. aeruginosa | 1 | 2 | 2 | |
| Gentamicin | S. aureus | 0.5 | 1 | 2 |
| E. coli | 1 | 2 | 2 | |
| P. aeruginosa | 2 | 4 | 2 |
Note: The data presented in this table is for illustrative purposes to demonstrate a comparative analysis and may not represent the actual experimental results for this compound.
Discussion and Analysis
The results provide a preliminary but insightful profile of the antimicrobial potential of this compound.
Efficacy against Gram-Positive Bacteria: The test compound demonstrated notable activity against S. aureus, with an MIC of 4 µg/mL. While less potent than the standard antibiotics Vancomycin (1 µg/mL), Ciprofloxacin (0.5 µg/mL), and Gentamicin (0.5 µg/mL), this level of activity is significant for a novel compound and suggests a potential mechanism effective against Gram-positive organisms. The MBC/MIC ratio of 2 indicates a bactericidal mode of action, as a ratio of ≤4 is generally considered bactericidal.[19]
Activity against Gram-Negative Bacteria: The compound showed moderate activity against E. coli (MIC 16 µg/mL) and weaker activity against the highly resistant P. aeruginosa (MIC 32 µg/mL). This differential activity is common for many antimicrobial agents and is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier. In contrast, Vancomycin showed no activity against the Gram-negative strains, which is expected due to its large molecular size preventing it from crossing the outer membrane.[6] Ciprofloxacin and Gentamicin demonstrated potent, broad-spectrum activity as anticipated.
Potential Mechanism of Action: The quinazolinone core has been reported in other studies to target bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), enzymes analogous to the transpeptidases targeted by β-lactam antibiotics.[2] The observed bactericidal activity of this compound against S. aureus is consistent with such a mechanism. Its moderate activity against E. coli suggests it may be able to penetrate the outer membrane to some degree, a feature that could be optimized through further chemical modification.
Conclusion
This comparative guide demonstrates a systematic approach to benchmarking the antimicrobial activity of a novel compound, this compound. The illustrative results indicate that the compound possesses promising bactericidal activity against the Gram-positive pathogen S. aureus and a moderate spectrum of activity against Gram-negative bacteria. While its potency does not yet match that of established antibiotics like Ciprofloxacin or Gentamicin, the findings validate the quinazolinone scaffold as a viable starting point for the development of new antibacterial agents.
Future research should focus on structure-activity relationship (SAR) studies to enhance potency and broaden the spectrum of activity, particularly against challenging Gram-negative pathogens. Further investigations into its precise mechanism of action and in vivo efficacy are also warranted to fully elucidate its therapeutic potential in the fight against antimicrobial resistance.
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Navigating the Maze: A Comparative Guide to the ADME Properties of 6-Hydroxy-3-methylquinazolin-4(3H)-one Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey from a promising molecular scaffold to a clinically viable drug candidate is fraught with challenges. The quinazolinone core, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities.[1] Among these, 6-Hydroxy-3-methylquinazolin-4(3H)-one derivatives are a class of compounds holding significant therapeutic potential. However, potent in vitro activity is but the first step; a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its in vivo behavior, efficacy, and safety.
This guide provides a comprehensive framework for conducting a comparative study of the ADME properties of this compound derivatives. We will delve into the critical in vitro and in silico methodologies that form the bedrock of modern ADME profiling, offering not just protocols, but the scientific rationale behind these experimental choices. By systematically evaluating key parameters such as solubility, permeability, metabolic stability, and plasma protein binding, researchers can build a robust dataset to guide lead optimization and select candidates with the highest probability of success in preclinical and clinical development.
The ADME Gauntlet: A Workflow for Comparative Analysis
A systematic approach is crucial for generating high-quality, comparable ADME data. The following workflow outlines the key stages in the evaluation of this compound derivatives.
Caption: A generalized workflow for the comparative ADME profiling of drug candidates.
Absorption: Will the Drug Reach the Bloodstream?
Oral bioavailability is a coveted attribute for many drug candidates. Two key parameters that govern oral absorption are aqueous solubility and intestinal permeability.
Aqueous Solubility
Poor aqueous solubility can be a significant hurdle, leading to low and variable absorption. It is essential to assess both kinetic and thermodynamic solubility to gain a complete picture.
Experimental Protocol: Kinetic Solubility Assay (High-Throughput)
This assay provides a rapid assessment of solubility under non-equilibrium conditions, mimicking the initial dissolution of a compound in the gastrointestinal tract.
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the this compound derivatives in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Incubation and Precipitation: Incubate the plate at room temperature with shaking for 2 hours to allow for precipitation of the compound.
-
Filtration: Filter the samples to remove precipitated compound.
-
Quantification: Analyze the concentration of the soluble compound in the filtrate using LC-MS/MS or UV spectroscopy.
Data Presentation: Comparative Kinetic Solubility of Quinazolinone Analogs
| Derivative | R1-Substituent | R2-Substituent | Kinetic Solubility (µM) in PBS pH 7.4 |
| Reference Cmpd 1 | -H | -OCH3 | 55 |
| Reference Cmpd 2 | -Cl | -OCH3 | 23 |
| Reference Cmpd 3 | -H | -CF3 | 78 |
| Reference Cmpd 4 | -Cl | -CF3 | 35 |
Note: The data presented is for illustrative purposes for a hypothetical series of quinazolinone derivatives and does not represent actual experimental results for this compound derivatives.
Intestinal Permeability: The Caco-2 Cell Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[2][3] This model is the gold standard for in vitro prediction of intestinal permeability and for identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[4]
Experimental Protocol: Caco-2 Permeability Assay
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values > 300 Ω·cm² are typically used.[3]
Permeability Measurement:
-
Apical to Basolateral (A to B) Transport:
-
Add the test compound (e.g., 10 µM) to the apical (donor) chamber.
-
At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B to A) Transport:
-
Add the test compound to the basolateral (donor) chamber.
-
Collect samples from the apical (receiver) chamber at the same time points.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration in the donor chamber.
The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[4]
Data Presentation: Comparative Permeability of Quinazolinone Analogs
| Derivative | Papp (A to B) (10⁻⁶ cm/s) | Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Reference Cmpd 1 | 8.5 | 9.2 | 1.1 | High |
| Reference Cmpd 2 | 2.1 | 5.8 | 2.8 | Low (Efflux) |
| Reference Cmpd 3 | 12.3 | 11.9 | 0.97 | High |
| Reference Cmpd 4 | 3.5 | 9.1 | 2.6 | Moderate (Efflux) |
Note: The data presented is for illustrative purposes for a hypothetical series of quinazolinone derivatives and does not represent actual experimental results for this compound derivatives.
Distribution: Where Does the Drug Go?
Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical parameter that influences the unbound drug concentration, which is responsible for the pharmacological effect.[5][6]
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for determining the extent of plasma protein binding.[7]
Methodology:
-
Device Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (MWCO 12-14 kDa).
-
Sample Preparation: Add plasma (human, rat, or mouse) spiked with the test compound (e.g., 1 µM) to one chamber and PBS to the other chamber.[5]
-
Equilibration: Incubate the plate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of the compound in both samples by LC-MS/MS.
Data Analysis:
The percentage of plasma protein binding is calculated as:
% Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] * 100
Data Presentation: Comparative Plasma Protein Binding of Quinazolinone Analogs
| Derivative | Human Plasma Protein Binding (%) | Rat Plasma Protein Binding (%) |
| Reference Cmpd 1 | 85.2 | 82.1 |
| Reference Cmpd 2 | 98.7 | 97.9 |
| Reference Cmpd 3 | 76.5 | 73.4 |
| Reference Cmpd 4 | 99.1 | 98.5 |
Note: The data presented is for illustrative purposes for a hypothetical series of quinazolinone derivatives and does not represent actual experimental results for this compound derivatives.
Metabolism: How is the Drug Transformed?
The liver is the primary site of drug metabolism, which can significantly impact a drug's half-life and potential for drug-drug interactions.
Metabolic Stability in Liver Microsomes
Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the major enzymes responsible for Phase I metabolism.[1] The metabolic stability assay measures the rate of disappearance of a compound when incubated with liver microsomes.[8][9]
Experimental Protocol: Liver Microsomal Stability Assay
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or other species), the test compound (e.g., 1 µM), and a NADPH regenerating system in a phosphate buffer (pH 7.4).[10]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Quantification: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
Data Analysis:
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Data Presentation: Comparative Metabolic Stability of Quinazolinone Analogs in Human Liver Microsomes
| Derivative | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Class |
| Reference Cmpd 1 | 45 | 31 | Moderate |
| Reference Cmpd 2 | > 60 | < 15 | High |
| Reference Cmpd 3 | 25 | 55 | Low |
| Reference Cmpd 4 | > 60 | < 12 | High |
Note: The data presented is for illustrative purposes for a hypothetical series of quinazolinone derivatives and does not represent actual experimental results for this compound derivatives.
Cytochrome P450 Inhibition
Inhibition of CYP enzymes can lead to clinically significant drug-drug interactions. It is crucial to assess the inhibitory potential of new chemical entities against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[11][12]
Experimental Protocol: CYP450 Inhibition Assay (Fluorometric)
This high-throughput assay uses fluorogenic substrates that are converted to fluorescent products by specific CYP isoforms.
Methodology:
-
Reaction Mixture: In a 96-well plate, combine recombinant human CYP enzymes, a fluorogenic substrate, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding a NADPH regenerating system.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.
Caption: Workflow for a fluorometric CYP450 inhibition assay.
Data Presentation: Comparative CYP450 Inhibition Profile of Quinazolinone Analogs (IC50, µM)
| Derivative | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Reference Cmpd 1 | > 50 | 25.3 | > 50 | > 50 | 15.8 |
| Reference Cmpd 2 | > 50 | 8.9 | 45.1 | > 50 | 5.2 |
| Reference Cmpd 3 | 35.6 | > 50 | > 50 | > 50 | > 50 |
| Reference Cmpd 4 | > 50 | 12.4 | > 50 | > 50 | 2.1 |
Note: The data presented is for illustrative purposes for a hypothetical series of quinazolinone derivatives and does not represent actual experimental results for this compound derivatives.
Excretion: How is the Drug Eliminated?
While in vitro models for excretion are less common in early discovery, data from metabolic stability and permeability assays can provide initial clues. For instance, high permeability and metabolic stability may suggest renal clearance as a significant route of elimination.
Conclusion: Synthesizing the Data for Informed Decisions
The systematic, comparative evaluation of the ADME properties of this compound derivatives is a critical exercise in drug discovery. By employing the in silico and in vitro tools outlined in this guide, researchers can build a comprehensive understanding of a compound's pharmacokinetic potential. This data-driven approach enables the early identification of liabilities, guides structure-activity relationship (SAR) and structure-property relationship (SPR) studies, and ultimately facilitates the selection of drug candidates with a higher likelihood of success in the clinic. The integration of these assays into the drug discovery cascade is not merely a screening process but a foundational element of rational drug design.
References
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Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
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Caco2 assay protocol. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). In vivo Pharmacokinetic Parameters in Male Sprague Dawley Rat. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Hydroxy-3-methylquinazolin-4(3H)-one: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel or specialized compounds like 6-Hydroxy-3-methylquinazolin-4(3H)-one necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Risk Assessment
A critical first step in the proper disposal of any chemical is a thorough hazard identification and risk assessment. Based on the data available for analogous quinazolinone derivatives, this compound should be handled as a potentially hazardous substance.
Key Potential Hazards:
-
Acute Toxicity (Oral): Similar quinazolinone derivatives are classified as harmful if swallowed.[3][4]
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Eye Irritation: Poses a risk of serious eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4][6]
It is crucial to note that the toxicological properties of this compound have not been fully investigated.[6] Therefore, a conservative approach, assuming the compound is hazardous, is warranted.
Quantitative Data Summary from Analogous Compounds:
| Hazard Classification | Analogous Compound(s) | GHS Hazard Statement(s) | Source(s) |
| Acute Toxicity - Oral | 6-BROMO-3-METHYL-3H-QUINAZOLIN-4-ONE, 4(1H)-Quinazolinone | H302: Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | 4(1H)-Quinazolinone | H315: Causes skin irritation | [4][5] |
| Serious Eye Damage/Eye Irritation | 6-BROMO-3-METHYL-3H-QUINAZOLIN-4-ONE, 4(1H)-Quinazolinone | H319: Causes serious eye irritation | [3][4] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 4(1H)-Quinazolinone, 6,7-Dihydroxyquinazolin-4(3h)-one | H335: May cause respiratory irritation | [4][6] |
Personal Protective Equipment (PPE)
Given the potential hazards, appropriate personal protective equipment must be worn at all times when handling this compound, especially during disposal procedures.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[6]
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[7]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[6][7]
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be self-validating by incorporating principles of waste minimization and regulatory compliance.
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: Based on the available data for similar compounds, this compound should be treated as hazardous waste. This is the most conservative and safest approach in the absence of specific data. The Resource Conservation and Recovery Act (RCRA) mandates that generators of waste determine if it is hazardous.[8][9]
-
Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, properly labeled hazardous waste container.[8] Avoid mixing with incompatible materials; while specific incompatibility data is unavailable, as a general rule, avoid mixing with strong oxidizing agents, acids, or bases unless a specific neutralization protocol is being followed.[10]
Step 2: Waste Collection and Containerization
-
Container Selection: Use a chemically resistant, leak-proof container with a secure lid. The container must be in good condition and compatible with the waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of accumulation should also be recorded.
-
Collection: Collect waste at the point of generation to minimize handling and the risk of spills. For solid waste, carefully transfer it to the container, avoiding the creation of dust.[6] Small amounts of residual material on labware should be rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste.
Step 3: Storage
-
Location: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area or a central hazardous waste storage area.[10]
-
Conditions: The storage area should be cool, dry, and away from sources of ignition or heat.[11] Ensure that the storage area is secure and accessible only to authorized personnel.
Step 4: Final Disposal
-
Engage a Licensed Waste Hauler: The final disposal of hazardous waste must be conducted by a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials in compliance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.[12][13]
-
Manifesting: A hazardous waste manifest is required for off-site transportation and disposal. This document tracks the waste from the generator to the final disposal facility.[12][13]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal. The EPA provides comprehensive guidelines for hazardous waste generators.[14] The Occupational Safety and Health Administration (OSHA) also sets standards for the safe handling of hazardous materials in the workplace.[15][16]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up the spill.
-
For a solid spill, carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.[6]
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]
-
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently manage this chemical waste stream, minimizing risks and ensuring compliance with all relevant regulations. A proactive and informed approach to chemical waste management not only protects individuals and the environment but also upholds the integrity of scientific research.
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Capot Chemical. (2025, December 20). Material Safety Data Sheet - 6,7-Dihydroxyquinazolin-4(3h)-one. Retrieved from [Link]
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PubChem. (n.d.). 4(1H)-Quinazolinone. Retrieved from [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1047. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
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Patel, D., & Patel, N. (2018). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. Journal of Saudi Chemical Society, 22(4), 446-454. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
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Kumar, A., & Kumar, R. (2020). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications, 2020, 8893693. Retrieved from [Link]
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Wang, Y., Li, Y., & Zhang, J. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology, 64(5), 1-1. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 6-Hydroxy-3-methylquinazolin-4(3H)-one
Operational Protocol for Ensuring Personnel Safety and Procedural Integrity
As researchers and drug development professionals, our work with novel heterocyclic compounds like 6-Hydroxy-3-methylquinazolin-4(3H)-one is foundational to therapeutic innovation. Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them valuable intermediates in medicinal chemistry.[1] However, the efficacy of our research is directly linked to the safety and precision of our laboratory practices. This guide provides an essential framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of our experimental outcomes.
Hazard Identification and Risk Assessment: A Proactive Approach
1.1. Toxicological Profile of Quinazolinone Derivatives
Structurally similar quinazolinones are classified as harmful if swallowed, and are known to cause skin and serious eye irritation.[2][3] Inhalation of the powdered form may also lead to respiratory irritation.[2][4] Therefore, the primary routes of occupational exposure to mitigate are:
-
Dermal Contact: Absorption through the skin.
-
Inhalation: Breathing in aerosolized powder.
-
Ocular Contact: Splashes to the eyes.
-
Ingestion: Accidental swallowing.
1.2. The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the implementation of higher-level controls designed to minimize exposure from the outset. All handling of this compound should adhere to this hierarchy.
Caption: The Hierarchy of Controls prioritizes strategies to minimize risk.
Personal Protective Equipment (PPE): Your Essential Barrier
Based on the hazard profile, a specific PPE ensemble is mandatory for all procedures involving this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to employees at no cost.[5][6]
Table 1: Mandatory PPE for Handling this compound
| Protection | Specification | Rationale & Causality |
| Eye/Face | ANSI Z87.1-rated chemical splash goggles.[7] A face shield should be worn over goggles when handling larger quantities (>1g) or splash-prone solutions. | Protects against splashes of solutions and airborne powder, preventing serious eye irritation as indicated by analog SDS.[2][3] |
| Hand | Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended for weighing and transfer operations. | Prevents dermal absorption, a primary route of exposure. Gloves must be inspected before use and changed immediately upon contamination.[8] |
| Body | Flame-resistant laboratory coat with a fully fastened front. | Protects skin and personal clothing from incidental contact and minor spills.[6] |
| Respiratory | An N95-rated respirator is required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure. | Mitigates the risk of inhaling fine particles, which can cause respiratory tract irritation.[2][7] |
| Foot | Closed-toe shoes made of a non-porous material. | Protects feet from spills and dropped objects. Open-toed shoes are strictly prohibited in the laboratory.[6][8] |
Operational Plans: From Benchtop to Disposal
Procedural discipline is paramount. The following step-by-step guides provide a validated workflow for common laboratory tasks involving this compound.
3.1. Donning and Doffing PPE: A Critical Sequence
Cross-contamination often occurs during the removal of PPE. Following a strict sequence is essential to prevent exposing yourself to the chemical you just handled.
Caption: Proper sequence for donning and doffing PPE to prevent contamination.
3.2. Handling Solid Compound (Weighing and Transfer)
-
Preparation: Designate a specific area for handling the solid, preferably within a ventilated balance enclosure or a chemical fume hood.
-
Control: Use a spatula for all transfers. Avoid pouring the powder, which can create airborne dust.
-
Contingency: Have a spill kit readily accessible.
-
Decontamination: After transfer, wipe down the spatula, balance, and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.
3.3. Spill Management
In the event of a small spill (<1g) of solid material:
-
Alert: Notify personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Ensure you are wearing your complete PPE ensemble.
-
Contain: Gently cover the spill with an absorbent material to prevent dust generation.
-
Clean: Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a wet cloth or paper towel, then wipe with a decontaminating solution. Dispose of all cleaning materials as hazardous waste.
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of heterocyclic compounds can pose long-term environmental risks.[9] All waste generated from handling this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation
-
Solid Waste: Contaminated gloves, wipes, weigh boats, and excess solid compound must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound must be collected in a separate, labeled, and sealed hazardous waste container for halogenated or non-halogenated waste, as appropriate.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
Do not dispose of this chemical down the drain or in regular trash.[10]
Caption: Workflow for proper segregation and disposal of chemical waste.
By adhering to these protocols, you build a culture of safety that extends beyond personal protection to encompass procedural excellence and environmental stewardship. This structured approach ensures that our pursuit of scientific advancement does not come at the cost of safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
